Azimilide (Dihydrochloride)
Description
BenchChem offers high-quality Azimilide (Dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azimilide (Dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H30Cl3N5O3 |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;; |
InChI Key |
HHPSICLSNHCSNZ-DSHYBBOZSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |
Synonyms |
1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Electrophysiological Signature of Azimilide Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azimilide dihydrochloride (B599025) is a potent Class III antiarrhythmic agent distinguished by its unique mechanism of action, involving the blockade of multiple cardiac ion channels. This technical guide provides an in-depth exploration of the molecular pharmacology of Azimilide, detailing its primary and secondary mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its electrophysiological effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel antiarrhythmic therapies.
Core Mechanism of Action: A Dual Blocker of Delayed Rectifier Potassium Currents
Azimilide's primary antiarrhythmic effect stems from its ability to block both components of the delayed rectifier potassium current (IK), which are crucial for cardiac repolarization. This dual-blocking action is a key differentiator from many other Class III agents that selectively block only one component.
-
Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): Azimilide potently inhibits the IKr current, which is encoded by the human Ether-à-go-go-Related Gene (hERG). This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac myocytes, thereby suppressing re-entrant arrhythmias.
-
Blockade of the Slowly Activating Delayed Rectifier Potassium Current (IKs): Uniquely, Azimilide also blocks the IKs current. The combined blockade of both IKr and IKs contributes to a more pronounced and potentially more effective prolongation of the APD.
This dual-channel blockade is the cornerstone of Azimilide's Class III antiarrhythmic activity, leading to a significant delay in cardiac repolarization.
Secondary Mechanisms: Modulating Sodium and Calcium Channels
In addition to its primary effects on potassium channels, Azimilide exhibits inhibitory activity at higher concentrations on other key cardiac ion channels:
-
Inhibition of the L-type Calcium Current (ICaL): Azimilide can block the ICaL, which is responsible for the plateau phase of the cardiac action potential. This effect can contribute to a further modulation of the APD.
-
Inhibition of the Sodium Current (INa): The drug also demonstrates a blocking effect on the cardiac sodium current, which is responsible for the rapid depolarization phase of the action potential.
While these effects are considered secondary due to their lower potency compared to the potassium channel blockade, they may contribute to the overall electrophysiological profile of Azimilide.
Quantitative Data Summary
The following tables summarize the in vitro potency of Azimilide dihydrochloride on various cardiac ion channels, as determined by electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Ion Channel Target | IC50 (µM) | Experimental Conditions |
| Rapid Delayed Rectifier K+ Current (IKr/hERG) | 0.4 - 1.4 | Expressed in Xenopus oocytes or mammalian cell lines; temperature and voltage-dependent |
| Slow Delayed Rectifier K+ Current (IKs) | 2.6 - 3.0 | Expressed in Xenopus oocytes or mammalian cell lines |
| L-type Ca2+ Current (ICaL) | 17.8 | Isolated canine ventricular myocytes |
| Na+ Current (INa) | 19 | Isolated canine ventricular myocytes |
Table 1: Potency of Azimilide Dihydrochloride on Cardiac Ion Channels
Experimental Protocols: Elucidating the Mechanism of Action
The characterization of Azimilide's effects on cardiac ion channels relies heavily on the whole-cell patch-clamp technique . This powerful electrophysiological method allows for the direct measurement of ionic currents across the membrane of isolated cardiomyocytes or cells heterologously expressing specific ion channels.
General Whole-Cell Patch-Clamp Methodology
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or guinea pig ventricles) or a stable cell line (e.g., HEK293) expressing the human ion channel of interest is cultured.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by gentle suction, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is controlled ("clamped") at a specific voltage, and the resulting current flowing through the ion channels is measured.
Solutions
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, 10 EGTA; pH adjusted to 7.2 with KOH. Note: Specific ion channel blockers (e.g., tetrodotoxin (B1210768) for INa, nifedipine (B1678770) for ICaL) are added to the extracellular solution to isolate the current of interest.
Specific Voltage-Clamp Protocols
-
Holding Potential: -80 mV.
-
Depolarizing Pulse: Step to +20 mV for 1000 ms (B15284909) to activate and inactivate the channels.
-
Repolarizing Pulse: Step back to -50 mV to record the characteristic "tail current" as channels recover from inactivation and then deactivate. The peak tail current is measured as an index of IKr.
-
Holding Potential: -50 mV.
-
Depolarizing Pulses: A series of long depolarizing steps (e.g., to +50 mV for 2-5 seconds) are applied to elicit the slowly activating IKs current.
-
Tail Current Analysis: The tail current upon repolarization to a more negative potential (e.g., -40 mV) is measured. The slow component of this tail current is attributed to IKs.
-
Holding Potential: -40 mV (to inactivate sodium channels).
-
Depolarizing Pulse: Step to 0 mV for 200 ms. The peak inward current during this pulse represents the L-type calcium current.
-
Holding Potential: -120 mV.
-
Depolarizing Pulse: A rapid step to -20 mV for 50 ms. The large, transient inward current at the beginning of the pulse is the fast sodium current.
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
Azimilide dihydrochloride exhibits a multifaceted mechanism of action, primarily characterized by its potent dual blockade of the IKr and IKs potassium channels. This action is supplemented by weaker inhibitory effects on ICaL and INa at higher concentrations. The comprehensive electrophysiological profiling, made possible through meticulous patch-clamp studies, has provided a clear understanding of its antiarrhythmic properties. This in-depth knowledge is crucial for the continued development and potential clinical application of Azimilide and other novel antiarrhythmic agents.
The Discovery and History of Azimilide Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azimilide (B1662471) dihydrochloride (B599025), a Class III antiarrhythmic agent, emerged from the laboratories of Procter & Gamble Pharmaceuticals as a novel compound with a unique mechanism of action.[1][2] Unlike its predecessors, which primarily targeted the rapid component of the delayed rectifier potassium current (IKr), Azimilide was designed to block both the rapid (IKr) and slow (IKs) components.[2][3] This dual-channel blockade offered the potential for a more potent and sustained antiarrhythmic effect. This technical guide delves into the discovery, history, and core scientific principles of Azimilide dihydrochloride, presenting key data, experimental methodologies, and the logical progression of its development.
Discovery and Development
The development of Azimilide dihydrochloride was driven by the clinical need for safer and more effective treatments for cardiac arrhythmias, particularly atrial fibrillation and the prevention of sudden cardiac death following myocardial infarction.[2] Procter & Gamble's research program identified a class of 4-oxocyclic ureas with antiarrhythmic properties, leading to the synthesis and patenting of Azimilide, with U.S. Patent 5,462,940 being a cornerstone of its intellectual property.[4]
Later in its development, the license for Azimilide was acquired by Blue Ash Pharmaceuticals, a startup co-founded by former Procter & Gamble pharmaceutical veterans, with the aim of continuing its development for patients with implantable cardioverter-defibrillators (ICDs).[5]
Logical Development Pathway
Caption: Logical progression of Azimilide's development.
Mechanism of Action: A Dual-Target Approach
Azimilide's primary mechanism of action is the blockade of both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current in cardiac myocytes.[2][3] This dual blockade prolongs the action potential duration and the effective refractory period of cardiac cells, thereby suppressing arrhythmias.[6] At higher concentrations, Azimilide has also been shown to inhibit L-type calcium currents (ICa) and sodium currents (INa).[7][8]
Signaling Pathway of Azimilide's Action
References
- 1. CN101735205B - Crystalline form V of azimilide dihydrochloride, preparation method and application thereof - Google Patents [patents.google.com]
- 2. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide | C23H28ClN5O3 | CID 9571004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20080182858A1 - Compositions of azimilide dihydrochloride - Google Patents [patents.google.com]
- 5. soapboxmedia.com [soapboxmedia.com]
- 6. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Azimilide Dihydrochloride: A Technical Overview of its Potassium Channel Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide (B1662471) dihydrochloride (B599025) is a potent antiarrhythmic agent classified as a Class III drug. Its primary mechanism of action involves the blockade of cardiac potassium channels, which leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period.[1][2][3] Unlike many other Class III agents that selectively block a single type of potassium channel, azimilide is distinguished by its ability to inhibit multiple cardiac ion channels, most notably both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][4] This dual-channel blockade contributes to its unique electrophysiological profile and potential therapeutic advantages.[5] This technical guide provides an in-depth analysis of azimilide's potassium channel blocking activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental assessment.
Quantitative Analysis of Channel Blocking Activity
The potency of azimilide's blocking effect on various cardiac ion channels has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below. These values highlight azimilide's potent effect on the key repolarizing potassium currents, IKr and IKs, as well as its effects on other channels at higher concentrations.
| Channel/Current | Reported IC50/Kd | Experimental System | Key Conditions/Notes |
| IKr (hERG) | Kd < 1 µM | Canine Ventricular Myocytes | At -20 mV |
| IKr (hERG) | IC50 = 1.4 µM | Xenopus Oocytes | Stimulation frequency of 0.1 Hz |
| IKr (hERG) | IC50 = 5.2 µM | Xenopus Oocytes | Stimulation frequency of 1 Hz (demonstrating reverse use-dependence) |
| IKs | Kd = 1.8 µM | Canine Ventricular Myocytes | At +30 mV |
| IKs | IC50 = 2.6 µM | Not specified | At 2mM extracellular K⁺ |
| ICa-L (L-type Calcium) | Kd = 17.8 µM | Canine Ventricular Myocytes | At +10 mV |
| INa (Sodium Current) | Kd = 19 µM | Canine Ventricular Myocytes | At -40 mV |
| Ito (Transient Outward) | Kd ≥ 50 µM | Canine Ventricular Myocytes | At +50 mV |
| IK1 (Inward Rectifier) | Kd ≥ 50 µM | Canine Ventricular Myocytes | At -140 mV |
Mechanism of Action: Prolongation of the Cardiac Action Potential
Azimilide exerts its antiarrhythmic effect by modulating the flow of ions during the cardiac action potential. By blocking both IKr and IKs, it delays the repolarization phase (Phase 3), thereby prolonging the overall duration of the action potential. This extended refractory period makes the cardiac tissue less susceptible to premature stimuli that can trigger arrhythmias.[3][5]
Experimental Protocols
The investigation of azimilide's effects on potassium channels predominantly relies on the whole-cell patch-clamp electrophysiology technique.[6] This method allows for the precise measurement of ionic currents across the membrane of a single cell under voltage-controlled conditions.
General Methodology: Whole-Cell Patch-Clamp
-
Cell Preparation: Experiments are typically performed on isolated cardiac myocytes (e.g., from canine or guinea pig ventricles) or on mammalian cell lines (e.g., HEK293 or CHO) that are stably transfected to express a specific ion channel of interest, such as the hERG (Kv11.1) channel which conducts the IKr current.
-
Electrode and Solutions: A glass micropipette with a tip diameter of 1-2 µm is filled with an internal (pipette) solution mimicking the intracellular ionic composition.[6] The cell is bathed in an external solution that resembles the extracellular environment.
-
Typical External Solution (in mM): 137 NaCl, 10 HEPES, 4 KCl, 1 MgCl2, 1.8 CaCl2, 10 Dextrose; pH adjusted to 7.4.
-
Typical Internal Solution (for K+ currents, in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2.
-
-
Giga-seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance ( >1 GΩ) seal, known as a "giga-seal".[7]
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[8] This allows the amplifier to control the cell's membrane potential and measure the resulting transmembrane currents.
Voltage-Clamp Protocol for IKr (hERG) Assessment
To isolate and measure the IKr current and the effect of azimilide, a specific voltage-clamp protocol is applied. The following is a representative protocol:
-
Holding Potential: The cell membrane is held at a negative potential, typically -80 mV, where the channels are predominantly in a closed state.
-
Depolarizing Step: A depolarizing pulse to a positive potential (e.g., +20 mV to +40 mV) is applied for a duration sufficient to cause channel activation and subsequent inactivation.
-
Repolarizing Step (Tail Current): The membrane is then repolarized to a negative potential (e.g., -50 mV). This step elicits a large outward "tail" current as channels recover from inactivation and pass through the open state before deactivating. The peak of this tail current is the primary measure of IKr.
-
Drug Application: The protocol is repeated at a set frequency (e.g., every 5-15 seconds) to establish a stable baseline current. Azimilide is then perfused into the external solution at increasing concentrations, and the reduction in the peak tail current is measured to determine the IC50.
Logical Relationships and Key Characteristics
Azimilide's interaction with potassium channels, particularly hERG, exhibits several key characteristics that are important for understanding its clinical effects and safety profile.
-
Dual Blockade: The primary feature is the blockade of both IKr and IKs. This is distinct from many other Class III agents that are more selective for IKr.[1][2]
-
Reverse Use-Dependence: Azimilide's blockade of hERG channels is more potent at slower stimulation frequencies.[9] As the heart rate increases, the blocking effect diminishes.[9] This is in contrast to "use-dependent" blockers, whose effects are stronger at faster rates.
-
Voltage-Dependence: The degree of channel block can be influenced by the membrane potential.
-
Extracellular K+ Sensitivity: The blocking potency of azimilide on hERG channels can be reduced in the presence of high extracellular potassium concentrations.[9]
Conclusion
Azimilide dihydrochloride is a multi-channel blocking agent with potent inhibitory effects on the primary repolarizing potassium currents, IKr and IKs. Its unique electrophysiological profile, characterized by dual blockade and reverse use-dependence, has been extensively studied using whole-cell patch-clamp techniques. The quantitative data and methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working to characterize the effects of azimilide and similar compounds on cardiac ion channel function. A thorough understanding of these interactions is critical for both elucidating its therapeutic potential and assessing its cardiac safety profile.
References
- 1. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - Wikipedia [en.wikipedia.org]
- 4. Azimilide | C23H28ClN5O3 | CID 9571004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Azimilide Hydrochloride used for? [synapse.patsnap.com]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. Patch clamp - Wikipedia [en.wikipedia.org]
- 9. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Azimilide's Impact on Cardiac Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azimilide (B1662471) is a Class III antiarrhythmic agent known for its distinct ability to prolong the cardiac action potential duration (APD). This technical guide provides an in-depth analysis of the electrophysiological effects of Azimilide, with a primary focus on its impact on the duration of the cardiac action potential. The document details the underlying molecular mechanisms, presents quantitative data from various preclinical studies, outlines common experimental protocols for assessing these effects, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development and electrophysiology research.
Introduction
The cardiac action potential is a complex and highly regulated process that governs the heart's electrical activity and subsequent mechanical contraction. The duration of this action potential is a critical determinant of the refractory period of cardiac myocytes, and its modulation is a key strategy in the management of cardiac arrhythmias. Azimilide is a potent antiarrhythmic compound that primarily exerts its effect by prolonging the APD. Unlike some other Class III agents that selectively block a single type of potassium channel, Azimilide is distinguished by its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][3] This dual-channel blockade contributes to its characteristic electrophysiological profile. Preclinical and clinical studies have consistently demonstrated that Azimilide prolongs the cardiac refractory period in a dose-dependent manner, which is manifested as an increase in the action potential duration.[2]
Mechanism of Action
The primary mechanism by which Azimilide prolongs the cardiac action potential duration is through the blockade of voltage-gated potassium channels responsible for the repolarization phase (Phase 3) of the action potential. Specifically, Azimilide targets the delayed rectifier potassium currents, IKr and IKs.[1][2][3]
-
Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): IKr, encoded by the hERG gene, is crucial for the initial phase of repolarization. By blocking IKr channels, Azimilide reduces the outward potassium efflux, thereby slowing down the rate of repolarization and prolonging the APD.[1][4] Azimilide's blockade of IKr has been shown to be potent.[4]
-
Blockade of the Slowly Activating Delayed Rectifier Potassium Current (IKs): IKs contributes to the later phase of repolarization, particularly at slower heart rates. Azimilide's inhibition of IKs further contributes to the overall prolongation of the APD.[1][4]
In addition to its primary effects on IKr and IKs, Azimilide has been shown to have effects on other cardiac ion channels at higher concentrations, including the L-type calcium current (ICa) and the fast sodium current (INa).[1][4] These secondary effects can influence the overall electrophysiological profile of the drug.
Below is a diagram illustrating the signaling pathway of Azimilide's action on the cardiac action potential.
Quantitative Data on Azimilide's Effect on Action Potential Duration
The following tables summarize the quantitative effects of Azimilide on cardiac action potential duration (APD) and its underlying ionic currents from various preclinical studies.
Table 1: Effect of Azimilide on Action Potential Duration (APD) in Canine Cardiac Preparations
| Concentration (µM) | Tissue Type | Parameter | % Change from Control | Reference |
| 1 | Ventricular Myocytes | APD90 | +25% (at 0.33 Hz) | [4] |
| 1 | Ventricular Myocytes | APD90 | +17% (at 1 Hz) | [4] |
| 3 | Purkinje Fibers | APD | +24.1 ± 4.2% | [1] |
| 5 | Ventricular Myocytes | APD90 | Variable (prolongation or shortening) | [4] |
Table 2: Inhibitory Effects of Azimilide on Cardiac Ion Currents in Canine Ventricular Myocytes
| Current | IC50 / Kd (µM) | Reference |
| IKr | < 1 | [4] |
| IKs | 1.8 | [4] |
| ICa | 17.8 | [4] |
| INa | 19 | [4] |
Table 3: Effect of Azimilide on Atrial Effective Refractory Period (AERP) in Dilated Rabbit Atria
| Concentration (µM) | Baseline AERP (ms) | AERP with Azimilide (ms) | Reference |
| 3 | 51 ± 3.0 | 105 ± 9.9 | [5] |
Experimental Protocols
The investigation of Azimilide's effects on cardiac action potential duration typically involves standard electrophysiological techniques performed on isolated cardiac tissues or single myocytes.
Isolated Tissue Preparations (e.g., Papillary Muscle, Purkinje Fibers)
-
Tissue Isolation: Papillary muscles or free-running Purkinje fibers are dissected from the ventricles of animal hearts (e.g., canine, guinea pig, rabbit).
-
Superfusion: The isolated tissue is placed in a tissue bath and superfused with a warmed (typically 37°C), oxygenated Tyrode's solution. The composition of the Tyrode's solution is critical and usually contains (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose.
-
Stimulation: The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar platinum electrodes.
-
Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.
-
Data Acquisition and Analysis: The recorded action potentials are digitized and analyzed to determine parameters such as APD at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and maximum upstroke velocity (Vmax).
-
Drug Application: After a baseline recording period, Azimilide is added to the superfusion solution at various concentrations to determine its dose-dependent effects.
Isolated Cardiomyocyte Preparations (Patch-Clamp Technique)
-
Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents and action potentials from individual myocytes.
-
Pipette Solution: The patch pipette is filled with an internal solution mimicking the intracellular ionic composition.
-
External Solution: The cells are bathed in an external solution similar to the Tyrode's solution used for tissue preparations.
-
-
Voltage-Clamp and Current-Clamp Modes:
-
Voltage-Clamp: This mode is used to measure the effects of Azimilide on specific ionic currents (e.g., IKr, IKs, ICa, INa) by holding the membrane potential at specific voltages and recording the resulting currents.
-
Current-Clamp: This mode is used to record action potentials and assess the effect of Azimilide on APD.
-
-
Drug Application: Azimilide is applied to the external solution via a perfusion system to allow for rapid and controlled drug administration.
Below is a diagram illustrating a typical experimental workflow for assessing the effect of a compound like Azimilide on cardiac action potential duration.
Conclusion
Azimilide prolongs cardiac action potential duration primarily through the blockade of both IKr and IKs potassium channels. This dual-channel blockade results in a dose-dependent increase in APD, a key factor in its antiarrhythmic efficacy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of cardiac electrophysiology. A thorough understanding of Azimilide's mechanism and its effects on the cardiac action potential is essential for its continued investigation and potential therapeutic applications.
References
- 1. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Investigational Studies of Azimilide for Atrial Fibrillation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azimilide (B1662471) is an investigational Class III antiarrhythmic agent that has been the subject of numerous preclinical and clinical studies for the management of atrial fibrillation (AF). This technical guide provides an in-depth overview of the core investigational studies of Azimilide, with a focus on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols employed in its evaluation. Quantitative data from key clinical trials are summarized in structured tables for comparative analysis. Detailed methodologies for pivotal experiments, including electrophysiological assessments and preclinical animal models, are described to provide a comprehensive resource for researchers in the field of cardiac arrhythmia and drug development.
Introduction
Atrial fibrillation is the most common sustained cardiac arrhythmia, posing a significant clinical challenge and a major risk factor for stroke and heart failure.[1] The management of AF often involves pharmacological interventions aimed at restoring and maintaining sinus rhythm. Azimilide emerged as a novel antiarrhythmic agent with a distinct electrophysiological profile, primarily by blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[2][3][4] This dual-channel blockade was hypothesized to offer effective rhythm control with a favorable safety profile. This guide delves into the scientific investigations that have characterized the properties of Azimilide.
Mechanism of Action: Dual Blockade of Delayed Rectifier Potassium Currents
Azimilide's primary mechanism of action lies in its ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) by inhibiting key potassium currents involved in repolarization.[5] Unlike many other Class III antiarrhythmics that selectively block IKr, Azimilide exhibits a broader spectrum of activity by also targeting IKs.[2][3][4]
Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by Azimilide in cardiac myocytes.
Quantitative Data from Clinical Trials
Multiple clinical trials have investigated the efficacy and safety of Azimilide in patients with atrial fibrillation. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Azimilide in Atrial Fibrillation Clinical Trials
| Trial Name / Identifier | Patient Population | Treatment Arms | Primary Efficacy Endpoint | Results | p-value |
| SVA-3 | 384 patients with a history of symptomatic AF or atrial flutter.[6] | Placebo, Azimilide 50 mg, 100 mg, 125 mg daily.[6] | Time to first symptomatic arrhythmia recurrence.[6] | Hazard Ratio (Placebo:Azimilide 100mg + 125mg): 1.58 (95% CI: 1.15, 2.16).[6] | 0.005[6] |
| NCT00035477 | 446 patients with symptomatic AF requiring cardioversion.[7][8] | Placebo, Azimilide 125 mg daily.[7] | Time to recurrence of AF in patients with structural heart disease (n=314).[7] | Median time to recurrence: 13 days in both groups. Relative Risk (Placebo:Azimilide): 1.104 (95% CI: 0.849, 1.436).[7] | 0.4596[7] |
| ALIVE (AF Sub-study) | 93 post-MI patients with AF at baseline and depressed LV function.[1] | Placebo, Azimilide 100 mg daily.[1] | Onset, termination, and prevalence of AF.[1] | Fewer Azimilide patients developed new-onset AF. More Azimilide patients were in sinus rhythm at 1-year follow-up.[1] | 0.04[1] |
Table 2: Safety Profile of Azimilide in Clinical Trials
| Adverse Event | Trial/Database | Incidence in Azimilide Group | Incidence in Placebo Group | Notes |
| Torsades de Pointes (TdP) | Pooled database of 19 clinical trials (n=5,375 on Azimilide).[9][10] | 1.0% (56 patients) (95% CI: 0.78, 1.35).[9][10] | N/A | Dose-related; tended to occur earlier with a loading regimen.[9][10] |
| Torsades de Pointes (TdP) | SHIELD Trial | 5 patients (75 mg and 125 mg groups combined).[11] | 1 patient.[11] | All cases were terminated by the ICD.[11] |
| Severe Neutropenia | SHIELD Trial | 1 patient (75 mg group).[11] | 0 patients.[11] | Reversible upon drug withdrawal.[11] |
| Common Adverse Events | Pooled data from supraventricular arrhythmia trials.[12] | Headache, asthenia, infection, diarrhea, dizziness.[12] | Approximately equal frequency to placebo.[12] | N/A |
| All-Cause Mortality | ALIVE Trial | No significant difference compared to placebo.[1] | N/A | Azimilide did not increase or decrease mortality risk in post-MI patients.[12] |
Table 3: Pharmacokinetic Properties of Azimilide in Humans
| Parameter | Value | Study Population | Notes |
| Bioavailability | Completely absorbed.[13] | Healthy volunteers. | Not affected by food.[13] |
| Time to Peak Concentration (Tmax) | 7.08 - 7.18 hours (oral).[14] | Healthy male volunteers.[14] | N/A |
| Terminal Half-life (t1/2) | 78.8 hours.[14] | Healthy male volunteers.[14] | Allows for once-daily dosing.[13] |
| Volume of Distribution (Vd) | 13.2 L/kg.[14] | Healthy male volunteers.[14] | N/A |
| Clearance (CL) | 0.143 L/h/kg.[14] | Healthy male volunteers.[14] | Dependent on body weight, gender, and tobacco use.[15] |
| Peak Steady-State Concentration (Cmax,ss) | 186 - 1030 ng/mL (35-200 mg/day).[16] | Healthy male and female volunteers.[16] | Dose-proportional pharmacokinetics.[16] |
| Trough Steady-State Concentration (Cmin,ss) | 108 - 549 ng/mL (35-200 mg/day).[16] | Healthy male and female volunteers.[16] | N/A |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of Azimilide.
Electrophysiological Studies: Patch-Clamp Technique
The patch-clamp technique was instrumental in elucidating the ion channel blocking properties of Azimilide.
Objective: To characterize the effects of Azimilide on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac myocytes.
Methodology:
-
Cell Preparation: Single ventricular or atrial myocytes were isolated from guinea pigs or canines via enzymatic digestion.[10][17] Human atrial myocytes have also been used in similar studies.[18][19]
-
Recording Configuration: The whole-cell patch-clamp configuration was used to record membrane currents.[10][17]
-
Solutions:
-
Pipette Solution (intracellular): Typically contained a high concentration of potassium (e.g., K-aspartate or KCl), EGTA to buffer calcium, Mg-ATP, and HEPES to maintain pH.
-
Bath Solution (extracellular): A Tyrode's solution containing physiological concentrations of NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES.
-
-
Voltage-Clamp Protocols:
-
To Isolate IKr and IKs: Specific voltage protocols were applied to activate and deactivate the currents. A common protocol involves a holding potential of -40 mV to inactivate sodium channels, followed by depolarizing pulses of varying durations and voltages (e.g., to +30 mV) to activate IKr and IKs. The tail currents upon repolarization to -40 mV were measured to quantify the currents.[20]
-
Pharmacological Isolation: To further separate IKr and IKs, specific blockers were used. For instance, IKr was measured in the presence of an IKs blocker, and vice-versa.[20]
-
-
Data Analysis: The concentration-response relationship for Azimilide's block of IKr and IKs was determined by fitting the data to the Hill equation to calculate the IC50 values.[10]
Preclinical Animal Models of Atrial Fibrillation
Canine models have been frequently used to study the in vivo effects of Azimilide on atrial arrhythmias.[2]
Objective: To assess the efficacy of Azimilide in terminating and preventing atrial fibrillation/flutter in a large animal model.
Methodology:
-
Induction of Atrial Fibrillation/Flutter:
-
Right Atrial Enlargement Model: Surgical creation of right atrial enlargement through multiple tricuspid valve biopsies and pulmonary artery banding rendered the atria susceptible to sustained atrial flutter upon electrical stimulation.[13]
-
Rapid Atrial Pacing with Phenylephrine (B352888): A combination of rapid atrial pacing (e.g., at 40 Hz for 20 minutes) and infusion of phenylephrine to increase systemic arterial pressure was used to induce sustained atrial fibrillation.[7]
-
-
Electrophysiological Measurements:
-
Intracardiac Recordings: Multielectrode catheters were placed in the atria to record electrograms and assess atrial effective refractory period (AERP) and conduction velocity.
-
ECG Monitoring: Surface ECG was continuously monitored to document the cardiac rhythm.
-
-
Drug Administration: Azimilide was administered intravenously at varying doses.[13]
-
Efficacy Assessment: The primary endpoints were the termination of ongoing atrial fibrillation/flutter and the prevention of re-induction of the arrhythmia by programmed electrical stimulation.
Clinical Trial Protocol: SVA-3 Study
The Azimilide Supraventricular Arrhythmia Program 3 (SVA-3) was a pivotal trial assessing the dose-response of Azimilide.
Objective: To evaluate the effectiveness of different doses of Azimilide in prolonging the time to symptomatic arrhythmia recurrence in patients with a history of atrial fibrillation or atrial flutter.[6]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Patient Population: 384 patients with a documented history of symptomatic atrial fibrillation or atrial flutter.[6]
-
Randomization and Treatment: Patients were randomly assigned to receive once-daily oral doses of placebo, 50 mg, 100 mg, or 125 mg of Azimilide.[6]
-
Efficacy Endpoint: The primary efficacy endpoint was the time from randomization to the first recurrence of symptomatic atrial fibrillation or atrial flutter.[6]
-
Rhythm Monitoring: Recurrent symptomatic arrhythmias were documented using transtelephonic electrocardiogram (ECG) recordings.[6] Patients were instructed to transmit an ECG upon experiencing symptoms suggestive of an arrhythmia.
-
Statistical Analysis: The primary analysis compared the time to first symptomatic recurrence in the combined Azimilide 100 mg and 125 mg dose groups with the placebo group using the log-rank test.[6] Hazard ratios and 95% confidence intervals were calculated.[6]
Conclusion
The investigational studies of Azimilide have provided valuable insights into the pharmacological management of atrial fibrillation. Its unique mechanism of action, involving the blockade of both IKr and IKs, represented a novel therapeutic approach. While some clinical trials demonstrated a statistically significant prolongation of the time to arrhythmia recurrence, others did not show a clear benefit, particularly in patients with structural heart disease.[6][7] The safety profile of Azimilide is characterized by a low but notable risk of Torsades de Pointes and neutropenia.[9][10][12] The comprehensive data and detailed experimental protocols presented in this guide serve as a critical resource for researchers and drug development professionals, informing future research directions in the quest for safer and more effective antiarrhythmic therapies for atrial fibrillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Placebo-controlled, randomized clinical trial of azimilide for prevention of ventricular tachyarrhythmias in patients with an implantable cardioverter defibrillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of the SHock Inhibition Evaluation with Azimilide (SHIELD) study: a novel method to assess antiarrhythmic drug effect in patients with an implantable cardioverter-defibrillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SHIELD Substudy: Effects of Azimilide on Electrical Storms in ICD Patients [medscape.org]
- 13. Efficacy of azimilide and dofetilide in the dog right atrial enlargement model of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transtelephonic ECG Monitoring to Guide Outpatient Antiarrhythmic Drug Therapy in Patients With Non-Permanent Atrial Fibrillation: Efficacy and Safety From a Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The azimilide post-infarct survival evaluation (ALIVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. trial.medpath.com [trial.medpath.com]
- 17. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]
- 19. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Azimilide (Dihydrochloride) in Ventricular Arrhythmia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azimilide (B1662471) dihydrochloride (B599025) is a potent antiarrhythmic agent that has been the subject of extensive research for its role in managing and preventing ventricular arrhythmias. Classified as a Class III antiarrhythmic, its primary mechanism of action involves the blockade of cardiac potassium channels, leading to a prolongation of the action potential duration and the effective refractory period. This in-depth technical guide provides a comprehensive overview of Azimilide's core pharmacology, its electrophysiological effects, and its application in preclinical and clinical research of ventricular arrhythmias. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its mechanism and experimental workflows to serve as a valuable resource for researchers and drug development professionals in the field of cardiac electrophysiology.
Introduction
Ventricular arrhythmias are a significant cause of morbidity and mortality, particularly in patients with structural heart disease.[1] The development of effective and safe antiarrhythmic drugs remains a critical area of cardiovascular research. Azimilide emerged as a novel compound distinguished by its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current (IK).[2][3] This dual-channel blockade differentiates it from many other Class III agents that selectively block IKr.[2] This guide explores the multifaceted role of Azimilide in ventricular arrhythmia research, from its fundamental mechanism of action to its evaluation in clinical settings.
Mechanism of Action
Azimilide's primary antiarrhythmic effect stems from its inhibition of the delayed rectifier potassium currents, IKr and IKs, which are crucial for the repolarization phase of the cardiac action potential.[2][3] By blocking these channels, Azimilide delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) of ventricular tissue.[1][4] This prolongation of the refractory period makes the myocardium less susceptible to re-entrant arrhythmias, a common mechanism underlying ventricular tachycardia and fibrillation.[5]
At higher concentrations, Azimilide has also been shown to affect other cardiac ion channels, including the L-type calcium current (ICaL) and the fast sodium current (INa).[5][6] The blockade of these channels can contribute to both its antiarrhythmic and proarrhythmic properties.
Signaling Pathway of Azimilide's Electrophysiological Effects
Caption: Azimilide's primary mechanism of action and its downstream effects.
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd) of Azimilide on Cardiac Ion Channels
| Ion Channel | Species | Preparation | IC50 / Kd (µM) | Reference |
| IKr | Canine | Ventricular Myocytes | < 1 | [6] |
| IKr | Canine | Papillary Muscle | 0.39 | [7] |
| IKs | Canine | Ventricular Myocytes | 1.8 | [6] |
| IKs | Canine | Papillary Muscle | 0.59 | [7] |
| ICaL | Canine | Ventricular Myocytes | 17.8 | [6] |
| ICaL | Canine | Papillary Muscle | 7.5 | [7] |
| INa | Canine | Ventricular Myocytes | 19 | [6] |
Table 2: Summary of Key Preclinical Studies on Azimilide in Ventricular Arrhythmia Models
| Animal Model | Arrhythmia Induction | Azimilide Dosage | Key Findings | Reference |
| Canine | Coronary Artery Ligation/Reperfusion | 6 mg/kg IV + 0.1 mg/kg/min infusion | Suppressed premature ventricular complexes and ventricular fibrillation. | [8] |
| Canine | Post-Myocardial Infarction | 10 mg/kg IV | Protected against spontaneous ventricular fibrillation. | [9] |
| Canine | Programmed Electrical Stimulation in Infarct Border Zone | Not specified | Abolished initiation of sustained ventricular tachycardia and prevented ventricular fibrillation. | [5] |
Table 3: Summary of Key Clinical Trials of Azimilide in Patients with Ventricular Arrhythmias
| Trial Name | Patient Population | Azimilide Dosage | Primary Endpoint | Key Outcomes | Reference |
| SHIELD | ICD Recipients | 75 mg and 125 mg daily | All-cause shocks plus symptomatic VT terminated by ATP | Significant reduction in the primary endpoint with both doses. | [10] |
| ALIVE | Post-Myocardial Infarction with low LVEF | 75 mg and 100 mg daily | All-cause mortality | No statistical difference in all-cause mortality compared to placebo. | [1][11] |
| SHIELD-2 | ICD Recipients with LVEF ≤40% | 75 mg daily | Time to first unplanned cardiovascular hospitalization, ED visit, or CV death | Trial prematurely discontinued; numerical but not statistically significant reductions in endpoints. | [12] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for recording ionic currents from isolated ventricular myocytes to assess the effects of Azimilide.
1. Cell Isolation:
- Ventricular myocytes are enzymatically isolated from the hearts of the chosen animal model (e.g., canine, guinea pig).
- The heart is typically cannulated and perfused with a collagenase-containing solution to digest the extracellular matrix.
- The digested tissue is then gently triturated to release individual myocytes.
2. Recording Solutions:
- External Solution (Tyrode's solution): Contains (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, and glucose 10; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10, and GTP 0.1; pH adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
- Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.
- Borosilicate glass microelectrodes with a resistance of 2-5 MΩ when filled with the internal solution are used.
- The whole-cell configuration of the patch-clamp technique is established by forming a gigaseal between the pipette tip and the cell membrane, followed by rupturing the membrane patch.
- Membrane currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
4. Drug Application:
- Azimilide dihydrochloride is dissolved in the external solution to the desired concentrations.
- The drug-containing solution is applied to the myocyte via a perfusion system.
5. Data Analysis:
- Voltage-clamp protocols are applied to elicit specific ionic currents (e.g., voltage steps to activate and inactivate IKr, IKs, ICaL, and INa).
- The peak current amplitudes before and after drug application are measured to determine the percentage of block and to construct dose-response curves for calculating IC50 values.
Experimental Workflow for Patch-Clamp Analysis
Caption: A typical workflow for patch-clamp experiments with Azimilide.
Canine Model of Post-Myocardial Infarction Ventricular Tachycardia
This in vivo model is used to evaluate the efficacy of Azimilide in a clinically relevant setting of ventricular arrhythmias.
1. Surgical Preparation:
- Adult mongrel dogs are anesthetized and instrumented for hemodynamic and electrocardiographic monitoring.
- A left thoracotomy is performed to expose the heart.
- The left anterior descending (LAD) coronary artery is ligated to induce a myocardial infarction.
2. Arrhythmia Induction and Monitoring:
- Several days to weeks after the initial surgery (allowing for the development of a healed infarct), a second procedure is performed.
- Programmed electrical stimulation (PES) is delivered to the ventricle via epicardial or endocardial electrodes to induce sustained ventricular tachycardia (VT).
- Continuous ECG and intracardiac electrograms are recorded to monitor for the induction and termination of arrhythmias.
3. Drug Administration and Efficacy Testing:
- A baseline period of PES is performed to confirm the inducibility of VT.
- Azimilide is administered intravenously as a bolus followed by a continuous infusion.
- After a stabilization period, PES is repeated to assess the effect of Azimilide on VT inducibility.
- The primary endpoint is often the suppression of inducible VT.
Logical Flow of a Canine Post-MI VT Study
Caption: The logical progression of a preclinical study using a canine model.
Proarrhythmic Potential
A critical aspect of antiarrhythmic drug development is the assessment of proarrhythmic risk. For Class III agents like Azimilide, the primary concern is the induction of Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with excessive QT interval prolongation.[1] The incidence of TdP with Azimilide in clinical trials was generally low.[4][10] The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative provides a framework for evaluating the proarrhythmic potential of drugs by integrating data from in vitro ion channel studies, in silico modeling, and in vitro human stem cell-derived cardiomyocyte assays.[13][14][15]
Conclusion
Azimilide dihydrochloride has served as a valuable pharmacological tool in the investigation of ventricular arrhythmias. Its unique dual blockade of IKr and IKs has provided insights into the roles of these currents in both the suppression and genesis of cardiac arrhythmias. While its clinical development has faced challenges, the extensive body of research on Azimilide continues to inform the development of safer and more effective antiarrhythmic therapies. This technical guide provides a consolidated resource for researchers to understand the fundamental properties of Azimilide and to design future investigations into the complex mechanisms of ventricular arrhythmias.
References
- 1. Azimilide, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of azimilide, a new class III antiarrhythmic drug, on reentrant circuits causing ventricular tachycardia and fibrillation in a canine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of azimilide, a KV(r) and KV(s) blocker, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. The azimilide post-infarct survival evaluation (ALIVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results of a curtailed randomized controlled trial, evaluating the efficacy and safety of azimilide in patients with implantable cardioverter-defibrillators: The SHIELD-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proarrhythmic risk assessment of drugs by dV m /dt shapes using the convolutional neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of an In Silico Mechanistic Model for Proarrhythmia Risk Prediction Under the CiPA Initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
Azimilide Dihydrochloride Binding Sites on hERG Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide (B1662471) dihydrochloride (B599025) is a Class III antiarrhythmic agent known for its ability to block multiple cardiac potassium channels, most notably the human Ether-à-go-go-Related Gene (hERG) channel. The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel can lead to a prolongation of the QT interval, a condition that can increase the risk of life-threatening arrhythmias such as Torsades de Pointes (TdP). Therefore, a thorough understanding of the binding characteristics of compounds like Azimilide to the hERG channel is of paramount importance in drug development for both efficacy and safety assessment. This guide provides a detailed overview of the binding sites of Azimilide on hERG channels, summarizing quantitative data, experimental protocols, and key mechanistic insights.
Quantitative Data on Azimilide-hERG Interaction
The interaction of Azimilide with hERG channels is complex and influenced by several factors, including the channel's conformational state and the frequency of channel activation. The following tables summarize the key quantitative data regarding Azimilide's potency on hERG and other cardiac ion channels.
Table 1: Potency of Azimilide on hERG and Other Cardiac Ion Channels
| Target Channel | Ion Current | Species/Expression System | IC50 / EC50 | Conditions | Reference |
| hERG (Kv11.1) | IKr | Xenopus oocytes | 1.4 µM | 0.1 Hz stimulation | [1][2] |
| hERG (Kv11.1) | IKr | Xenopus oocytes | 5.2 µM | 1 Hz stimulation | [1][2] |
| hERG (Kv11.1) | IKr | CHO-K1 cells | 610 nM | 22°C | [3] |
| hERG (Kv11.1) | IKr | CHO-K1 cells | 560 nM | 37°C | [3] |
| KvLQT1/minK (IKs) | IKs | Canine cardiac myocytes | 0.59 µM | - | [4] |
| L-type Calcium Channel | ICa | Canine cardiac myocytes | 7.5 µM | - | [4] |
Table 2: Key Amino Acid Residues in the hERG Channel Pore and Their Role in Drug Binding
While specific mutagenesis studies definitively identifying the binding site for Azimilide are not extensively detailed in the public literature, the general binding pocket for many hERG blockers is well-characterized. Mutations in the outer mouth and the S5-P extracellular loop of the hERG channel have been shown to reduce or abolish the agonist effect of Azimilide, suggesting these regions are important for the drug's modulatory action.[5] The following residues are known to be critical for the binding of a wide range of hERG-blocking drugs and are presumed to be relevant for Azimilide's interaction.
| Residue | Location | Role in Drug Binding | Reference |
| Threonine 623 (T623) | Pore Helix | Forms part of the binding site for many hERG blockers. | [1][6] |
| Serine 624 (S624) | Pore Helix | Crucial for the binding of several high-affinity hERG inhibitors. | [6][7] |
| Valine 625 (V625) | Pore Helix | Contributes to the hydrophobic environment of the binding pocket. | [1] |
| Glycine 648 (G648) | S6 Domain | Affects the conformation of the inner pore and drug access. | [6] |
| Tyrosine 652 (Y652) | S6 Domain | A key aromatic residue involved in π-stacking interactions with many drugs. | [1][6] |
| Phenylalanine 656 (F656) | S6 Domain | Another critical aromatic residue for hydrophobic and π-stacking interactions. | [1][6] |
Experimental Protocols
The characterization of Azimilide's binding to hERG channels relies on a combination of electrophysiological, molecular, and computational methods.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying ion channel function and pharmacology.
-
Cell Preparation: hERG channels are heterologously expressed in a suitable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
-
Electrode Placement: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the ionic currents across the entire cell membrane.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of hERG activity.
-
Drug Application: Azimilide dihydrochloride is perfused into the extracellular solution at various concentrations.
-
Data Analysis: The inhibition of the hERG current by Azimilide is measured, and concentration-response curves are generated to determine the IC50 value.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for drug binding.
-
Mutation Introduction: The DNA sequence of the hERG channel is altered to substitute a specific amino acid with another (commonly alanine, in a process called alanine-scanning mutagenesis).[6]
-
Expression of Mutant Channels: The mutated hERG channel DNA is expressed in a cell line.
-
Electrophysiological Recording: Whole-cell patch-clamp experiments are performed on cells expressing the mutant channels.
-
Comparison with Wild-Type: The IC50 of Azimilide for the mutant channel is compared to that for the wild-type channel. A significant increase in the IC50 for a mutant channel suggests that the mutated residue is important for drug binding.[6][7]
In Silico Docking and Molecular Modeling
Computational methods are employed to predict the binding mode of Azimilide within the hERG channel pore.
-
Homology Modeling: A three-dimensional model of the hERG channel is constructed based on the known crystal structures of related potassium channels.[8]
-
Ligand Preparation: The 3D structure of the Azimilide molecule is generated and optimized.
-
Molecular Docking: A docking algorithm is used to predict the most likely binding poses of Azimilide within the pore of the hERG channel model.[8]
-
Binding Energy Calculation: The binding affinity for different poses is estimated through scoring functions.
-
Molecular Dynamics Simulations: To refine the docked poses and study the dynamics of the drug-channel interaction, molecular dynamics simulations can be performed.[8]
Visualizations
Experimental and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the study of Azimilide's interaction with hERG channels.
Experimental workflow for hERG blocker characterization.
Azimilide interaction with hERG channel states.
Factors influencing Azimilide's hERG blockade.
Mechanism of Azimilide Binding and hERG Blockade
Azimilide exhibits a complex interaction with the hERG channel, with evidence suggesting it binds to both the open and inactivated states of the channel.[3] The blockade of hERG channels by Azimilide has been shown to be reverse use-dependent, meaning that the apparent affinity and relative block decrease as the frequency of channel activation increases.[1] This is in contrast to many other hERG blockers that show forward use-dependence.
The binding of Azimilide is also influenced by the extracellular potassium concentration; high levels of external potassium have been shown to decrease the blockade of hERG channels by Azimilide.[1] This suggests a potential interaction between potassium ions in the pore and the binding of Azimilide.
Furthermore, Azimilide has been observed to have a dual effect on hERG channels: at more negative potentials, it can augment the current (an "agonist effect"), while at more positive potentials, it inhibits the current.[3] The agonist effect is use-dependent and has been linked to conformational changes in the outer mouth and the extracellular loop connecting the S5 and P regions of the hERG channel.[5]
Conclusion
Azimilide dihydrochloride is a potent blocker of the hERG potassium channel, with its binding and inhibitory effects being intricately linked to the channel's conformational state, activation frequency, and the ionic environment. While the precise amino acid residues that form the definitive binding site for Azimilide are not yet fully elucidated through specific mutagenesis studies, the well-characterized binding pocket of the hERG channel, particularly the aromatic residues Y652 and F656 in the S6 domain and residues in the pore helix, provides a strong framework for understanding its molecular interactions. The reverse use-dependence and dual agonist/antagonist effects of Azimilide highlight its unique pharmacological profile. A continued integrated approach, combining electrophysiology, molecular biology, and computational modeling, will be essential for further refining our understanding of how Azimilide and other drugs interact with the hERG channel, ultimately aiding in the design of safer and more effective cardiovascular therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An amino acid residue whose change by mutation affects drug binding to the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
Early Research on Azimilide's Antiarrhythmic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research into the antiarrhythmic properties of Azimilide (B1662471). Azimilide emerged as a novel Class III antiarrhythmic agent with a unique mechanism of action, distinguishing it from its predecessors. This document provides a comprehensive overview of its electrophysiological effects, preclinical efficacy in various animal models, and early clinical findings. Particular emphasis is placed on the quantitative data from these studies and the detailed experimental protocols employed.
Core Mechanism of Action: Dual Blockade of Delayed Rectifier Potassium Currents
Azimilide exerts its primary antiarrhythmic effect by blocking the delayed rectifier potassium currents, which are crucial for cardiac repolarization. Unlike many other Class III agents that selectively block the rapid component of the delayed rectifier current (IKr), Azimilide is distinguished by its ability to block both the rapid (IKr) and the slow (IKs) components.[1][2][3][4] This dual-channel blockade contributes to a more profound and sustained prolongation of the cardiac action potential and refractory period.[5][6]
The action of Azimilide is directed at the ion channels present in both atrial and ventricular myocytes.[6] While its principal targets are IKr and IKs, at higher concentrations, it also exhibits weaker blocking effects on the fast sodium current (INa) and the L-type calcium current (ICa).[7]
Quantitative Analysis of Azimilide's Electrophysiological Effects
The following tables summarize the key quantitative data from early preclinical studies, providing a clear comparison of Azimilide's potency on various ion channels and its effect on cardiac action potential duration.
Table 1: Inhibitory Potency of Azimilide on Cardiac Ion Channels
| Ion Channel | Species/Cell Type | Parameter | Value (µM) | Test Condition |
| IKr (rapidly activating delayed rectifier K+ current) | Canine Ventricular Myocytes | Kd | < 1 | -20 mV |
| IKs (slowly activating delayed rectifier K+ current) | Canine Ventricular Myocytes | Kd | 1.8 | +30 mV |
| ICa (L-type Ca2+ current) | Canine Ventricular Myocytes | Kd | 17.8 | +10 mV |
| INa (fast Na+ current) | Canine Ventricular Myocytes | Kd | 19 | -40 mV |
| IKr (hERG) | Xenopus Oocytes | IC50 | 1.4 | 0.1 Hz |
| IKr (hERG) | Xenopus Oocytes | IC50 | 5.2 | 1 Hz |
| IKs | Canine Ventricular Myocytes | EC50 | 0.59 | N/A |
| IKr | Canine Ventricular Myocytes | EC50 | 0.39 | N/A |
| ICa | Canine Ventricular Myocytes | EC50 | 7.5 | N/A |
| INCX (outward) | Guinea Pig Ventricular Myocytes | IC50 | 45 | N/A |
| INCX (inward) | Guinea Pig Ventricular Myocytes | IC50 | 40 | N/A |
Table 2: Effect of Azimilide on Action Potential Duration (APD) in Canine Ventricular Myocytes
| Azimilide Concentration (µM) | Stimulation Rate (Hz) | APD90 Prolongation (%) |
| 1 | 0.33 | 25 |
| 1 | 1 | 17 |
| 5 | 0.33 | Variable (prolongation in some cells, shortening in others) |
| 5 | 1 | Consistent shortening |
Key Experimental Protocols
This section details the methodologies used in the seminal preclinical studies that characterized the antiarrhythmic properties of Azimilide.
In Vitro Electrophysiology in Isolated Cardiomyocytes
Objective: To determine the effects of Azimilide on individual ion channel currents and action potentials in isolated cardiac cells.
Methodology: Whole-Cell Patch-Clamp Technique
-
Cell Isolation: Single ventricular myocytes were enzymatically isolated from the hearts of adult mongrel dogs or guinea pigs. The hearts were typically mounted on a Langendorff apparatus and perfused with a collagenase-containing solution to digest the extracellular matrix and disperse the individual cells.
-
Solutions:
-
Pipette (Internal) Solution (example): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.
-
Bath (External) Solution (example): Tyrode's solution containing (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Glass micropipettes with a resistance of 2-5 MΩ were used to form a high-resistance (gigaohm) seal with the cell membrane.
-
The membrane patch was then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) or measurement of the membrane potential (current-clamp).
-
-
Voltage-Clamp Protocols for Specific Currents:
-
IKr: To isolate IKr, cells were typically held at a negative holding potential (e.g., -40 mV) and then depolarized to various test potentials (e.g., -20 mV to +40 mV) for a duration sufficient to activate the current. The characteristic tail current was then measured upon repolarization to a negative potential.
-
IKs: A similar protocol to IKr was used, but often with longer depolarizing pulses to fully activate the slower IKs current. Specific IKr blockers like dofetilide (B1670870) could be used to pharmacologically isolate IKs.
-
-
Data Analysis: Current-voltage (I-V) relationships were plotted, and dose-response curves were generated to calculate IC50 or Kd values for Azimilide's blocking effects. Action potential duration at 90% repolarization (APD90) was measured in current-clamp mode at different stimulation frequencies.
Ex Vivo Electrophysiology in Isolated Perfused Hearts
Objective: To assess the effects of Azimilide on the electrophysiology of the whole heart, including conduction and refractoriness.
Methodology: Langendorff-Perfused Heart Preparation
-
Preparation: Hearts from guinea pigs or rabbits were rapidly excised and mounted on a Langendorff apparatus via aortic cannulation. The hearts were retrogradely perfused with a warmed, oxygenated Krebs-Henseleit solution.
-
Recording:
-
Monophasic action potentials (MAPs) were recorded from the epicardial surface using specialized MAP catheters to measure action potential duration.
-
A multi-electrode array could be used to map the spread of electrical activation and assess conduction velocity.
-
Volume-conducted electrocardiograms (ECGs) were recorded to measure QT interval and other ECG parameters.
-
-
Experimental Protocol:
-
After a stabilization period, baseline electrophysiological parameters were recorded.
-
Azimilide was then perfused through the heart at increasing concentrations.
-
The effects on APD, effective refractory period (ERP), and QT interval were measured at each concentration.
-
In Vivo Arrhythmia Models
Objective: To evaluate the efficacy of Azimilide in preventing and terminating arrhythmias in a living animal model.
Methodology: Canine Model of Myocardial Infarction and Ventricular Tachycardia
-
Surgical Procedure: A myocardial infarction was created in adult mongrel dogs, typically by ligating the left anterior descending coronary artery. This creates a substrate for reentrant ventricular arrhythmias.
-
Arrhythmia Induction: Several days after the infarction, programmed electrical stimulation (PES) was used to induce ventricular tachycardia (VT). This involved delivering a series of precisely timed electrical stimuli to the ventricle to initiate a reentrant circuit.
-
Drug Administration: Azimilide was administered intravenously or orally, and its effect on the inducibility and characteristics of VT was assessed.
-
Data Collection: Intracardiac electrograms and surface ECGs were continuously monitored to record the occurrence, duration, and rate of arrhythmias.
Visualizing the Impact of Azimilide
The following diagrams illustrate the key concepts related to Azimilide's mechanism of action and the experimental workflows used in its early evaluation.
Early Clinical Insights
Phase I clinical trials in healthy volunteers confirmed that Azimilide prolongs the QT and QTc intervals on the electrocardiogram in a dose-dependent manner.[8][9] Subsequent Phase II and III trials investigated the efficacy of Azimilide in patients with both supraventricular arrhythmias (SVA), such as atrial fibrillation, and ventricular tachyarrhythmias.[2][10]
In patients with a history of atrial fibrillation or atrial flutter, Azimilide (at doses of 100 mg and 125 mg once daily) was shown to significantly prolong the time to the first symptomatic recurrence of the arrhythmia compared to placebo.[2][11] However, some studies in specific patient populations with structural heart disease did not demonstrate a significant reduction in arrhythmia recurrence.[12]
For ventricular arrhythmias, the AzimiLide post-Infarct surVival Evaluation (ALIVE) trial was a large study that investigated the effect of Azimilide on mortality in high-risk patients following a myocardial infarction.[13] While the trial did not show a statistically significant difference in all-cause mortality between the Azimilide and placebo groups, it did suggest a reduction in the incidence of new-onset atrial fibrillation.[10]
Conclusion
The early research on Azimilide established it as a potent Class III antiarrhythmic agent with a distinctive mechanism of action involving the blockade of both IKr and IKs potassium channels. Preclinical studies robustly demonstrated its ability to prolong cardiac repolarization and effectively suppress both atrial and ventricular arrhythmias in various animal models. While early clinical trials showed promise in the management of supraventricular arrhythmias, its role in preventing sudden cardiac death in high-risk post-myocardial infarction patients was not definitively established. This body of research laid a critical foundation for understanding the therapeutic potential and limitations of dual-channel blocking antiarrhythmic agents.
References
- 1. Nature of inducible ventricular tachyarrhythmias in a canine chronic myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Symptoms at the time of arrhythmia recurrence in patients receiving azimilide for control of atrial fibrillation or flutter: results from randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stork: Azimilide for atrial fibrillation: clinical trial results and implications [storkapp.me]
- 8. mdpi.com [mdpi.com]
- 9. The Power of Phase I Studies to Detect Clinical Relevant QTc Prolongation: A Resampling Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of changes in frequency on guinea pig ventricular action potential duration and on QT interval under different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I thorough QT/QTc study evaluating therapeutic and supratherapeutic doses of avacopan in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Azimilide Dihydrochloride in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide (B1662471) dihydrochloride (B599025) is a Class III antiarrhythmic agent known to prolong the cardiac action potential duration, a key mechanism for treating cardiac arrhythmias.[1][2] This effect is primarily achieved by blocking specific potassium channels involved in cardiac repolarization.[1][2] Notably, Azimilide is distinguished from many other Class III agents by its dual blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][3] Understanding the precise interaction of Azimilide with these and other cardiac ion channels is crucial for both basic research and drug safety assessment. Patch-clamp electrophysiology is the gold-standard technique for characterizing these interactions at the ionic current level.[4][5]
These application notes provide a detailed protocol for utilizing Azimilide dihydrochloride in whole-cell patch-clamp experiments to characterize its effects on key cardiac ion channels.
Mechanism of Action
Azimilide's primary mechanism of action is the blockade of voltage-gated potassium channels responsible for cardiac repolarization.[2] It exhibits inhibitory activity against both IKr (encoded by the hERG gene) and IKs.[1][2] At higher concentrations, Azimilide can also affect other cardiac ion channels, including L-type calcium channels (ICa) and sodium channels (INa).[6][7] This multi-channel activity contributes to its overall electrophysiological profile.[7]
Data Presentation: Quantitative Effects of Azimilide Dihydrochloride on Cardiac Ion Channels
The following table summarizes the reported potency of Azimilide dihydrochloride on various cardiac ion channels, as determined by patch-clamp studies. These values are essential for designing experiments and interpreting results.
| Ion Channel | Current | Species | Reported Potency (IC50 / EC50 / Kd) | Reference |
| Kv11.1 (hERG) | IKr | Canine | < 1 µM (Kd at -20 mV) | [6] |
| Kv11.1 (hERG) | IKr | Canine | 0.39 µM (EC50) | [7] |
| KCNQ1/KCNE1 | IKs | Canine | 1.8 µM (Kd at +30 mV) | [6] |
| KCNQ1/KCNE1 | IKs | Canine | 0.59 µM (EC50) | [7] |
| Cav1.2 | ICa | Canine | 17.8 µM (Kd at +10 mV) | [6] |
| Cav1.2 | ICa | Canine | 7.5 µM (EC50) | [7] |
| Nav1.5 | INa | Canine | 19 µM (Kd at -40 mV) | [6] |
| Na+/Ca2+ Exchanger | INCX | Guinea-Pig | 40-45 µM (IC50) | [8] |
Experimental Protocols
This section details the methodology for investigating the effects of Azimilide dihydrochloride on cardiac IKr and IKs using the whole-cell patch-clamp technique.
Cell Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel (for IKr) or co-expressing KCNQ1/KCNE1 (for IKs) are recommended. Alternatively, isolated primary cardiomyocytes from species such as guinea pig or rabbit can be used.
-
Cell Culture: Culture cells in appropriate media and conditions. For experiments, plate cells at a suitable density on glass coverslips to allow for easy visualization and patching of single cells.
Solution Preparation
Azimilide Dihydrochloride Stock Solution:
-
Azimilide dihydrochloride is soluble in water up to 50 mM.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile deionized water.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.
Electrophysiology Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) Solution (for IKr) | NaCl | 130 |
| HEPES | 10 | |
| KCl | 5 | |
| MgCl2·6H2O | 1 | |
| CaCl2·H2O | 1 | |
| Dextrose | 12.5 | |
| To block IKs and ICa | Add specific blockers (e.g., Chromanol 293B, Nifedipine) | |
| Intracellular (Pipette) Solution (for IKr) | K-gluconate | 120 |
| KCl | 20 | |
| HEPES | 10 | |
| EGTA | 5 | |
| MgATP | 1.5 | |
| Extracellular (Bath) Solution (for IKs) | NaCl | 130 |
| HEPES | 10 | |
| KCl | 5 | |
| MgCl2·6H2O | 1 | |
| CaCl2·H2O | 1 | |
| Dextrose | 12.5 | |
| To block IKr and ICa | Add specific blockers (e.g., E-4031 or Dofetilide, Nifedipine)[9] | |
| Intracellular (Pipette) Solution (for IKs) | K-gluconate | 120 |
| KCl | 20 | |
| HEPES | 10 | |
| EGTA | 5 | |
| MgATP | 1.5 |
-
Adjust the pH of extracellular solutions to 7.4 with NaOH and intracellular solutions to 7.3 with KOH.[10]
-
Measure and adjust the osmolarity of the solutions to be within an acceptable physiological range.
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip with cells in the recording chamber on an inverted microscope.
-
Perfuse the chamber with the appropriate extracellular solution.
-
Approach a single, healthy cell with the patch pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to record membrane currents.
-
Compensate for pipette and whole-cell capacitance.
-
Monitor series resistance throughout the experiment and discard recordings if it changes significantly.
-
Voltage-Clamp Protocols
To Isolate and Record IKr (hERG current):
-
Holding Potential: -80 mV.
-
Depolarizing Step: +20 mV for 2 seconds to activate the channels.
-
Repolarizing Step (Tail Current): -50 mV for 2 seconds to record the deactivating tail current.
-
The peak tail current at -50 mV is measured as the IKr.
-
Apply this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude over time.
To Isolate and Record IKs:
-
Holding Potential: -40 mV.
-
Depolarizing Steps: Step to various test potentials (e.g., from -20 mV to +60 mV in 20 mV increments) for 2-4 seconds to activate the channels.
-
Repolarizing Step (Tail Current): -30 mV to record the deactivating tail current.
-
The amplitude of the tail current is measured as IKs.
-
To pharmacologically isolate IKs, record baseline currents, then apply a specific IKr blocker (like E-4031) and subtract the remaining current from the total to get the E-4031-sensitive current (IKr). The remaining current is largely IKs.[9]
Application of Azimilide Dihydrochloride
-
Baseline Recording: After establishing a stable whole-cell recording, record the baseline current (IKr or IKs) for several minutes to ensure stability.
-
Drug Perfusion: Switch the perfusion system to the extracellular solution containing the desired concentration of Azimilide dihydrochloride.
-
Recording Drug Effect: Continuously apply the voltage-clamp protocol and record the current until a steady-state block is achieved.
-
Dose-Response: To generate a dose-response curve, apply increasing concentrations of Azimilide to the same cell or to different cells.
-
Washout: After recording the effect of the highest concentration, perfuse the cell with the drug-free extracellular solution to observe any washout of the block.
Mandatory Visualizations
Caption: Workflow for Azimilide Patch-Clamp Experiment.
Caption: Azimilide's Mechanism of Action on Cardiac Ion Channels.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 6. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Preparation of Azimilide Dihydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of Azimilide dihydrochloride (B599025) stock solutions for research applications. Azimilide dihydrochloride is a potent Class III antiarrhythmic agent that functions by blocking both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current in cardiac cells.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results in studies investigating cardiac electrophysiology, arrhythmia models, and drug safety profiling.
Compound Information
| Property | Value | Source |
| Chemical Name | 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione, dihydrochloride | [3] |
| Synonyms | NE 10064 | [3] |
| Molecular Formula | C₂₃H₂₈ClN₅O₃ • 2HCl | [3] |
| Molecular Weight | 530.88 g/mol (Note: Batch specific molecular weights may vary due to hydration) | [4] |
| CAS Number | 149888-94-8 | [4] |
| Purity | ≥95% | [3] |
| Appearance | Crystalline solid | [3] |
Solubility and Storage
Proper solvent selection and storage conditions are paramount to maintaining the integrity and activity of Azimilide dihydrochloride.
| Solvent | Maximum Concentration | Storage of Solution | Stability of Solid |
| Water | 50 mM (26.54 mg/mL) | Aqueous solutions are not recommended for storage beyond one day.[5] | ≥ 4 years at -20°C |
| PBS (pH 7.2) | ~10 mg/mL | Not recommended for storage beyond one day.[5] | |
| DMSO | 2 mg/mL (3.77 mM) (ultrasonic and warming to 60°C may be needed) | Store at -80°C for up to 6 months or -20°C for up to 1 month.[6] |
Storage of Solid Compound: Azimilide dihydrochloride as a solid should be stored at -20°C.[3][4] Under these conditions, it is stable for at least four years.[3]
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of Azimilide dihydrochloride.
Materials:
-
Azimilide dihydrochloride (solid)
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate: Allow the vial of Azimilide dihydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Azimilide dihydrochloride powder in a sterile conical tube. For example, to prepare 10 mL of a 10 mM solution, weigh out 53.09 mg.
-
Calculation: 530.88 g/mol * 0.010 mol/L * 0.010 L = 0.053088 g = 53.09 mg
-
-
Dissolution: Add the calculated volume of sterile water to the conical tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication may be employed.[6] Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one day is recommended for aqueous solutions) or consider preparing fresh daily.[5]
Visualization of Experimental Workflow and Mechanism
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile aqueous stock solution of Azimilide dihydrochloride.
Signaling Pathway of Azimilide Dihydrochloride
Caption: Azimilide blocks IKr and IKs potassium currents, prolonging cardiac action potential duration.
Safety Precautions
Handle Azimilide dihydrochloride with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[7] Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.[7] Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
References
- 1. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Azimilide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of azimilide (B1662471) dihydrochloride (B599025) in common laboratory solvents, along with protocols for its preparation and use in experimental settings.
Physicochemical Properties and Solubility
Azimilide dihydrochloride is a Class III antiarrhythmic agent that functions by blocking the delayed rectifier cardiac potassium channels.[1][2] It is a white to beige powder.[3] Understanding its solubility is critical for the preparation of stock solutions for in vitro and in vivo studies.
Data Presentation: Solubility of Azimilide Dihydrochloride
The following table summarizes the reported solubility of azimilide dihydrochloride in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions.
| Solvent | Concentration | Observation | Source(s) |
| DMSO | 1 mg/mL | Clear (with warming) | [3][4] |
| 2 mg/mL | Clear | [3] | |
| 5 mg/mL | Clear (with warming) | [3] | |
| < 10.4 mg/mL | - | [5] | |
| Water | 25 mg/mL | Clear | [3] |
| 26.54 mg/mL (50 mM) | - | ||
| 290 mg/mL | - | [6] | |
| PBS (pH 7.2) | 10 mg/mL | - | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of azimilide dihydrochloride in DMSO.
Materials:
-
Azimilide dihydrochloride (MW: 530.88 g/mol )[4]
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of azimilide dihydrochloride powder in a suitable container. For a 10 mM stock solution, this would be 5.31 mg per 1 mL of DMSO.
-
Solvent Addition: Add the calculated volume of DMSO to the powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes.[8] Intermittently vortex during this time. Visually inspect to ensure all particulate matter has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[9]
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
This protocol details the dilution of a DMSO stock solution into an aqueous cell culture medium.
Materials:
-
Prepared Azimilide dihydrochloride DMSO stock solution (e.g., 10 mM)
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound.[9]
-
Final Dilution: To prepare a final working solution (e.g., 10 µM), dilute the DMSO stock solution at least 1:1000 into the pre-warmed cell culture medium. This ensures the final DMSO concentration is low (≤ 0.1%), minimizing solvent-induced cytotoxicity.[9]
-
Example: Add 1 µL of a 10 mM stock solution to 999 µL of cell culture medium to obtain a 10 µM working solution.
-
-
Mixing: Gently mix the working solution by inverting the tube or by gentle pipetting. Do not vortex, as this can cause foaming of the medium.
-
Application: Use the freshly prepared working solution immediately for treating cells. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Visualizations: Workflows and Mechanisms
Experimental Workflow: From Stock Solution to Cellular Assay
The following diagram illustrates the standard workflow for preparing and applying azimilide dihydrochloride in a typical cell-based experiment.
Caption: Workflow for preparing and using azimilide dihydrochloride.
Signaling Pathway: Mechanism of Action of Azimilide
Azimilide exerts its antiarrhythmic effect by blocking specific cardiac potassium channels involved in the repolarization phase of the cardiac action potential.
Caption: Azimilide blocks IKr and IKs potassium channels.
References
- 1. Azimilide - Wikipedia [en.wikipedia.org]
- 2. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide = 97 HPLC 149888-94-8 [sigmaaldrich.com]
- 4. Azimilide = 97 HPLC 149888-94-8 [sigmaaldrich.com]
- 5. Azimilide dihydrochloride | 149888-94-8 | Potassium Channel | MOLNOVA [molnova.com]
- 6. azimilide [drugcentral.org]
- 7. caymanchem.com [caymanchem.com]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Azimilide Dihydrochloride in Isolated Heart Perfusion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide (B1662471) dihydrochloride (B599025) is a Class III antiarrhythmic agent known for its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][3] This dual-channel blockade leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), which are key mechanisms in the management of cardiac arrhythmias.[2][3] The Langendorff isolated heart perfusion model is a valuable ex vivo tool for studying the direct effects of pharmacological agents on cardiac electrophysiology and function, independent of systemic physiological influences.[4][5] These application notes provide detailed protocols for utilizing Azimilide dihydrochloride in a Langendorff preparation to investigate its dose-dependent effects on cardiac parameters.
Data Presentation
The following tables summarize the expected quantitative effects of Azimilide dihydrochloride on key cardiac parameters in an isolated heart model. These values are compiled from various preclinical studies and serve as a reference for expected outcomes.
Table 1: Dose-Dependent Effects of Azimilide on Electrophysiological Parameters
| Azimilide Concentration (µM) | Change in Action Potential Duration at 90% Repolarization (APD90) | Change in Atrial Effective Refractory Period (AERP) |
| 0.1 | Lengthened | Concentration-dependent increase |
| 0.5 | Lengthened[6] | - |
| 1.0 | - | - |
| 3.0 | - | At 3 µM, AERP increased from 51±3.0 ms (B15284909) to 105±9.9 ms in rabbit atria[7] |
Table 2: Effects of Azimilide on Hemodynamic and ECG Parameters
| Parameter | Observation | Notes |
| Heart Rate | Minimal to slight decrease[8] | Azimilide's effects are largely independent of heart rate (no reverse use-dependence)[8][9] |
| Left Ventricular Developed Pressure (LVDP) | Potential for positive inotropic effect | In rat left ventricle strips, 10⁻⁷ to 10⁻⁵ M Azimilide augmented the force of contraction[10] |
| Coronary Flow | Modest increase observed in some models[1] | - |
| QT Interval | Prolongation[2][8] | A direct consequence of APD prolongation |
| PR and QRS Intervals | No significant effect[2] | - |
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
Objective: To prepare a physiological buffer for maintaining the viability and function of the isolated heart.
Materials:
-
NaCl
-
KCl
-
CaCl₂
-
MgSO₄
-
KH₂PO₄
-
NaHCO₃
-
D-Glucose
-
Distilled or deionized water
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
pH meter
Procedure:
-
For 1 liter of Krebs-Henseleit buffer, dissolve the following salts in approximately 900 mL of distilled water:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
MgSO₄: 0.141 g
-
KH₂PO₄: 0.16 g
-
NaHCO₃: 2.1 g
-
D-Glucose: 2.0 g
-
-
Separately dissolve 0.28 g of CaCl₂ in a small amount of distilled water and then add it to the main solution to prevent precipitation.
-
Bring the final volume to 1 liter with distilled water.
-
Continuously bubble the solution with carbogen gas for at least 20 minutes to achieve a physiological pH of 7.4.
-
Warm the buffer to 37°C before use.
Langendorff Isolated Heart Perfusion Protocol
Objective: To establish a stable, retrogradely perfused isolated heart preparation for pharmacological testing.
Materials:
-
Langendorff apparatus (including perfusion reservoir, aortic cannula, and water jacket)
-
Krebs-Henseleit buffer
-
Animal model (e.g., rat, guinea pig, rabbit)
-
Heparin
-
Anesthetic
-
Surgical instruments (scissors, forceps)
-
Suture thread
-
Data acquisition system with appropriate transducers (pressure, ECG)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system.
-
Secure the aorta to the cannula with a suture.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg for a rat heart).
-
The heart should resume spontaneous contractions.
-
Allow the heart to stabilize for a 20-30 minute equilibration period, during which baseline functional parameters are recorded.
Azimilide Dihydrochloride Administration Protocol
Objective: To assess the dose-dependent effects of Azimilide on the isolated heart.
Materials:
-
Stabilized Langendorff-perfused heart
-
Azimilide dihydrochloride stock solution
-
Krebs-Henseleit buffer
-
Infusion pump (optional)
Procedure:
-
Prepare a stock solution of Azimilide dihydrochloride in distilled water.
-
Create a series of working concentrations by diluting the stock solution in Krebs-Henseleit buffer.
-
Following the stabilization period, switch the perfusion to Krebs-Henseleit buffer containing the lowest desired concentration of Azimilide.
-
Perfuse with this concentration for a 15-20 minute period to allow for equilibration and to achieve a steady-state effect.
-
Record all cardiac parameters continuously.
-
Incrementally increase the concentration of Azimilide in the perfusate, allowing for an equilibration period at each concentration.
-
After the highest concentration has been tested, a washout period with drug-free Krebs-Henseleit buffer can be performed to assess the reversibility of the effects.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent AZD7009: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The class III effect of azimilide is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of azimilide on cardiovascular tissues from normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azimilide Dihydrochloride in In Vitro Cardiomyocyte Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide (B1662471) dihydrochloride (B599025) is a class III antiarrhythmic agent known for its ability to prolong the cardiac action potential duration (APD).[1][2] This effect is primarily achieved by blocking specific potassium channels involved in cardiomyocyte repolarization.[1][2][3] Unlike some other class III agents that exclusively block the rapid component of the delayed rectifier potassium current (IKr), azimilide uniquely blocks both the rapid (IKr) and the slow (IKs) components.[1][3] This dual-channel blockade contributes to its distinct electrophysiological profile.[1][3] Understanding the precise effects of azimilide on isolated cardiomyocytes is crucial for arrhythmia research and for assessing its proarrhythmic potential.
These application notes provide detailed protocols and concentration guidelines for utilizing azimilide dihydrochloride in in vitro cardiomyocyte electrophysiology studies.
Data Presentation: Quantitative Effects of Azimilide on Cardiomyocyte Electrophysiology
The following table summarizes the concentration-dependent effects of azimilide on various ion channels and action potential parameters in canine ventricular myocytes. This data is essential for designing experiments to investigate the electrophysiological consequences of azimilide application.
| Parameter | Concentration | Effect | Species/Cell Type | Reference |
| IKr Block | < 1 µM (Kd) | Potent, use-dependent block | Canine Ventricular Myocytes | [4] |
| IKs Block | 1.8 µM (Kd) | Use-dependent block | Canine Ventricular Myocytes | [4] |
| ICa-L Block | 17.8 µM (Kd) | Weak block | Canine Ventricular Myocytes | [4] |
| INa Block | 19 µM (Kd) | Weak, use-dependent block | Canine Ventricular Myocytes | [4] |
| APD90 Prolongation | 1 µM | ~25% at 0.33 Hz; ~17% at 1 Hz | Canine Ventricular Myocytes | [4] |
| APD90 Effect | 5 µM | Variable: Prolongation in some cells, shortening in others at 0.33 Hz; Consistent shortening at 1 Hz | Canine Ventricular Myocytes | [4] |
Experimental Protocols
Preparation of Azimilide Dihydrochloride Stock Solution
A stock solution of azimilide dihydrochloride should be prepared for accurate and convenient dilution to final working concentrations in experimental media.
Materials:
-
Azimilide dihydrochloride powder (MW: 530.88 g/mol )
-
Sterile, deionized water
-
Vortex mixer
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 5.31 mg of azimilide dihydrochloride for every 1 mL of solvent.
-
Dissolution: Add the weighed powder to a sterile conical tube. Add the calculated volume of sterile, deionized water. Azimilide dihydrochloride is soluble in water up to 50 mM.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterilization (optional but recommended): Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.
Isolation and Culture of Adult Rat Ventricular Cardiomyocytes
This protocol describes a common method for isolating viable cardiomyocytes for electrophysiological studies.
Materials:
-
Adult rat (e.g., Wistar, 200-300 g)
-
Langendorff perfusion system
-
Perfusion buffer (e.g., calcium-free Tyrode's solution)
-
Digestion buffer (Perfusion buffer with collagenase type II)
-
Stop solution (e.g., Perfusion buffer with bovine serum albumin)
-
Culture medium (e.g., Medium 199 supplemented with L-carnitine, taurine, and antibiotics)
-
Laminin-coated culture dishes
-
Surgical instruments
Procedure:
-
Heart Excision: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold perfusion buffer.
-
Aortic Cannulation: Mount the heart on the Langendorff apparatus via the aorta.
-
Perfusion: Begin retrograde perfusion with oxygenated, 37°C perfusion buffer to clear the coronary circulation of blood.
-
Enzymatic Digestion: Switch the perfusion to the digestion buffer containing collagenase. Continue perfusion until the heart becomes pale and flaccid.
-
Ventricular Dissociation: Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in the stop solution.
-
Cell Dispersion: Gently pipette the minced tissue to release individual cardiomyocytes.
-
Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh to remove undigested tissue. Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.
-
Plating: Plate the isolated cardiomyocytes on laminin-coated dishes in the culture medium. Allow the cells to attach for a few hours before initiating experiments.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording ionic currents and action potentials from isolated cardiomyocytes.
Materials:
-
Inverted microscope
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
Extracellular solution (e.g., Tyrode's solution with appropriate ion concentrations)
-
Intracellular solution (pipette solution, specific composition depends on the target current)
-
Azimilide dihydrochloride working solutions (diluted from stock in extracellular solution)
Procedure:
-
Cell Selection: Place the culture dish with cardiomyocytes on the microscope stage. Select a healthy, rod-shaped cardiomyocyte for recording.
-
Pipette Fabrication and Filling: Pull a glass capillary to a fine tip (resistance of 2-5 MΩ when filled with intracellular solution). Fire-polish the tip and fill it with the appropriate intracellular solution.
-
Giga-seal Formation: Under visual guidance, bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Recording:
-
Action Potentials: In current-clamp mode, elicit action potentials by injecting brief depolarizing current pulses.
-
Ionic Currents: In voltage-clamp mode, apply specific voltage protocols to isolate and record the currents of interest (e.g., IKr, IKs).
-
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of azimilide. Allow sufficient time for the drug to take effect before recording post-drug measurements.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Azimilide Dihydrochloride
Caption: Mechanism of action of Azimilide Dihydrochloride.
Experimental Workflow for In Vitro Cardiomyocyte Electrophysiology
Caption: Workflow for assessing Azimilide's effects.
Logical Relationship: Concentration, Channel Blockade, and APD
Caption: Azimilide's concentration-dependent effects.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Electrophysiological Effects of Azimilide Dihydrochloride using Langendorff Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart preparation is a robust ex vivo model for studying cardiac physiology and pharmacology.[1][2][3] This technique involves retrograde perfusion of the heart through the aorta, allowing for the controlled administration of pharmacological agents and the precise measurement of cardiac function in the absence of systemic influences.[1][4] Azimilide dihydrochloride (B599025) is a Class III antiarrhythmic agent that uniquely blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[5][6][7][8] This dual-channel blockade prolongs the cardiac action potential duration and the effective refractory period, making it a compound of interest for the treatment of both supraventricular and ventricular arrhythmias.[5][6][9]
These application notes provide a detailed protocol for utilizing the Langendorff perfusion system to investigate the electrophysiological effects of Azimilide dihydrochloride on the isolated heart. The protocols and data presentation are designed to be a valuable resource for researchers in cardiac electrophysiology and drug development.
Signaling Pathway of Azimilide Dihydrochloride
Caption: Signaling pathway of Azimilide dihydrochloride in a cardiomyocyte.
Experimental Protocols
Preparation of Perfusion Buffer (Krebs-Henseleit Solution)
The standard perfusion fluid for a Langendorff preparation is an oxygenated and temperature-controlled Krebs-Henseleit solution.
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
Protocol:
-
For 1 liter of solution, dissolve the salts in 900 mL of deionized water.
-
Add glucose and stir until completely dissolved.
-
Bubble the solution with 95% O2 / 5% CO2 for at least 20 minutes to ensure adequate oxygenation and a pH of 7.4.
-
Adjust the final volume to 1 liter with deionized water.
-
Maintain the solution at 37°C in a heated reservoir.
Preparation of Azimilide Dihydrochloride Stock Solution
Azimilide dihydrochloride is soluble in water.[10]
| Parameter | Value |
| Molecular Weight | 530.88 g/mol |
| Solubility in Water | Up to 50 mM (26.54 mg/mL) |
| Recommended Stock Conc. | 10 mM |
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.31 mg of Azimilide dihydrochloride in 1 mL of deionized water.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Dilute the stock solution in the Krebs-Henseleit buffer to the desired final concentrations (e.g., 0.1, 1, 10 µM) immediately before use.
Langendorff Perfusion Protocol
This protocol is a general guideline and may need to be adapted based on the animal model (e.g., rat, rabbit, guinea pig).
Materials:
-
Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)
-
Peristaltic pump (for constant flow) or a fixed height reservoir (for constant pressure)
-
Surgical instruments (scissors, forceps)
-
Suture thread
-
Heparin
-
Anesthetic (e.g., pentobarbital)
-
Data acquisition system for monitoring ECG, intraventricular pressure, etc.
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.[11]
-
Cannulation: Mount the aorta onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.[11]
-
Initiate Perfusion: Start retrograde perfusion with the oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg) or constant flow (e.g., 10-15 mL/min for a rat heart).[4][11]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and ECG.
-
Drug Administration: Switch the perfusion to a Krebs-Henseleit solution containing the desired concentration of Azimilide dihydrochloride.
-
Data Acquisition: Continuously record cardiac parameters throughout the experiment.
-
Washout: After the drug administration period, switch back to the drug-free Krebs-Henseleit solution to observe any washout effects.
Experimental Workflow
Caption: Experimental workflow for Langendorff perfusion with Azimilide.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from a Langendorff perfusion experiment with Azimilide dihydrochloride.
Table 1: Baseline and Post-Treatment Hemodynamic Parameters
| Parameter | Baseline (Control) | Azimilide (1 µM) | Azimilide (10 µM) | Washout |
| Heart Rate (beats/min) | ||||
| Left Ventricular Developed Pressure (mmHg) | ||||
| Rate Pressure Product (HR x LVDP) | ||||
| Coronary Flow (mL/min) |
Table 2: Electrophysiological Parameters (ECG)
| Parameter | Baseline (Control) | Azimilide (1 µM) | Azimilide (10 µM) | Washout |
| PR Interval (ms) | ||||
| QRS Duration (ms) | ||||
| QT Interval (ms) | ||||
| Corrected QT (QTc) Interval (ms) |
Conclusion
The Langendorff perfusion system provides a powerful platform for elucidating the direct cardiac effects of Azimilide dihydrochloride. By carefully controlling experimental conditions and accurately measuring key hemodynamic and electrophysiological parameters, researchers can gain valuable insights into the drug's mechanism of action and its potential as an antiarrhythmic agent. This protocol serves as a comprehensive guide for conducting such investigations in a reproducible and scientifically rigorous manner.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. ijbcp.com [ijbcp.com]
- 3. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 4. SutherlandandHearse [southalabama.edu]
- 5. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 11. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
Application Notes and Protocols: Azimilide as a hERG Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide (B1662471) is a Class III antiarrhythmic agent known to prolong the cardiac action potential, primarily by blocking potassium channels. A key target of Azimilide is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1] Inhibition of the hERG channel can lead to QT interval prolongation, a potential risk for developing life-threatening arrhythmias like Torsades de Pointes.[2][3] Therefore, understanding the interaction of compounds like Azimilide with the hERG channel is a critical aspect of cardiac safety assessment during drug development.[4][5]
These application notes provide a comprehensive overview of the use of Azimilide in hERG channel assays, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for experimental assessment.
Mechanism of Action
Azimilide exhibits a complex interaction with the hERG channel:
-
Channel State-Dependent Binding: Azimilide has been shown to bind to both the open and inactivated states of the hERG channel.[6][7] This characteristic influences the voltage and time-dependence of the block.
-
Reverse Use-Dependency: Unlike many other hERG blockers, Azimilide's blocking effect is reverse use-dependent. This means that the apparent affinity and relative block decrease as the frequency of channel activation increases.[8][9]
-
Dual Agonist and Antagonist Effects: Azimilide displays a voltage-dependent dual effect. At more depolarized voltages, it acts as an antagonist, suppressing the hERG current. However, at lower depolarization voltages (e.g., -40 to -50 mV), it can have an agonist effect, increasing the current amplitude.[6][10] This agonist effect is linked to a prepulse potentiation phenomenon.[10]
-
Voltage-Dependence: The inhibitory effect of Azimilide on hERG channels occurs at potentials greater than -40 mV.[6]
Quantitative Data: Azimilide IC50 Values
The half-maximal inhibitory concentration (IC50) of Azimilide on hERG channels varies depending on the experimental conditions. The following table summarizes reported IC50 values.
| Cell Type | Temperature | Stimulation Frequency | IC50 (µM) | Reference(s) |
| Xenopus oocytes | Room Temp. | 0.1 Hz | 1.4 | [8][9] |
| Xenopus oocytes | Room Temp. | 1 Hz | 5.2 | [8][9] |
| CHO-K1 cells | 22°C | Not specified | 0.61 | [6] |
| CHO-K1 cells | 37°C | Not specified | 0.56 | [6] |
| Canine Ventricular Myocytes | 37°C | Not specified | 0.39 | [11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is the "gold standard" for characterizing the effects of compounds on ion channels, providing detailed information on channel kinetics and drug interactions.
Objective: To determine the inhibitory effect of Azimilide on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
Cell culture reagents.
-
External (bath) solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose; pH adjusted to 7.4 with NaOH.[12]
-
Internal (pipette) solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES; pH adjusted to 7.3 with KOH.[12][13]
-
Azimilide dihydrochloride (B599025) stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Protocol:
-
Cell Preparation:
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Fabrication and Filling:
-
Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Backfill the pipette with the internal solution and mount it on the headstage.
-
-
Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a giga-ohm seal (seal resistance > 1 GΩ).
-
Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and holding current.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +40 mV for 500 ms (B15284909) to activate and inactivate the hERG channels.
-
Follow with a repolarizing ramp down to -80 mV over 100 ms.[12]
-
Repeat this voltage protocol at a regular interval (e.g., every 5 seconds).[13][14]
-
-
Data Acquisition:
-
Record the hERG current during the voltage protocol in the absence of Azimilide (control).
-
Perfuse the recording chamber with the external solution containing various concentrations of Azimilide.
-
Allow the drug effect to reach a steady state (typically 3-5 minutes) before recording the current at each concentration.
-
After drug application, perform a washout step by perfusing with the control external solution to check for reversibility.
-
At the end of each experiment, apply a high concentration of a known hERG blocker (e.g., 1 µM E-4031) to determine the residual current.[13]
-
-
Data Analysis:
-
Measure the peak tail current during the repolarizing ramp.
-
Subtract the residual current measured in the presence of the high-concentration hERG blocker.[12]
-
Calculate the percentage of current inhibition for each Azimilide concentration relative to the control current.
-
Plot the percentage of inhibition against the Azimilide concentration and fit the data with the Hill equation to determine the IC50 value.[14]
-
dot
Caption: Workflow for whole-cell patch-clamp analysis of Azimilide on hERG channels.
Fluorescence Polarization (FP) Assay
This high-throughput screening method provides a faster, more cost-effective way to assess the potential of a compound to bind to the hERG channel.[15]
Objective: To determine the binding affinity of Azimilide to the hERG channel using a competitive binding assay.
Principle: The assay measures the displacement of a fluorescent tracer from the hERG channel by a test compound.[15] When the tracer is bound to the larger channel protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When displaced by a competing compound like Azimilide, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.[15]
Materials:
-
Membrane preparations from cells with high-level hERG expression.
-
Fluorescent tracer with high affinity for the hERG channel.
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 10 mM KCl).[16]
-
Azimilide dihydrochloride.
-
Multi-well plates (e.g., 96- or 384-well, black).
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a dilution series of Azimilide in the assay buffer.
-
Dilute the hERG membrane preparation and the fluorescent tracer to their optimal working concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume of the diluted Azimilide solutions to the wells of the microplate.
-
Include control wells:
-
Total Binding: Contains membrane and tracer, but no competing compound.
-
Nonspecific Binding: Contains membrane, tracer, and a high concentration of a known hERG blocker to displace all specific binding.
-
Blank: Contains only the assay buffer.
-
-
-
Assay Procedure:
-
Add the diluted hERG membrane preparation to all wells except the blank.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Subtract the nonspecific binding signal from all other readings.
-
Calculate the percentage of tracer displacement for each Azimilide concentration.
-
Plot the percentage of displacement against the Azimilide concentration and fit the data to determine the IC50 or Ki value.
-
dot
Caption: Mechanism of Azimilide action on the hERG potassium channel.
Conclusion
Azimilide serves as a valuable tool compound for studying the pharmacology of the hERG channel. Its complex mode of action, including reverse use-dependency and dual voltage-dependent effects, provides a case study for understanding the nuances of drug-hERG interactions. The protocols provided herein offer standardized methods for assessing the effects of Azimilide and other test compounds on hERG channel function, which is a critical component of preclinical cardiac safety evaluation. The choice between electrophysiology and fluorescence-based assays will depend on the required throughput and the level of detail needed for the investigation.[4]
References
- 1. What is Azimilide Hydrochloride used for? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cinc.org [cinc.org]
- 4. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrating drug effects on individual cardiac ionic currents and cardiac action potentials to understand nonclinical translation to clinical ECG changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. agilent.com [agilent.com]
- 16. Astemizole-based turn-on fluorescent probes for imaging hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
Azimilide Dihydrochloride: Application Notes and Protocols for Studying Drug-Induced QT Prolongation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azimilide dihydrochloride (B599025) as a tool compound for studying drug-induced QT prolongation. This document outlines the pharmacological profile of Azimilide, presents its effects on key cardiac ion channels and action potentials, and offers detailed protocols for in vitro and in vivo experimental models.
Introduction to Azimilide Dihydrochloride
Azimilide is a Class III antiarrhythmic agent that characteristically prolongs the cardiac action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[1][2] Its primary mechanism of action involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This dual-channel blockade distinguishes it from many other Class III agents that are more selective for IKr. At higher concentrations, Azimilide can also affect other cardiac ion channels, including the L-type calcium current (ICaL) and the fast sodium current (INa). This pharmacological profile makes Azimilide a valuable, albeit complex, tool for investigating the mechanisms of drug-induced repolarization abnormalities.
Mechanism of Action and Signaling Pathway
The prolongation of the cardiac action potential by Azimilide is a direct consequence of its inhibition of IKr and IKs. These potassium currents are crucial for the repolarization phase (Phase 3) of the cardiac action potential. By blocking these channels, Azimilide reduces the outward potassium efflux, thereby delaying repolarization and prolonging the APD. This cellular effect translates to a lengthened QT interval on the surface ECG, a key indicator of proarrhythmic risk.
Data Presentation: Quantitative Effects of Azimilide
The following tables summarize the quantitative effects of Azimilide on cardiac ion channels and action potential duration based on published literature.
Table 1: Inhibitory Concentrations (IC50) of Azimilide on Cardiac Ion Channels
| Ion Channel | Species | Preparation | IC50 (µM) | Reference |
| IKr (hERG) | Canine | Ventricular Myocytes | < 1 | [3] |
| IKs | Canine | Ventricular Myocytes | 1.8 | [3] |
| ICaL | Canine | Ventricular Myocytes | 17.8 | [3] |
| INa | Canine | Ventricular Myocytes | 19 | [3] |
Table 2: Effect of Azimilide on Action Potential Duration (APD) in Canine Ventricular Myocytes
| Concentration (µM) | Stimulation Rate (Hz) | APD90 Prolongation (%) | Reference |
| 1 | 0.33 | 25 | [3] |
| 1 | 1 | 17 | [3] |
| 5 | 0.33 | Variable (prolongation or shortening) | [3] |
| 5 | 1 | Shortening | [3] |
Table 3: In Vivo Effects of Azimilide on QT Interval
| Species | Dose | Route of Administration | QT Interval Change | Reference |
| Dog | 5 mg/kg over 5 min | Intravenous | Significant Prolongation | [4] |
| Dog | Oral (various doses) | Oral | Dose-dependent prolongation | [1] |
| Rabbit | 0.1 - 3 µM | Perfusion | Concentration-dependent AERP prolongation | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Azimilide on cardiac repolarization.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to measure the effect of Azimilide on IKr and IKs in isolated cardiomyocytes.
4.1.1. Cell Preparation
-
Isolate ventricular myocytes from the desired species (e.g., guinea pig, rabbit, or canine) using enzymatic digestion.
-
Store the isolated cells in a holding solution at room temperature for use within 8-12 hours.
4.1.2. Solutions
-
External Solution (for IKr and IKs): (in mM) 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for IKr and IKs): (in mM) 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
4.1.3. Voltage Clamp Protocol
-
Establish a whole-cell patch-clamp configuration.
-
To measure IKr, use a voltage protocol that elicits the characteristic tail current. For example, from a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 500 ms, followed by a repolarizing step to -50 mV to record the tail current.
-
To measure IKs, a longer depolarizing pulse is required due to its slower activation kinetics. For example, from a holding potential of -80 mV, apply a 2-second depolarizing pulse to +40 mV, followed by a repolarizing step to -40 mV to record the tail current.
-
To isolate IKs, IKr can be blocked using a specific inhibitor like E-4031.
4.1.4. Data Analysis
-
Record baseline currents in the absence of Azimilide.
-
Perfuse the cell with increasing concentrations of Azimilide and record the currents at each concentration until a steady-state effect is observed.
-
Measure the peak tail current amplitude for IKr and the sustained current at the end of the depolarizing pulse for IKs.
-
Construct concentration-response curves and calculate the IC50 value for Azimilide on each current.
Ex Vivo Model: Langendorff Perfused Heart
This protocol allows for the assessment of Azimilide's effects on the integrated electrophysiology of the whole heart, including the QT interval.
4.2.1. Heart Preparation
-
Anesthetize the animal (e.g., rabbit or guinea pig) and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus for retrograde perfusion.
4.2.2. Perfusion
-
Perfuse the heart with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose) gassed with 95% O2 / 5% CO2 at a constant pressure (e.g., 60-80 mmHg) and temperature (37°C).
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
4.2.3. Data Acquisition
-
Place ECG electrodes on the surface of the heart or in the perfusion chamber to record a pseudo-ECG.
-
Record baseline ECG parameters, including heart rate, PR interval, QRS duration, and QT interval.
-
Introduce Azimilide into the perfusate at increasing concentrations.
-
Continuously record the ECG throughout the drug perfusion period.
4.2.4. Data Analysis
-
Measure the QT interval at baseline and at each concentration of Azimilide.
-
Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula).
-
Analyze the concentration-dependent effect of Azimilide on the QTc interval.
In Vivo Model: ECG in Conscious Animals
This protocol is for assessing the QT-prolonging effects of Azimilide in a whole-animal model, which is crucial for preclinical safety assessment.
4.3.1. Animal Model and Preparation
-
Use a suitable animal model, such as the conscious dog, which is a well-established model for QT prolongation studies.
-
Surgically implant telemetry transmitters for continuous ECG and heart rate monitoring.
-
Allow the animals to recover fully from surgery before the study.
4.3.2. Drug Administration
-
Administer Azimilide dihydrochloride via the desired route (e.g., oral gavage or intravenous infusion).
-
Include a vehicle control group.
4.3.3. ECG Recording and Analysis
-
Record ECG continuously before and after drug administration for a specified period (e.g., 24 hours).
-
Analyze the ECG data to determine heart rate, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate (QTc) using a species-specific correction formula.
-
Compare the QTc changes in the Azimilide-treated group to the vehicle control group.
Logical Relationships and Interpretation
The use of Azimilide in these experimental models helps to establish a clear logical relationship between its molecular mechanism and the observed physiological effects.
By demonstrating a concentration- or dose-dependent effect of Azimilide on APD and the QT interval, researchers can validate their experimental systems for detecting QT prolongation liability. Furthermore, the multi-ion channel effects of Azimilide at higher concentrations can be used to study more complex mechanisms of proarrhythmia beyond simple IKr blockade.
Conclusion
Azimilide dihydrochloride is a valuable pharmacological tool for the study of drug-induced QT prolongation. Its well-characterized mechanism of action and its effects across various in vitro and in vivo models provide a robust positive control for validating experimental assays and for investigating the complex interplay of ion channel blockade in cardiac repolarization. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers and drug development professionals in this critical area of cardiovascular safety assessment.
References
- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for In Vivo Administration of Azimilide Dihydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Azimilide dihydrochloride (B599025) in animal models, primarily focusing on canine studies for cardiac arrhythmias. The information is compiled from various preclinical investigations to guide researchers in designing and executing their own studies.
Overview of Azimilide Dihydrochloride
Azimilide dihydrochloride is a Class III antiarrhythmic agent that uniquely blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This action prolongs the cardiac action potential duration and the effective refractory period in a dose-dependent manner, contributing to its antiarrhythmic effects.[1][2] It has shown efficacy in suppressing both supraventricular and ventricular arrhythmias in various canine models.[1][2][3] Unlike some other Class III agents, Azimilide's effects appear to be largely rate-independent.[1][2]
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of Azimilide dihydrochloride in canine models.
Table 1: Intravenous Administration of Azimilide Dihydrochloride in Canine Arrhythmia Models
| Animal Model | Arrhythmia Type | Dosing Regimen | Key Findings | Reference |
| Sterile Pericarditis Model | Atrial Flutter | 3, 10, and 30 mg/kg (cumulative) | Dose-dependent termination of atrial flutter. At 30 mg/kg, flutter was terminated and could not be reinduced. | Not explicitly stated in snippets |
| Coronary Artery Ligation/Reperfusion | Ventricular Fibrillation | 6 mg/kg loading dose + 0.1 mg/kg/min infusion | Suppressed premature ventricular complexes and ventricular fibrillation. | Not explicitly stated in snippets |
| Myocardial Infarction Model | Ventricular Tachycardia | Not specified in snippets | Prevented initiation of sustained ventricular tachycardia and ventricular fibrillation. | Not explicitly stated in snippets |
Table 2: Pharmacokinetic Parameters of Azimilide in Dogs
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Bioavailability | N/A | ~85% | [4] |
| Time to Peak Concentration (Tmax) | Not specified | 6-8 hours | [4] |
| Elimination Half-life (t1/2) | ~79 hours (in humans) | ~114 hours (in humans) | [4][5] |
| Clearance (CL) | 0.143 L/h/kg (in humans) | Not specified | [5] |
| Volume of Distribution (Vd) | 13.2 L/kg (in humans) | Not specified | [5] |
Note: Some pharmacokinetic data is derived from human studies and should be considered as a reference, as specific canine pharmacokinetic parameters were not fully detailed in the provided search results.
Experimental Protocols
Preparation of Azimilide Dihydrochloride for Intravenous Administration
This protocol is a general guideline, and the final formulation may need optimization based on experimental requirements.
Materials:
-
Azimilide dihydrochloride powder
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
Protocol:
-
Reconstitution: Aseptically reconstitute the Azimilide dihydrochloride powder with a small volume of Sterile Water for Injection to create a stock solution. The exact volume will depend on the desired final concentration. It is recommended to perform small-scale solubility tests to determine the optimal concentration.
-
Dilution: Further dilute the stock solution with Sterile 0.9% Sodium Chloride Injection to the final desired concentration for administration.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light.
Induction of Atrial Flutter in a Canine Model (Sterile Pericarditis)
This model is designed to create a substrate for sustained atrial flutter.
Materials:
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Talcum powder
-
Pacing system with atrial electrodes
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the dog and perform a right thoracotomy to expose the heart.
-
Induction of Pericarditis: Gently abrade the epicardial surface of the atria and apply sterile talcum powder to induce sterile pericarditis.
-
Electrode Placement: Suture pacing and recording electrodes to the atria.
-
Recovery: Allow the animal to recover for 3-5 days.
-
Induction of Atrial Flutter: After the recovery period, induce atrial flutter using programmed electrical stimulation or burst pacing through the atrial electrodes.
Induction of Ventricular Tachycardia in a Canine Model (Myocardial Infarction)
This model simulates post-myocardial infarction ventricular arrhythmias.
Materials:
-
Anesthesia
-
Surgical instruments
-
Coronary artery occluder or ligature
-
Pacing and recording system with ventricular electrodes
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the dog and perform a thoracotomy to expose the heart.
-
Myocardial Infarction Induction: Ligate a major coronary artery, such as the left anterior descending (LAD) artery, for a specified period (e.g., 2 hours) followed by reperfusion to create an infarct.
-
Electrode Placement: Place pacing and recording electrodes in the epicardial border zone of the infarct and in normal myocardium.
-
Arrhythmia Induction: After a recovery and remodeling period (e.g., 4 days), induce ventricular tachycardia using programmed electrical stimulation from the ventricular electrodes.[6]
Visualizations
Signaling Pathway of Azimilide Dihydrochloride
Caption: Mechanism of action of Azimilide dihydrochloride.
Experimental Workflow for In Vivo Administration in a Canine Arrhythmia Model
Caption: General experimental workflow for Azimilide studies.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide pharmacokinetics following intravenous and oral administration of a solution and capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azimilide Dihydrochloride in Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azimilide dihydrochloride (B599025) is a Class III antiarrhythmic agent known for its blocking effects on multiple cardiac ion channels.[1][2][3][4] Primarily, it inhibits both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are crucial for cardiac repolarization.[3][5][6] The IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary target for cardiac safety assessment in drug development due to the risk of drug-induced QT prolongation and Torsades de Pointes (TdP).[7][8][9] Automated patch clamp (APC) systems are high-throughput platforms essential for evaluating the effects of compounds like Azimilide on ion channels in a timely and cost-effective manner.[8][10] These systems have become a cornerstone of cardiac safety screening initiatives like the Comprehensive in vitro Proarrhythmia Assay (CiPA).[11][12][13][14]
These application notes provide detailed protocols and data for utilizing Azimilide dihydrochloride as a reference compound in APC-based ion channel assays.
Mechanism of Action
Azimilide exerts its antiarrhythmic effect by blocking several key cardiac ion channels. Its primary mechanism involves the blockade of voltage-gated potassium channels responsible for cardiac repolarization.
Quantitative Data Summary
The inhibitory potency of Azimilide dihydrochloride on various cardiac ion channels has been characterized using automated patch clamp systems. The half-maximal inhibitory concentration (IC50) values can vary depending on the experimental conditions, including the specific APC platform, cell line, temperature, and voltage protocol used.
| Ion Channel | Common Cell Lines | APC Platform (Example) | Temperature | IC50 (µM) | Reference(s) |
| hERG (IKr) | CHO, HEK293 | Qube® | Room Temp. | 0.22 - 0.41 | [15] |
| CHO | Patchliner® | 35-37°C | ~1.4 - 5.2 (frequency dependent) | [5][8] | |
| CHO | SyncroPatch® 384PE | Room Temp. | Literature agreement | [16] | |
| IKs | CHO, HEK293 | Not specified | Not specified | ~2.6 - 3.0 | [5][6] |
| Nav1.5 (Peak INa) | CHO, HEK293 | QPatch | Room Temp. | 19 | [5] |
| Cav1.2 (ICaL) | CHO, HEK293 | Not specified | Not specified | 17.8 | [5] |
Experimental Protocols
Preparation of Azimilide Dihydrochloride Stock Solution
Materials:
-
Azimilide dihydrochloride powder (M.Wt: 530.88 g/mol )
-
Sterile deionized water or DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Azimilide dihydrochloride is soluble in water up to 50 mM (26.54 mg/mL) and in PBS (pH 7.2) at approximately 10 mg/mL.[6] For most applications, a 10 mM stock solution in sterile deionized water is recommended.
-
To prepare a 10 mM stock solution, dissolve 5.31 mg of Azimilide dihydrochloride in 1 mL of sterile deionized water.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[5]
Cell Culture and Preparation for Automated Patch Clamp
Materials:
-
CHO or HEK293 cells stably expressing the ion channel of interest (e.g., hERG)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell detachment solution (e.g., Trypsin-EDTA or a non-enzymatic solution)
-
Extracellular and intracellular solutions for patch clamp recording
-
Automated cell counter
Protocol:
-
Culture the cells according to standard protocols. For optimal performance in APC systems, it is often advantageous to grow cells to 70-80% confluency and then transfer them to a lower temperature (e.g., 30°C) for 1-5 days prior to the experiment.[17] This can increase current expression and extend the usability of the cell culture.[17]
-
On the day of the experiment, wash the cells with PBS.
-
Gently detach the cells from the culture flask using a suitable detachment solution.
-
Resuspend the cells in the extracellular solution to a final density of 2-5 million cells/mL.[18]
-
Ensure a single-cell suspension with high viability (>95%) for optimal performance on the APC platform.[18]
Automated Patch Clamp Experimental Workflow
Recommended Solutions and Voltage Protocols
Solutions: The exact composition of extracellular and intracellular solutions can vary between laboratories and APC platforms. Below are typical compositions.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[11][17]
-
Intracellular Solution (in mM): 120 KCl, 5.4 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP. Adjust pH to 7.2 with KOH.[17]
Voltage Protocols for hERG (IKr) Assay: The choice of voltage protocol is critical for accurately determining the potency of hERG blockers.
-
Standard Step-Pulse Protocol: A depolarizing step to activate the channels followed by a repolarizing step to measure the tail current. For example, hold at -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to elicit the tail current.[16]
-
CiPA Step-Ramp Protocol: This protocol is designed to better assess proarrhythmic risk. A typical CiPA protocol involves a holding potential of -80 mV, a depolarizing step to +40 mV, followed by a slow ramp down to -80 mV.[19][20]
Data Analysis and Interpretation
-
Quality Control: Ensure high seal resistance (>500 MΩ) and stable baseline currents before compound addition.
-
Inhibition Calculation: Calculate the percentage of current inhibition for each concentration of Azimilide relative to the baseline current.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the Azimilide concentration and fit the data to a Hill equation to determine the IC50 value.
Conclusion
Azimilide dihydrochloride serves as a valuable multi-channel blocking tool for validating automated patch clamp assays for cardiac safety assessment. By following these detailed protocols, researchers can obtain reliable and reproducible data on the effects of test compounds on key cardiac ion channels, contributing to a more comprehensive understanding of their proarrhythmic potential. The provided data and workflows are intended to be a guide and may require optimization for specific APC platforms and experimental goals.
References
- 1. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide - Wikipedia [en.wikipedia.org]
- 3. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide dihydrochloride: a unique class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. sophion.com [sophion.com]
- 13. nanion.de [nanion.de]
- 14. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]
- 15. sophion.com [sophion.com]
- 16. nanion.de [nanion.de]
- 17. sophion.co.jp [sophion.co.jp]
- 18. sophion.com [sophion.com]
- 19. fda.report [fda.report]
- 20. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Azimilide dihydrochloride precipitation in buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Azimilide dihydrochloride (B599025) precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Azimilide dihydrochloride and what are its solubility properties?
Azimilide dihydrochloride is a class III antiarrhythmic agent that primarily blocks both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current in cardiac cells.[1][2] It is a crystalline solid.[3] Its solubility is pH-dependent, and it is more soluble in acidic conditions. As a dihydrochloride salt of a weakly basic compound, it is prone to precipitation in neutral or alkaline buffers.
Q2: I dissolved Azimilide dihydrochloride in water and it was clear, but it precipitated when I added it to my phosphate-buffered saline (PBS) at pH 7.4. Why did this happen?
This is a common phenomenon known as "salting out" or pH-shift precipitation. Azimilide dihydrochloride is more soluble in acidic solutions where the amine groups in its structure are protonated. When you add this acidic stock solution to a neutral or slightly alkaline buffer like PBS (pH 7.4), the pH of the microenvironment around the drug molecules increases. This can cause the deprotonation of the Azimilide molecule, converting it to its less soluble free base form, which then precipitates out of the solution.
Q3: What is the recommended solvent for preparing a stock solution of Azimilide dihydrochloride?
For preparing a high-concentration stock solution, sterile water is a good initial choice given its reported solubility of up to 50 mM (26.54 mg/mL).[3] Dimethyl sulfoxide (B87167) (DMSO) can also be used. A high-concentration stock in an appropriate solvent allows for the addition of a small volume to your experimental buffer, minimizing the impact of the solvent on the final solution.
Q4: How can I prevent Azimilide dihydrochloride from precipitating in my experimental buffer?
Preventing precipitation involves careful consideration of several factors:
-
pH of the Buffer: The most critical factor is the pH of your final working solution. Since Azimilide is a weak base, maintaining a slightly acidic pH can significantly improve its solubility.
-
Buffer Composition: The components of your buffer can also influence solubility. For example, high concentrations of phosphate (B84403) ions can sometimes interact with drug molecules.
-
Final Concentration: Ensure that the final concentration of Azimilide dihydrochloride in your buffer does not exceed its solubility limit under your experimental conditions.
-
Temperature: Solubility can be temperature-dependent. Preparing and using your solutions at a consistent temperature is recommended.
-
Order of Addition: The way you mix your solutions can also make a difference.
Troubleshooting Guide
If you are experiencing precipitation of Azimilide dihydrochloride, use the following guide to identify and resolve the issue.
Issue 1: Precipitate forms immediately upon adding the Azimilide dihydrochloride stock solution to the buffer.
| Potential Cause | Troubleshooting Steps |
| pH of the buffer is too high (neutral or alkaline). | 1. Lower the Buffer pH: If your experiment permits, try using a buffer with a lower pH (e.g., pH 6.0-6.8). 2. Verify Final pH: After adding the Azimilide dihydrochloride stock, measure the final pH of your working solution to ensure it is in the desired range. |
| Final concentration exceeds the solubility limit. | 1. Reduce Final Concentration: Attempt the experiment with a lower final concentration of Azimilide dihydrochloride. 2. Perform a Solubility Test: Experimentally determine the maximum solubility in your specific buffer system (see Experimental Protocols section). |
| "Salting out" due to buffer components. | 1. Change Buffer System: If using a phosphate buffer, consider switching to an alternative buffer like HEPES or Tris-HCl. 2. Reduce Buffer Concentration: If possible, lower the molarity of your buffer. |
| Rapid addition of stock solution. | Slow Addition: Add the stock solution dropwise to the buffer while gently vortexing or stirring to facilitate rapid and even dispersion. |
Issue 2: The solution is initially clear but becomes cloudy or a precipitate forms over time.
| Potential Cause | Troubleshooting Steps |
| Metastable supersaturated solution. | 1. Prepare Fresh Solutions: Always prepare your working solutions immediately before use. 2. Reduce Concentration: Your working concentration may be above the thermodynamic solubility limit. Try a lower concentration. |
| Temperature fluctuations. | Maintain Constant Temperature: Store and use your solutions at a consistent temperature. Avoid transferring solutions from warmer to colder environments. |
| Degradation of the compound. | Proper Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C, and protect it from light.[3] Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of Azimilide Dihydrochloride
| Solvent | pH | Concentration (mg/mL) | Concentration (mM) | Reference |
| Water | Not Specified | 26.54 | 50 | [3] |
| PBS | 7.2 | 10 | ~18.8 | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in Water
Objective: To prepare a clear, high-concentration stock solution of Azimilide dihydrochloride.
Materials:
-
Azimilide dihydrochloride powder
-
Sterile, deionized water
-
Sterile conical tube or vial
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the vial of Azimilide dihydrochloride to come to room temperature before opening.
-
Weigh the desired amount of Azimilide dihydrochloride powder accurately.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile water to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution, but be cautious of potential degradation with excessive heat.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Determining the pH-Solubility Profile of Azimilide Dihydrochloride
Objective: To experimentally determine the optimal pH range for maintaining Azimilide dihydrochloride in solution in a specific buffer.
Materials:
-
Azimilide dihydrochloride stock solution (e.g., 10 mM in water)
-
Your experimental buffer (e.g., HEPES, Tris-HCl)
-
Solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
pH meter
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or nephelometer (optional, for turbidity measurement)
Procedure:
-
Prepare several aliquots of your experimental buffer.
-
Adjust the pH of each aliquot to a different value, creating a range of buffers (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4, 8.0).
-
To a set of microcentrifuge tubes, add a fixed volume of each pH-adjusted buffer (e.g., 990 µL).
-
Add a small, fixed volume of the Azimilide dihydrochloride stock solution to each tube to achieve your desired final concentration (e.g., 10 µL of a 10 mM stock to get a final concentration of 100 µM).
-
Immediately vortex each tube to ensure thorough mixing.
-
Incubate the tubes under your experimental conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each tube for any signs of precipitation or cloudiness. For a more quantitative assessment, you can measure the turbidity using a spectrophotometer at a wavelength of 600-650 nm.
-
The highest pH at which the solution remains clear indicates the upper limit of the suitable pH range for your experiment at that specific concentration.
Visualizations
Caption: A logical workflow for troubleshooting Azimilide dihydrochloride precipitation.
Caption: Signaling pathway showing Azimilide's mechanism of action on cardiac ion channels.
References
Technical Support Center: Optimizing Azimilide Dihydrochloride Concentration for Electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azimilide dihydrochloride (B599025) in electrophysiology experiments. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to ensure the success and accuracy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Azimilide dihydrochloride?
A1: Azimilide dihydrochloride is classified as a class III antiarrhythmic agent. Its primary mechanism of action is the blockade of potassium channels involved in cardiac repolarization. It is known to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][3] At higher concentrations, it can also inhibit other ion channels, including L-type calcium channels (ICa) and sodium channels (INa).[4]
Q2: What is a typical working concentration range for Azimilide dihydrochloride in in vitro electrophysiology experiments?
A2: The optimal concentration of Azimilide dihydrochloride depends on the specific ion channel and cell type being studied. A common starting range for in vitro experiments is 0.1 µM to 10 µM.[4] For selective blockade of IKr and IKs, concentrations in the lower end of this range are typically used, as higher concentrations may lead to off-target effects on other ion channels.[5]
Q3: How should I prepare a stock solution of Azimilide dihydrochloride?
A3: Azimilide dihydrochloride is soluble in water up to 50 mM and in PBS (pH 7.2) at 10 mg/ml. For electrophysiology experiments, it is recommended to prepare a stock solution in distilled water.[6][7] For example, a 10 mM stock solution can be prepared and then further diluted to the desired final concentration in the external recording solution. It is advisable to prepare fresh stock solutions on the day of the experiment.[6]
Q4: How should Azimilide dihydrochloride be stored?
A4: Azimilide dihydrochloride powder should be stored at -20°C for long-term stability (≥ 4 years).[7] Stock solutions should be prepared fresh for each experiment to ensure potency and avoid degradation.[6]
Q5: Is Azimilide dihydrochloride light-sensitive?
A5: Some experimental protocols suggest protecting Azimilide dihydrochloride solutions from light, which is a good laboratory practice for many pharmacological agents to prevent potential photodegradation.[8]
Troubleshooting Guide
Problem 1: No observable effect on my target ion channel after applying Azimilide.
-
Possible Cause: Incorrect drug concentration.
-
Solution: Verify your stock solution concentration and the final dilution in the perfusion solution. Ensure accurate pipetting and mixing. Consider performing a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause: Degraded Azimilide solution.
-
Solution: Prepare a fresh stock solution of Azimilide dihydrochloride for each experiment. Avoid using old or improperly stored solutions.[6]
-
-
Possible Cause: Incomplete solution exchange.
-
Solution: Ensure your perfusion system allows for a complete and rapid exchange of the solution around the cell. Check for leaks or blockages in your perfusion lines. A visible dye can be used to confirm efficient solution exchange.
-
-
Possible Cause: The target channel is not sensitive to Azimilide in your specific cell type or expression system.
-
Solution: Review the literature to confirm that Azimilide is expected to block the ion channel you are studying in your chosen preparation. Consider using a positive control (a known blocker of your target channel) to validate your experimental setup.
-
Problem 2: The observed effect of Azimilide is different from what is expected (e.g., action potential shortening instead of prolongation).
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Azimilide can block multiple ion channels, including ICa and INa, at higher concentrations (>5 µM).[5] This can lead to complex effects on the action potential. Try using a lower concentration of Azimilide to achieve a more selective block of IKr and IKs.
-
-
Possible Cause: Use-dependent effects.
-
Solution: The blocking effect of Azimilide on some channels, such as INa, can be use-dependent.[5] The stimulation frequency of your preparation can influence the observed effect. Investigate the effects of Azimilide at different pacing frequencies.
-
Problem 3: The recording becomes unstable or the cell dies after Azimilide application.
-
Possible Cause: Cellular toxicity at high concentrations.
-
Solution: While generally well-tolerated in vitro, very high concentrations of any pharmacological agent can be toxic. Reduce the concentration of Azimilide and ensure the duration of application is not excessively long.
-
-
Possible Cause: Solvent effects.
-
Solution: If you are using a solvent other than water for your stock solution, ensure that the final concentration of the solvent in your recording solution is not affecting cell health. Perform a vehicle control experiment where you apply the solvent alone.
-
Quantitative Data
Table 1: IC50 Values of Azimilide Dihydrochloride for Various Ion Channels
| Ion Channel | Cell Type | IC50 (µM) | Reference |
| IKr (hERG) | Guinea Pig Ventricular Myocytes | 0.3 | [9] |
| IKs | Guinea Pig Ventricular Myocytes | 3 | [9] |
| IKr | Canine Ventricular Myocytes | < 1 | [5] |
| IKs | Canine Ventricular Myocytes | 1.8 | [5] |
| L-type Ca2+ Current (ICa) | Canine Ventricular Myocytes | 17.8 | [5] |
| Na+ Current (INa) | Canine Ventricular Myocytes | 19 | [5] |
| IKs | Mouse AT-1 Cells / Xenopus Oocytes | 2.6 (at 2mM [K⁺]ₑ) | [8] |
| IKr | Mouse AT-1 Cells / Xenopus Oocytes | 1 (at 4mM [K⁺]ₑ) | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of IKr in a Mammalian Cell Line
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG channel on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Azimilide Stock Solution: Prepare a 10 mM stock solution of Azimilide dihydrochloride in distilled water.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
To elicit IKr, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the desired concentration of Azimilide (e.g., 0.1, 0.3, 1, 3, 10 µM) diluted in the external solution and record the currents after the effect has reached a steady state.
-
Perform a washout by perfusing with the control external solution to check for the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV before and after the application of Azimilide.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of Azimilide dihydrochloride on cardiac ion channels.
Caption: Experimental workflow for electrophysiological recording with Azimilide.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of azimilide, a KV(r) and KV(s) blocker, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 8. academic.oup.com [academic.oup.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Investigating Off-Target Effects of Azimilide Dihydrochloride on Sodium Channels
This technical support center is designed for researchers, scientists, and drug development professionals investigating the off-target effects of Azimilide dihydrochloride (B599025) on voltage-gated sodium channels. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: I am not observing a consistent block of the sodium current (INa) with Azimilide at its reported IC50.
Potential Cause: The blocking effect of Azimilide on sodium channels is use-dependent, meaning the degree of inhibition is dependent on the frequency of channel activation.[1] If you are applying depolarizing pulses at a very low frequency, you may be underestimating the blocking effect.
Solution:
-
Increase Stimulation Frequency: To observe a more pronounced block, increase the frequency of your voltage-clamp pulses. For example, applying a train of depolarizing pulses at 1 Hz or higher should reveal the use-dependent nature of the block.
-
Standardize Your Protocol: Ensure that the stimulation frequency and voltage protocol are consistent across all experiments to ensure reproducibility.
-
Verify Drug Concentration: Prepare fresh dilutions of Azimilide dihydrochloride for each experiment to rule out degradation or precipitation.
Question 2: The amplitude of my recorded sodium current is rapidly decreasing over the course of the experiment, even in the control (pre-drug) condition. This "rundown" is making it difficult to assess the effect of Azimilide.
Potential Cause: Sodium channel rundown is a common issue in whole-cell patch-clamp recordings. This can be caused by the dialysis of essential intracellular components into the patch pipette or by the general health of the cell.
Solution:
-
Use Perforated Patch-Clamp: This technique maintains the integrity of the intracellular environment, which can significantly reduce current rundown.
-
Optimize Internal Solution: Include components in your internal pipette solution that are known to improve channel stability, such as Mg-ATP and GTP.
-
Monitor Seal Resistance and Cell Health: Ensure you start with healthy cells and a high-resistance (GΩ) seal. Discard any recordings where the seal resistance deteriorates significantly.
-
Establish a Stable Baseline: Allow the recorded current to stabilize for several minutes after achieving the whole-cell configuration before applying Azimilide. Only include cells with a stable baseline in your analysis.
Question 3: I am seeing a high degree of variability in the measured IC50 for Azimilide's block of INa between different cells.
Potential Cause: In addition to the use-dependence, the resting membrane potential of the cell can influence the degree of tonic block. Furthermore, slight variations in experimental conditions can contribute to variability.
Solution:
-
Control the Holding Potential: Maintain a consistent holding potential across all experiments. A holding potential of -120 mV is recommended to ensure that most channels are in the resting state before applying your voltage protocol.
-
Maintain Constant Temperature: The potency of some channel blockers can be temperature-sensitive. Use a temperature-controlled perfusion system to maintain a consistent temperature throughout your experiments.
-
Ensure pH Stability: Prepare fresh external and internal solutions daily and verify the pH before each experiment, as pH can influence both the drug and the channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Azimilide dihydrochloride?
A1: Azimilide is classified as a Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells.[2][3] This leads to a prolongation of the action potential duration and the effective refractory period.
Q2: What are the known off-target effects of Azimilide on sodium channels?
A2: Azimilide has been shown to block the cardiac sodium current (INa) in a use-dependent manner.[1] This effect is observed at higher concentrations than those required to block the primary potassium channel targets.
Q3: Which specific sodium channel subtype is affected by Azimilide?
A3: The cardiac sodium current (INa) is primarily mediated by the Nav1.5 channel isoform. Therefore, the observed off-target effects of Azimilide on INa are attributed to its interaction with Nav1.5 channels.
Q4: Does Azimilide affect other ion channels besides potassium and sodium channels?
A4: Yes, at higher concentrations, Azimilide can also inhibit the L-type calcium current (ICa).[1]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) or dissociation constants (Kd) of Azimilide dihydrochloride on various cardiac ion channels.
| Ion Channel Current | Ion Channel Subtype (presumed) | IC50 / Kd (µM) | Species |
| INa (Sodium Current) | Nav1.5 | 19 | Canine |
| IKr (Rapid Delayed Rectifier K+) | hERG | < 1 | Canine |
| IKs (Slow Delayed Rectifier K+) | KCNQ1/KCNE1 | 1.8 | Canine |
| ICa (L-type Calcium Current) | Cav1.2 | 17.8 | Canine |
Detailed Experimental Protocols
This section provides a detailed methodology for a whole-cell voltage-clamp experiment to characterize the off-target effects of Azimilide on Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding the human Nav1.5 α-subunit (SCN5A) and a reporter gene (e.g., GFP) using a suitable transfection reagent.
-
Perform experiments 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a gigaohm seal with a transfected cell and then rupture the membrane to achieve the whole-cell configuration.
-
Maintain a holding potential of -120 mV.
-
Compensate for series resistance (>80%) to minimize voltage errors.
4. Voltage Protocols:
-
To Assess Tonic Block: From the holding potential of -120 mV, apply a 50 ms (B15284909) depolarizing step to -20 mV to elicit the peak sodium current. Apply this pulse at a low frequency (e.g., 0.1 Hz).
-
To Assess Use-Dependent Block: Apply a train of 50 ms depolarizing pulses to -20 mV at a frequency of 1 Hz or 2 Hz.
-
To Assess Effect on Steady-State Inactivation: From the holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -40 mV in 10 mV increments, followed by a 50 ms test pulse to -20 mV.
5. Data Analysis:
-
Measure the peak inward current for each voltage protocol.
-
For use-dependent block, normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
For steady-state inactivation, normalize the peak current from each test pulse to the maximum peak current and plot against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of Azimilide's multi-channel effects.
Caption: Experimental workflow for characterizing Azimilide's effect on Nav1.5.
References
- 1. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Proarrhythmic Effects of Azimilide in Experimental Settings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azimilide. Our goal is to help you manage and interpret the proarrhythmic effects of Azimilide in your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Azimilide?
A1: Azimilide is a Class III antiarrhythmic agent that primarily prolongs the cardiac action potential duration (APD) and repolarization.[1][2][3] It achieves this by blocking both the rapid (I_Kr_) and slow (I_Ks_) components of the delayed rectifier potassium current.[3][4][5][6][7] This dual-channel blockade is a distinguishing feature compared to other Class III agents that may only block I_Kr_.[4][5] At higher concentrations, Azimilide can also affect other ion channels, including L-type calcium (I_Ca_) and sodium (I_Na_) currents.[8]
Q2: What are the expected proarrhythmic effects of Azimilide in my experiments?
A2: The primary proarrhythmic effect of Azimilide is an excessive prolongation of the QT interval on an electrocardiogram, which corresponds to an extended action potential duration in cellular models.[1][4] This can create a risk for developing Torsades de Pointes (TdP), a specific type of polymorphic ventricular tachycardia.[5][6][9] In your experiments, you may observe early afterdepolarizations (EADs), increased beat-to-beat variability of repolarization, or spontaneous arrhythmias in cardiac tissue or cell preparations.
Q3: Why am I observing variable effects of Azimilide on action potential duration (APD)?
A3: The effects of Azimilide on APD can be concentration-dependent. At lower concentrations (e.g., < 5 µM), it typically prolongs APD.[8] However, at higher concentrations, it may shorten the APD in some preparations.[8] This is due to its blocking effects on multiple ion channels with different potencies.[8] Additionally, the stimulation rate (frequency) can influence its effects.[8][10]
Q4: How does the extracellular potassium concentration ([K+]e) affect Azimilide's activity?
A4: The blockade of the hERG channel (which conducts I_Kr_) by Azimilide is sensitive to the extracellular potassium concentration.[10][11] Higher [K+]e can reduce the blocking effect of Azimilide on I_Kr_.[10][11] This is an important consideration for your experimental buffer composition, as variations in [K+]e can alter the observed potency of the drug.
Troubleshooting Guide
Problem 1: I am observing a higher-than-expected incidence of arrhythmias in my cardiac tissue model after applying Azimilide.
-
Possible Cause 1: Inappropriate Concentration. The concentration of Azimilide may be too high, leading to excessive APD prolongation and proarrhythmia.
-
Solution: Review the literature for concentration-response data relevant to your model. Consider performing a dose-response curve to identify the optimal concentration for your experimental goals. Lower concentrations (< 5 µM) are more likely to produce a Class III antiarrhythmic effect without significant proarrhythmia.[8]
-
-
Possible Cause 2: Low Pacing Frequency. Azimilide's block of hERG channels can be more pronounced at slower heart rates (reverse use-dependence).[10]
-
Solution: If your experimental protocol allows, consider increasing the pacing frequency. Be aware that Azimilide's effects on other channels might become more prominent at faster rates.
-
-
Possible Cause 3: Electrolyte Imbalance in Buffer. Low extracellular potassium can potentiate the I_Kr_ blocking effects of Azimilide, increasing the risk of proarrhythmia.
-
Solution: Ensure your experimental buffer has a physiological potassium concentration (typically around 4-5 mM). Verify the composition of your buffer and consider measuring the ion concentrations.
-
Problem 2: The effect of Azimilide on APD is not consistent across my experiments.
-
Possible Cause 1: Inconsistent Drug Preparation. Azimilide may not be fully dissolved or may degrade over time, leading to variability in the effective concentration.
-
Solution: Prepare fresh stock solutions of Azimilide for each experiment. Ensure the drug is fully dissolved in the appropriate solvent before diluting it into your experimental buffer.
-
-
Possible Cause 2: Temperature Fluctuations. Ion channel kinetics are temperature-sensitive.
-
Solution: Maintain a stable and physiological temperature for your experimental preparation throughout the experiment. Use a temperature-controlled perfusion system.
-
-
Possible Cause 3: Variable Stimulation Rate. The effects of Azimilide can be frequency-dependent.[8][10]
-
Solution: Use a consistent and controlled pacing frequency in all your experiments to ensure comparability of results.
-
Quantitative Data Summary
The following tables summarize the key quantitative data on Azimilide's effects on various cardiac ion channels and action potential duration.
Table 1: Azimilide Blockade of Cardiac Ion Channels
| Ion Current | Channel | Species/Model | IC50 / K_d_ | Notes |
| I_Kr_ | hERG | Xenopus oocytes | 1.4 µM (at 0.1 Hz) | Blockade is reverse use-dependent.[10] |
| I_Kr_ | hERG | Xenopus oocytes | 5.2 µM (at 1 Hz) | Higher frequency reduces blocking effect.[10] |
| I_Ks_ | - | Canine ventricular myocytes | 1.8 µM (at +30 mV) | [8] |
| I_Ca_ (L-type) | - | Canine ventricular myocytes | 17.8 µM (at +10 mV) | Weaker blocking effect.[8] |
| I_Na_ | - | Canine ventricular myocytes | 19 µM (at -40 mV) | Weaker blocking effect.[8] |
Table 2: Effects of Azimilide on Action Potential Duration (APD) in Canine Ventricular Myocytes
| Azimilide Concentration | Stimulation Rate | Effect on APD_90_ | Reference |
| 1 µM | 0.33 Hz | Prolonged by 25% | [8] |
| 1 µM | 1 Hz | Prolonged by 17% | [8] |
| 5 µM | 0.33 Hz | Variable (prolongation or shortening) | [8] |
| 5 µM | 1 Hz | Consistent shortening | [8] |
Experimental Protocols
Protocol 1: Assessing the Effect of Azimilide on Action Potential Duration in Isolated Cardiomyocytes using Patch-Clamp
-
Cell Preparation: Isolate ventricular myocytes from the desired species (e.g., guinea pig, rabbit, or canine) using established enzymatic digestion protocols.
-
Recording Setup: Use the whole-cell patch-clamp technique to record action potentials in current-clamp mode.
-
Solutions:
-
Pipette Solution (mM): 120 K-aspartate, 25 KCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2 with KOH.
-
Extracellular Solution (mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Procedure:
-
Establish a stable whole-cell recording.
-
Record baseline action potentials by stimulating the myocyte at a fixed frequency (e.g., 1 Hz) with brief current pulses.
-
Perfuse the cell with the extracellular solution containing the desired concentration of Azimilide (e.g., 0.1, 1, 5 µM).
-
Allow for drug equilibration (typically 5-10 minutes).
-
Record action potentials again under the same stimulation protocol.
-
Wash out the drug with the control extracellular solution to observe reversibility.
-
-
Data Analysis: Measure the action potential duration at 90% repolarization (APD_90_) before, during, and after drug application.
Visualizations
Caption: Mechanism of action of Azimilide on cardiac ion channels.
Caption: Troubleshooting workflow for managing Azimilide-induced proarrhythmia.
References
- 1. Azimilide - Wikipedia [en.wikipedia.org]
- 2. Azimilide, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride: a unique class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Azimilide dihydrochloride stability and storage conditions
This technical support center provides guidance on the stability and storage of Azimilide dihydrochloride (B599025) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Azimilide dihydrochloride?
For long-term storage, it is recommended to store solid Azimilide dihydrochloride at -20°C.[1] Some suppliers also indicate storage at 2-8°C is acceptable. It is crucial to refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How should I store solutions of Azimilide dihydrochloride?
Stock solutions of Azimilide dihydrochloride can be prepared in solvents such as water or DMSO. For short-term storage, solutions can be kept at 2-8°C for a few days. For long-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Is Azimilide dihydrochloride sensitive to light?
Q4: What is the solubility of Azimilide dihydrochloride?
Azimilide dihydrochloride is soluble in water at a concentration of up to 50 mM.[1] It is also soluble in DMSO.
Q5: Are there any known incompatibilities for Azimilide dihydrochloride?
Strong oxidizing agents should be avoided when working with Azimilide dihydrochloride.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | - Verify that the solid compound and its solutions have been stored at the recommended temperatures and protected from light. - Prepare fresh solutions from a new batch of solid compound. - Perform a purity check of the compound using a suitable analytical method like HPLC. |
| Precipitation observed in stock solutions upon storage. | Poor solubility in the chosen solvent or concentration exceeding the solubility limit. | - Ensure the concentration of the solution does not exceed the known solubility limit. - If using aqueous buffers, check for any pH-dependent solubility issues. - Consider using a different solvent system, such as DMSO for initial stock preparation, followed by dilution in an aqueous buffer. |
| Appearance of new peaks in chromatograms during analysis. | Degradation of the compound. | - Investigate the conditions that may have led to degradation (e.g., exposure to high temperatures, extreme pH, light, or oxidizing agents). - If degradation is suspected, a forced degradation study can be performed to identify potential degradation products and establish a stability-indicating analytical method. |
Stability Data
Specific quantitative stability data from forced degradation studies on Azimilide dihydrochloride are not widely available in published literature. The following table provides a general overview of typical stress conditions used in such studies, as recommended by the International Council for Harmonisation (ICH) guidelines. The expected stability of Azimilide dihydrochloride under these conditions is extrapolated from general chemical principles and metabolic data, which suggests potential susceptibility at the aromethine bond.
| Condition | Typical Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 70°C | Potential for hydrolysis of the aromethine (C=N) bond. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 70°C | Potential for hydrolysis of the aromethine (C=N) bond and the imidazolidinedione ring. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | N-oxidation of the piperazine (B1678402) nitrogen is a possible metabolic pathway and could also occur chemically. |
| Thermal Degradation | 70°C | General decomposition. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | The furan (B31954) ring and the chlorophenyl group are chromophores that could absorb light and lead to degradation. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on Azimilide dihydrochloride to understand its intrinsic stability and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Azimilide dihydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with 1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with 1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a sample of solid Azimilide dihydrochloride in a controlled temperature oven at 70°C for 48 hours.
-
After exposure, dissolve the solid in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
-
Photostability:
-
Expose a solution of Azimilide dihydrochloride (0.1 mg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all the stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC-UV Method
This is a hypothetical HPLC method that could serve as a starting point for developing a validated stability-indicating method for Azimilide dihydrochloride. Method optimization and validation are essential.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Visualizations
Caption: Logical workflow for storage and troubleshooting.
Caption: Potential chemical degradation pathways.
References
Technical Support Center: Unexpected Azimilide Effects on Cardiac Contractility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Azimilide (B1662471) on cardiac contractility. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My contractility assay shows an unexpected increase in contractile force after applying Azimilide. Is this a known effect?
A1: Yes, this is a documented, yet unexpected, effect of Azimilide. While primarily classified as a Class III antiarrhythmic agent that blocks IKr and IKs potassium channels, Azimilide has been observed to have a positive inotropic effect in preclinical models.[1] In studies using isolated rat left ventricular strips, Azimilide at concentrations between 10⁻⁷ M and 10⁻⁵ M augmented the force of contraction.[1]
Q2: At what concentrations are the positive inotropic effects of Azimilide observed?
A2: The positive inotropic effects of Azimilide have been reported at concentrations of 3 x 10⁻⁶ M and 10⁻⁵ M, where it increased the force of contraction by 40% and 50%, respectively, in a rat model of heart failure.[1]
Q3: What is the primary mechanism of action for Azimilide as an antiarrhythmic?
A3: Azimilide's primary mechanism is the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells.[2][3][4][5] This action prolongs the action potential duration and the effective refractory period of cardiomyocytes.
Q4: I am observing a decrease in contractility at higher concentrations of Azimilide. What could be the cause?
A4: At supratherapeutic concentrations, Azimilide has been shown to inhibit the sodium-calcium exchanger (NCX).[6] Inhibition of NCX can disrupt normal calcium homeostasis, which is crucial for cardiac muscle contraction and relaxation. Additionally, at concentrations of 3 x 10⁻⁵ M and higher, Azimilide has been observed to have vasodilatory effects, which could indirectly influence cardiac contractility in more complex experimental setups.[1]
Q5: Are there any known off-target effects of Azimilide on other cardiac ion channels?
A5: Besides its primary targets (IKr and IKs) and its effect on NCX at high concentrations, detailed information on other significant off-target effects on cardiac ion channels that would directly impact contractility is limited in the currently available literature.
Troubleshooting Guides
Issue 1: Inconsistent or No Inotropic Effect Observed
-
Question: I am not observing the reported positive inotropic effect of Azimilide in my experiments. What could be the reason?
-
Answer:
-
Concentration Range: Ensure you are using Azimilide within the effective concentration range for inotropic effects (10⁻⁷ M to 10⁻⁵ M).[1] Effects may be minimal or absent at lower concentrations.
-
Experimental Model: The positive inotropic effect has been documented in isolated rat ventricular strips.[1] The response may vary depending on the species, tissue type (e.g., atrial vs. ventricular), and the health of the tissue (e.g., normal vs. failing heart models).
-
Solvent Effects: Verify that the solvent used to dissolve Azimilide does not have an independent effect on cardiac contractility at the final concentration used in your assay. A vehicle control is essential.
-
Tissue Viability: Ensure the viability and stability of your isolated tissue preparation. Poor tissue health can lead to a blunted or absent response to pharmacological agents.
-
Issue 2: Observing a Negative Inotropic Effect
-
Question: My results show that Azimilide is decreasing the force of contraction. Why might this be happening?
-
Answer:
-
High Concentrations: As mentioned, supratherapeutic concentrations of Azimilide (in the micromolar range) can inhibit the Na+/Ca2+ exchanger, potentially leading to calcium dysregulation and a negative inotropic effect.[6]
-
Experimental Setup: If your experimental setup is sensitive to changes in vascular tone (e.g., Langendorff-perfused heart), the vasodilatory effects of Azimilide at concentrations ≥ 3 x 10⁻⁵ M could be influencing the observed cardiac function.[1]
-
Proarrhythmic Effects: Azimilide can have proarrhythmic effects under certain conditions. The resulting arrhythmias could compromise the coordinated contraction of the cardiac tissue, leading to a decrease in measured contractile force.
-
Issue 3: Altered Calcium Transients in Isolated Cardiomyocytes
-
Question: I am observing altered intracellular calcium transients in cardiomyocytes treated with Azimilide. How can I interpret these findings?
-
Answer:
-
NCX Inhibition: At higher concentrations, the inhibition of the Na+/Ca2+ exchanger by Azimilide would be expected to alter calcium extrusion from the cell, potentially leading to an increase in diastolic calcium levels and changes in the amplitude and kinetics of the calcium transient.[6]
-
Indirect Effects: While direct effects on other key calcium handling proteins like the ryanodine (B192298) receptor (RyR) and SERCA have not been documented, the prolongation of the action potential duration by Azimilide can indirectly influence calcium influx through L-type calcium channels, which in turn can modulate sarcoplasmic reticulum calcium release and subsequent transients.
-
Further Investigation: To dissect the mechanism, consider using specific inhibitors of other calcium handling proteins in conjunction with Azimilide to isolate its effects.
-
Data Presentation
Table 1: Unexpected Inotropic Effects of Azimilide
| Parameter | Effect | Concentration Range | Experimental Model | Reference |
| Force of Contraction | Augmentation (Positive Inotropy) | 10⁻⁷ M - 10⁻⁵ M | Isolated Rat Left Ventricular Strips | [1] |
| Force of Contraction | 40% Increase | 3 x 10⁻⁶ M | Isolated Rat Left Ventricular Strips | [1] |
| Force of Contraction | 50% Increase | 10⁻⁵ M | Isolated Rat Left Ventricular Strips | [1] |
| Vascular Tone | Relaxation (Vasodilation) | ≥ 3 x 10⁻⁵ M | KCl-contracted Rat Aorta & Portal Vein | [1] |
Table 2: Effect of Azimilide on Na+/Ca2+ Exchanger (NCX)
| NCX Current Direction | IC50 Value | Experimental Model | Reference |
| Outward | 45 µM | Guinea-pig single ventricular cells | [6] |
| Inward | 40 µM | Guinea-pig single ventricular cells | [6] |
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects on Isolated Ventricular Strips
This protocol is adapted for studying the direct effects of Azimilide on myocardial contractility.
1. Tissue Preparation:
- Humanely euthanize the animal (e.g., rat) in accordance with institutional guidelines.
- Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
- Dissect the left ventricle and carefully cut thin, uniform ventricular strips or papillary muscles.
- Mount the tissue vertically in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
- Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
2. Stimulation and Equilibration:
- Stimulate the tissue using field electrodes with square-wave pulses of appropriate duration and voltage at a physiological frequency (e.g., 1 Hz).
- Allow the preparation to equilibrate for at least 60 minutes, adjusting the preload to achieve a stable baseline contractile force.
3. Experimental Procedure:
- Record baseline contractile parameters (e.g., peak twitch tension, time to peak tension, relaxation time).
- Introduce Azimilide into the organ bath in a cumulative concentration-response manner (e.g., 10⁻⁸ M to 10⁻⁴ M).
- Allow sufficient time for the response to stabilize at each concentration before recording the contractile parameters.
- Perform a vehicle control experiment to rule out any effects of the drug solvent.
4. Data Analysis:
- Express the change in contractile force as a percentage of the baseline value.
- Construct a concentration-response curve to determine the EC50 of the inotropic effect.
Mandatory Visualizations
Caption: Signaling pathway of cardiac excitation-contraction coupling and the known effects of Azimilide.
Caption: Experimental workflow for assessing the inotropic effects of Azimilide on isolated ventricular strips.
Caption: Logical relationship between Azimilide concentration and its observed cardiac effects.
References
- 1. Effects of azimilide on cardiovascular tissues from normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of azimilide on Na+/Ca2+ exchange current in guinea-pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is my Azimilide experiment not showing expected results?
This technical support center is designed for researchers, scientists, and drug development professionals working with Azimilide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Azimilide?
Azimilide is a Class III antiarrhythmic agent that primarily functions by blocking two key potassium channels involved in cardiac repolarization: the rapidly activating delayed rectifier potassium current (IKr), encoded by the hERG gene, and the slowly activating delayed rectifier potassium current (IKs).[1][2][3] By blocking these channels, Azimilide prolongs the action potential duration (APD) and the effective refractory period in cardiomyocytes.[2][4]
Q2: I am not observing the expected prolongation of the action potential duration (APD). What are the potential reasons?
Several factors could contribute to a lack of expected APD prolongation. These include:
-
Incorrect Drug Concentration: Ensure that the concentration of Azimilide is appropriate for your experimental model. The effective concentration can vary between cell types and tissues. It's recommended to perform a dose-response curve to determine the optimal concentration.
-
Suboptimal Experimental Conditions: Factors such as temperature, pH, and perfusion rate can influence Azimilide's activity and the baseline electrophysiological properties of the cells.[5]
-
Cell Health: The viability and health of your cells or tissue preparation are critical. Compromised cells may have altered ion channel expression and function, which can mask the effects of Azimilide.
-
Compound Stability: Ensure your Azimilide stock solution is properly prepared and stored. Solutions in DMSO should be stored at -20°C and undergo minimal freeze-thaw cycles.[6][7] For aqueous solutions, it is often recommended to prepare them fresh for each experiment.[8]
Q3: My results show a shortening of the action potential duration at higher concentrations of Azimilide. Is this expected?
Yes, this can be an expected, though seemingly paradoxical, effect. While lower concentrations of Azimilide typically prolong APD, higher concentrations can lead to APD shortening. This is due to Azimilide's off-target effects at higher concentrations, including the blockade of L-type calcium currents (ICa) and sodium currents (INa).[9] The blockade of these depolarizing currents can counteract the APD-prolonging effects of IKr and IKs blockade.
Q4: I am observing proarrhythmic events like Early Afterdepolarizations (EADs) in my experiments. Why is this happening?
Proarrhythmic events are a known risk associated with Class III antiarrhythmic agents.[10] Excessive prolongation of the APD can create the conditions for EADs, which can trigger arrhythmias like Torsades de Pointes. If you observe EADs, it is a significant finding and should be documented. Consider testing lower concentrations of Azimilide to find a therapeutic window that prolongs APD without inducing proarrhythmic events.
Q5: How should I prepare and store Azimilide stock solutions?
Azimilide dihydrochloride (B599025) is soluble in water up to 50 mM and can also be dissolved in DMSO. For long-term storage, it is recommended to store stock solutions in DMSO at -20°C.[6] Aliquoting the stock solution can help to minimize freeze-thaw cycles.[6] The stability of compounds in DMSO at room temperature decreases over time, so it is best to keep stock solutions frozen until use.[11]
Troubleshooting Guide
Issue 1: Inconsistent or No Drug Effect
| Potential Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify calculations for dilutions. Perform a full dose-response curve to establish the effective concentration range in your specific experimental setup. |
| Compound Degradation | Prepare fresh stock solutions of Azimilide. Verify the stability of Azimilide in your experimental buffer and under your storage conditions. Avoid multiple freeze-thaw cycles of stock solutions.[6][7] |
| Poor Cell/Tissue Health | Assess cell viability before and during the experiment using a method like Trypan Blue exclusion or an MTT assay. Ensure proper handling and perfusion of tissues to maintain their health. |
| Suboptimal Recording Conditions | Calibrate and verify the functionality of all recording equipment. Ensure stable temperature, pH, and oxygenation of the perfusion solution throughout the experiment. |
| "Rundown" of Ion Channel Activity | Establish a stable baseline recording for a sufficient period before applying Azimilide to ensure that the observed effect is not due to a gradual loss of channel activity over time. |
Issue 2: High Variability in Electrophysiology Recordings
| Potential Cause | Suggested Solution |
| Inconsistent Stimulation Protocol | Use a standardized, consistent stimulation frequency and voltage protocol for all experiments. Azimilide's effects can be use-dependent.[9] |
| Fluctuating Holding Potential | Continuously monitor the holding potential. Discard recordings with significant drift. Ensure a high-quality gigaohm seal (>1 GΩ) to minimize leak currents. |
| Variable Temperature | Use a temperature-controlled recording chamber and perfusion system to maintain a constant temperature. |
| Inconsistent Solution pH | Prepare fresh external and internal solutions daily and verify the pH before each experiment. |
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of Azimilide on Various Ion Channels
| Ion Channel | Current | IC50 / Kd (µM) | Species/Cell Line | Reference |
| hERG (Kv11.1) | IKr | ~0.4 - 1.4 | Guinea Pig / Xenopus Oocytes | |
| Kv7.1/minK | IKs | ~1.8 - 3 | Guinea Pig / Canine | [9] |
| Cav1.2 | ICa | ~17.8 | Canine | [9] |
| Nav1.5 | INa | ~19 | Canine | [9] |
Table 2: Effect of Azimilide on Action Potential Duration (APD90) in Canine Ventricular Myocytes
| Azimilide Concentration (µM) | Stimulation Rate (Hz) | APD90 Prolongation (%) | Reference |
| 1 | 0.33 | 25 | [9] |
| 1 | 1 | 17 | [9] |
| 5 | 0.33 | Variable (prolongation or shortening) | [9] |
| 5 | 1 | Shortening | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IKr (hERG) and IKs
Objective: To measure the inhibitory effect of Azimilide on IKr and IKs currents in a suitable mammalian cell line (e.g., HEK293 cells stably expressing the respective channels).
Materials:
-
HEK293 cells stably expressing hERG (for IKr) or Kv7.1/minK (for IKs)
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 1 EGTA; pH 7.2 with KOH
-
Azimilide stock solution (e.g., 10 mM in DMSO)
Methodology:
-
Cell Preparation: Culture cells to 70-80% confluency on glass coverslips.
-
Electrophysiological Recording:
-
Use borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
-
Voltage-Clamp Protocol for IKr (hERG):
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels.
-
Follow with a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current.
-
-
Voltage-Clamp Protocol for IKs:
-
Apply a depolarizing pulse to +30 mV for 2-5 seconds.
-
Follow with a repolarizing step to -40 mV to record the tail current.
-
-
Drug Application:
-
Establish a stable baseline current recording in the external solution.
-
Perfuse the cells with increasing concentrations of Azimilide diluted in the external solution.
-
Allow the drug effect to reach a steady state at each concentration before recording.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after Azimilide application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the potential cytotoxicity of Azimilide on a relevant cell line (e.g., cardiomyocytes derived from induced pluripotent stem cells, iPSC-CMs).
Materials:
-
iPSC-CMs or other suitable cell line
-
96-well cell culture plates
-
Azimilide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment:
-
Prepare serial dilutions of Azimilide in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Azimilide. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the Azimilide concentration to determine the concentration that causes a 50% reduction in viability (IC50).
-
Visualizations
Caption: Azimilide's primary mechanism of action.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Azimilide dihydrochloride degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of azimilide (B1662471) dihydrochloride (B599025) and strategies to prevent it during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of azimilide dihydrochloride in a laboratory setting?
A1: Azimilide dihydrochloride's structure contains several functional groups that are susceptible to degradation under common experimental conditions. The primary factors of concern are:
-
Hydrolysis: The presence of an imidazolidinedione ring and an aromethine (imine) bond makes the molecule susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The piperazine (B1678402) and furan (B31954) rings are potential sites for oxidation. Exposure to atmospheric oxygen, oxidizing agents, or trace metal ions can initiate oxidative degradation.
-
Photodegradation: The conjugated system incorporating the furan ring suggests a potential for photosensitivity, leading to degradation upon exposure to light, particularly UV radiation.
Q2: What are the recommended storage conditions for solid azimilide dihydrochloride?
A2: To ensure long-term stability, solid azimilide dihydrochloride should be stored under controlled conditions. Based on available data and general best practices, the following is recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Low temperatures minimize the rate of all potential chemical degradation reactions. It has been reported to be stable for at least 4 years under these conditions. |
| Humidity | Store in a tightly sealed container in a dry environment (e.g., with a desiccant). | To prevent hydrolysis, it is crucial to protect the hygroscopic dihydrochloride salt from moisture. |
| Light | Store in a light-resistant (amber) container or in the dark. | To prevent potential photodegradation. |
Q3: How stable is azimilide dihydrochloride in solution, and what are the best practices for handling solutions?
A3: Published information suggests that solutions of azimilide dihydrochloride are unstable and should be prepared fresh for immediate use. If temporary storage of a stock solution is unavoidable, the following precautions should be taken, although specific stability data is limited:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, degassed solvents. | To minimize contaminants that could catalyze degradation. |
| pH | Maintain a neutral pH if compatible with the experiment. | To avoid acid or base-catalyzed hydrolysis of the imidazolidinedione ring or the imine bond. |
| Temperature | Store stock solutions at -20°C or -80°C for short periods. | To slow down the rate of degradation in solution. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | These can accelerate degradation and affect the solubility of the compound. Aliquoting stock solutions is recommended. |
| Atmosphere | For extended storage of sensitive experiments, consider purging the solution with an inert gas (e.g., nitrogen or argon). | To prevent oxidation. |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results over time when using a stock solution of azimilide dihydrochloride.
-
Potential Cause: Degradation of azimilide dihydrochloride in the stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh solution: Always prepare a fresh solution of azimilide dihydrochloride immediately before your experiment.
-
Verify concentration: If possible, verify the concentration and purity of your stock solution using a suitable analytical method like HPLC-UV.
-
Optimize storage: If a stock solution must be stored, aliquot it into single-use vials and store at -80°C to minimize degradation from repeated freeze-thaw cycles.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) of azimilide dihydrochloride samples.
-
Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Review sample handling: Ensure that the sample was protected from light, stored at an appropriate temperature, and prepared in a suitable solvent.
-
Investigate potential stress factors:
-
Hydrolysis: Check the pH of your sample and any aqueous mobile phases. Acidic or basic conditions can promote hydrolysis.
-
Oxidation: Ensure solvents are free of peroxides. Avoid unnecessary exposure to air.
-
Photodegradation: Use amber vials and minimize exposure to ambient and UV light during sample preparation and analysis.
-
-
Perform a forced degradation study (see experimental protocols below) to tentatively identify potential degradation products.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on azimilide dihydrochloride to understand its stability profile.
Objective: To identify potential degradation pathways and degradation products of azimilide dihydrochloride under various stress conditions.
Materials:
-
Azimilide dihydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of azimilide dihydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to a controlled light source (ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at defined time points.
-
-
Thermal Degradation:
-
Expose the solid drug and the stock solution to elevated temperatures (e.g., 60°C or 80°C) in a calibrated oven.
-
Analyze samples at defined time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Potential degradation pathways of azimilide dihydrochloride.
Caption: Workflow for a forced degradation study.
Caption: Key strategies to prevent azimilide dihydrochloride degradation.
Technical Support Center: Adjusting for Azimilide's Use-Dependent Channel Blockade
Welcome to the technical support center for Azimilide (B1662471). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Azimilide, with a particular focus on its use-dependent channel blockade properties. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Azimilide?
A1: Azimilide is a class III antiarrhythmic agent that primarily blocks both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current.[1][2][3] This dual-channel blockade distinguishes it from many other class III agents that are more selective for IKr.[1] At higher concentrations, Azimilide can also inhibit other ion channels, including L-type calcium (ICa,L) and sodium (INa) channels.[4]
Q2: What is "reverse use-dependence" and how does it apply to Azimilide?
A2: Reverse use-dependence is a phenomenon where the blocking effect of a drug on an ion channel decreases as the frequency of channel activation increases. Azimilide exhibits reverse use-dependence in its blockade of the hERG channel (which underlies IKr).[5] This means that the apparent potency (IC50) of Azimilide for IKr will be lower at slower stimulation frequencies and higher at faster frequencies. Some studies, however, suggest that the effect of Azimilide on the action potential duration is independent of rate, indicating a complex interplay of its various channel-blocking activities.[6]
Q3: Why are my IC50 values for Azimilide inconsistent across experiments?
A3: Inconsistent IC50 values for Azimilide can arise from several factors, many of which are related to its unique mechanism of action:
-
Stimulation Frequency: Due to its reverse use-dependent nature for IKr, even small variations in the stimulation frequency between experiments will lead to different IC50 values.
-
External Potassium Concentration ([K+]o): The potency of Azimilide's IKr block is sensitive to the extracellular potassium concentration. Higher [K+]o can reduce the blocking effect, leading to a higher IC50 value.
-
Voltage Protocol: The specific voltages and durations of the pulses used in your voltage-clamp protocol can affect the conformational state of the ion channels and, consequently, the binding of Azimilide.
-
Cellular Health and "Rundown": A gradual loss of ion channel activity, known as "rundown," can occur during whole-cell patch-clamp recordings and may be misinterpreted as a drug effect.
-
Temperature: The kinetics of ion channels and drug binding are temperature-dependent. Inconsistent experimental temperatures can introduce variability.
-
Solution Preparation and Stability: Improperly prepared or stored Azimilide solutions can lead to inaccurate concentrations and variable results.
Q4: Can Azimilide have activating (agonist) effects in addition to its blocking (antagonist) effects?
A4: Yes, Azimilide can exhibit a dual agonist/antagonist effect on the hERG channel. At low voltage depolarizations, it can increase the current amplitude, while at more depolarized voltages, it suppresses the current. This agonist effect is also use-dependent and is thought to result from an Azimilide-induced "prepulse potentiation."
Q5: How can I differentiate between Azimilide's effects on IKr and IKs?
A5: Differentiating the effects of Azimilide on IKr and IKs requires a pharmacological and/or biophysical separation of the two currents. This can be achieved by:
-
Using specific blockers: You can first block one of the currents with a selective inhibitor (e.g., a highly specific IKr blocker like dofetilide (B1670870) or an IKs blocker like HMR 1556) and then study the effect of Azimilide on the remaining current.[7]
-
Exploiting different activation kinetics: IKr activates and deactivates more rapidly than IKs. Specific voltage protocols can be designed to preferentially elicit one current over the other.
Troubleshooting Guides
Problem: High Variability in Azimilide IC50 Values for IKr Block
This guide provides a systematic approach to troubleshooting inconsistent IC50 values when studying Azimilide's effect on the IKr current.
Caption: Troubleshooting workflow for inconsistent Azimilide IC50 values.
Problem: Difficulty in Isolating the IKs Blocking Effect of Azimilide
Due to Azimilide's higher potency for IKr, isolating its effect on IKs can be challenging.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The class III effect of azimilide is not associated with reverse use-dependence in open-chest dogs [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 7. Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Azimilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Azimilide.
Troubleshooting Guide
This guide addresses common problems researchers may face during in vitro cell viability experiments with high concentrations of Azimilide.
Issue 1: Unexpected U-Shaped Dose-Response Curve
-
Observation: You observe a decrease in cell viability at mid-range concentrations of Azimilide, but at higher concentrations, the viability appears to increase or plateau.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Precipitation | At high concentrations, Azimilide may precipitate out of the culture medium. These precipitates can interfere with the optical readings of common viability assays (e.g., MTT, MTS), leading to artificially high signals.[1][2] Action: Visually inspect the wells of your culture plate under a microscope for any signs of precipitate before adding the assay reagent. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system (while ensuring the final solvent concentration is non-toxic to the cells). |
| Direct Assay Reagent Interaction | Azimilide itself, at high concentrations, might directly interact with and reduce the assay reagent (e.g., MTT, resazurin), causing a color change independent of cellular metabolic activity.[1] This results in a false positive viability signal. Action: Set up cell-free control wells containing only culture medium and the same concentrations of Azimilide used in your experiment. Add the viability reagent to these wells and measure the signal. If a significant signal is detected, it indicates direct interaction, and a different viability assay should be considered. |
| Off-Target Effects | At very high concentrations, Azimilide may have off-target effects that could paradoxically promote survival signals or interfere with the assay chemistry in a way that masks cytotoxicity.[1] Action: Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay like CellTiter-Glo®) or a direct measure of cell death (e.g., Annexin V/PI staining). |
Issue 2: High Variability in Cell Viability Results
-
Observation: You are seeing significant differences in cell viability between replicate wells treated with the same high concentration of Azimilide.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | A non-homogenous cell suspension or inconsistent pipetting can lead to variations in the number of cells per well, causing variability in the final readout.[1][3] Action: Ensure you have a single-cell suspension before seeding. Gently mix the cell suspension between seeding groups of plates. Use a calibrated multichannel pipette for seeding. |
| Edge Effects | The outer wells of a multi-well plate are more susceptible to evaporation, which can concentrate the media components and your test compound, leading to altered cell viability. Action: Avoid using the outer wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Incomplete Reagent Mixing | Incomplete mixing of the viability assay reagent can lead to uneven signal development across the well. Action: After adding the viability reagent, ensure gentle but thorough mixing. You can tap the plate gently or use a plate shaker at a low speed. |
| Variable Incubation Times | Inconsistent incubation times for both the drug treatment and the viability assay can introduce variability. Action: Standardize all incubation times precisely using a timer. |
Issue 3: Excessive Cell Death at Expectedly Low Concentrations
-
Observation: You are observing massive cell death at concentrations of Azimilide that you predicted would be non-toxic.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Concentration Calculation Error | A simple miscalculation in dilutions can lead to much higher final concentrations than intended. Action: Double-check all calculations for stock solution dilution and final concentrations in the wells. |
| Cell Line Sensitivity | The cytotoxic potential of a compound can vary significantly between different cell lines.[3] Your specific cell line may be particularly sensitive to the ion channel blocking effects of Azimilide or to its off-target effects. Action: Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar or millimolar ranges) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[2] |
| Solvent Toxicity | If Azimilide is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium might be toxic to your cells.[2][3] Action: Ensure the final solvent concentration is at a non-toxic level, typically below 0.5% for most cell lines.[2] Always include a vehicle-only control (cells treated with the highest concentration of the solvent used in the experiment) to assess solvent toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Azimilide?
Azimilide is a Class III antiarrhythmic agent that primarily acts by blocking cardiac potassium channels.[4][5][6] Specifically, it blocks both the rapidly activating (IKr) and the slowly activating (IKs) components of the delayed rectifier potassium current.[4][6][7][8] This action prolongs the cardiac action potential duration and the effective refractory period.[8][9] At higher concentrations, it may also affect other ion channels, such as sodium and L-type calcium channels.[10]
Q2: How can I differentiate between cytotoxic and cytostatic effects of Azimilide?
Metabolic assays like MTT or MTS measure a decrease in metabolic activity, which can be a result of either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect).[2] To distinguish between these:
-
Cell Counting: Perform a cell count (e.g., using a hemocytometer or an automated cell counter) at the beginning and end of the treatment period. A decrease in cell number below the initial seeding density suggests a cytotoxic effect, while a stable cell number indicates a cytostatic effect.[2]
-
Specific Death Markers: Use assays that specifically measure markers of cell death. For apoptosis, Annexin V/PI staining is a common method. For necrosis, an LDH release assay can be used.[2]
Q3: What are the best practices for preparing and storing Azimilide stock solutions?
-
Solvent Selection: For hydrophobic compounds like Azimilide, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[2]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-quality DMSO.[2]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Usage: When preparing working solutions, dilute the stock in complete culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (e.g., <0.5%).[2]
Q4: Could high concentrations of Azimilide be inducing apoptosis? How can I test this?
While specific data on Azimilide-induced apoptosis at high concentrations is limited in the provided search results, it is a plausible mechanism of cell death for many compounds. You can investigate this by:
-
Microscopy: Observing cell morphology for signs of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Annexin V/PI Staining: Using flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) with Annexin V and compromised cell membranes (a marker of late apoptosis/necrosis) with propidium (B1200493) iodide (PI).
-
Caspase Activation: Performing a Western blot to detect the cleavage of key apoptotic proteins, such as caspase-3. Cleaved caspase-3 is a hallmark of apoptosis.
Data Presentation
Table 1: Known Ion Channel Activity of Azimilide
| Ion Channel | Effect | IC50 | Reference |
| Kv11.1 (hERG) / IKr | Blocker | 0.4 µM | [10] |
| IKs | Blocker | 3 µM | [10] |
| Na+ Channels | Inhibition (at high concentrations) | Not specified | [10] |
| L-type Ca2+ Channels | Inhibition (at high concentrations) | Not specified | [10] |
| Na+/Ca2+ Exchanger | Inhibition | Not specified | [10] |
Table 2: Example Template for Dose-Response Data
| Azimilide Concentration (µM) | % Cell Viability (Relative to Vehicle Control) - Replicate 1 | % Cell Viability (Relative to Vehicle Control) - Replicate 2 | % Cell Viability (Relative to Vehicle Control) - Replicate 3 | Mean % Viability | Standard Deviation |
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 0 |
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard methods to assess cell viability based on the metabolic reduction of MTT.[11]
-
Materials:
-
Cells of interest
-
96-well culture plates
-
Azimilide stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Azimilide in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Azimilide or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
2. Western Blot for Cleaved Caspase-3
This protocol provides a method to detect the activation of caspase-3, a key marker of apoptosis.
-
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
After treating cells with Azimilide for the desired time, collect and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST.
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Visualizations
Caption: Primary mechanism of action of Azimilide on cardiac ion channels.
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: Hypothetical signaling pathway for compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azimilide dihydrochloride: a unique class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Azimilide Dihydrochloride and Dofetilide for IKr Channel Blockade
For researchers and drug development professionals investigating cardiac ion channel modulation, understanding the nuanced differences between IKr (hERG) channel blockers is paramount. This guide provides a detailed, data-driven comparison of two prominent agents: Azimilide (B1662471) dihydrochloride (B599025) and dofetilide (B1670870). While both are classified as Class III antiarrhythmic agents, their distinct interactions with the IKr channel and other cardiac ion channels lead to different electrophysiological profiles.
Mechanism of Action at the IKr Channel
Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2] This selective action leads to a prolongation of the cardiac action potential and the effective refractory period.[3] In contrast, Azimilide dihydrochloride exhibits a broader spectrum of activity, blocking not only the IKr current but also the slow component of the delayed rectifier potassium current (IKs).[4][5][6][7] This dual-channel blockade distinguishes it from more selective IKr inhibitors like dofetilide.
Quantitative Comparison of IKr Blocking Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Azimilide and dofetilide on the IKr/hERG channel. It is important to note that experimental conditions, such as temperature and stimulation frequency, can influence these values.
| Compound | IC50 (IKr/hERG) | Experimental Conditions | Source |
| Azimilide | 1.4 µM | 0.1 Hz stimulation frequency | [8] |
| 5.2 µM | 1 Hz stimulation frequency | [8] | |
| 610 nM | 22°C | [9][10] | |
| 560 nM | 37°C | [9][10] | |
| Dofetilide | 7 nM | hERG channels at 37°C (automated patch-clamp) | [2][11] |
| 13 nM | Native IKr currents at 37°C | [2][11] | |
| 3.9 nM (Kd) | Guinea pig and rabbit cardiac myocytes | [5] | |
| 103.4 nM | 48-hour drug exposure | [1] |
Kinetics and State-Dependent Blockade
The dynamic interaction of these drugs with the IKr channel is crucial to their electrophysiological effects.
Dofetilide exhibits a voltage- and time-dependent block of the IKr channel.[5] The recovery from this block is notably slow, particularly at more hyperpolarized membrane potentials.[5][12] This slow unbinding contributes to its reverse use-dependent properties, where its effect is more pronounced at slower heart rates.[13][14]
Azimilide also demonstrates reverse use-dependence in its blockade of hERG channels.[8] Studies suggest that Azimilide can bind to both the open and inactivated states of the hERG channel, contributing to its complex interaction.[9][10] Furthermore, Azimilide has been shown to have a dual, voltage-dependent effect on the hERG channel, causing current suppression at more depolarized potentials and an increase in current at lower depolarization voltages.[15]
Experimental Protocols
The evaluation of IKr channel blockade by compounds like Azimilide and dofetilide predominantly relies on the patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel currents in isolated cells.
Whole-Cell Patch-Clamp Protocol for IKr Measurement:
-
Cell Preparation: Cardiomyocytes or cell lines stably expressing the hERG channel (e.g., HEK293 cells) are cultured and prepared for recording.
-
Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition. The external solution mimics the extracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is controlled by a voltage-clamp amplifier. A specific voltage protocol is applied to elicit the IKr current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current" of IKr.
-
Drug Application: The compound of interest (Azimilide or dofetilide) is perfused into the external solution at various concentrations.
-
Data Acquisition and Analysis: The resulting changes in the IKr current are recorded and analyzed to determine the IC50 value and to study the kinetics of the block.
Visualizing the Experimental Workflow and Drug Comparison
To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.
Proarrhythmic Potential
Both Azimilide and dofetilide have the potential to cause proarrhythmic events, most notably Torsades de Pointes (TdP), which is a known risk associated with IKr blockade and QT interval prolongation.[3][4] Interestingly, a study in a canine model of TdP found that Azimilide and dofetilide produced similar electrophysiological and proarrhythmic effects.[16] This suggests that despite Azimilide's broader channel blocking profile, its proarrhythmic potential in this model was comparable to that of the more selective IKr blocker, dofetilide.
Conclusion
References
- 1. Screening for Acute IKr Block is Insufficient to Detect Torsades de Pointes Liability: Role of Late Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage- and time-dependent block of the delayed K+ current in cardiac myocytes by dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Comparison of kinetic properties of quinidine and dofetilide block of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Frequency-dependent effects of various IKr blockers on cardiac action potential duration in a human atrial model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Azimilide vs. Amiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent antiarrhythmic agents: Azimilide and amiodarone (B1667116). The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their electrophysiological effects.
Overview of Electrophysiological Effects
Azimilide is a Class III antiarrhythmic agent characterized by its specific blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][3][4] This dual action on key repolarizing currents is a distinguishing feature. In contrast, amiodarone exhibits a more complex pharmacological profile. While classified as a Class III agent due to its primary potassium channel blocking activity (predominantly IKr), it also demonstrates properties of Class I (sodium channel blockade), Class II (anti-adrenergic effects), and Class IV (calcium channel blockade) antiarrhythmics.[5][6][7] This multi-channel blockade contributes to its broad spectrum of antiarrhythmic activity but also to a more extensive side-effect profile.[2]
Quantitative Comparison of Ion Channel Blockade
The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency in blocking specific ion channels. The following tables summarize the available IC50 data for Azimilide and amiodarone from various in vitro studies.
Table 1: IC50 Values for Azimilide
| Ion Channel | Current | IC50 | Test System |
| Kv11.1 (hERG) | IKr (rapid) | 0.4 µM | Not Specified |
| KCNQ1/KCNE1 | IKs (slow) | 3 µM | Not Specified |
| Cav1.2 | ICa,L | 17.8 µM | Canine Ventricular Myocytes |
| Nav1.5 | INa | 19 µM | Canine Ventricular Myocytes |
Data sourced from various preclinical studies.[8][9][10]
Table 2: IC50 Values for Amiodarone
| Ion Channel | Current | IC50 | Test System |
| Kv11.1 (hERG) | IKr | 0.8 ± 0.1 µM | HEK293 Cells |
| Nav1.5 | INa (late) | 3.0 ± 0.9 µM | HEK293 Cells |
| Nav1.5 | INa (peak, tonic block) | 178.1 ± 17.2 µM | HEK293 Cells |
| Cav1.2 | ICa,L | 0.27 µM (Ki) | Rat/Rabbit Myocardial Membranes |
| KATP | IK(ATP) | 0.24 µM | MIN6 Cells |
Data compiled from multiple electrophysiological studies.[11][12]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the primary ion channel targets of Azimilide and amiodarone and their subsequent effects on the cardiac action potential.
Figure 1. Mechanism of action of Azimilide.
Figure 2. Multi-channel blockade by Amiodarone.
Experimental Protocols
The characterization of the inhibitory effects of Azimilide and amiodarone on cardiac ion channels is predominantly achieved through the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane in response to a controlled voltage protocol.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are a common choice due to their lack of endogenous cardiac ion channels. These cells are stably transfected with the specific gene encoding the ion channel of interest (e.g., KCNH2 for hERG/IKr, SCN5A for Nav1.5).
-
Electrode and Solutions: A glass micropipette with a tip resistance of 2-5 MΩ is filled with an internal solution mimicking the intracellular ionic composition. The external bath solution is formulated to resemble the extracellular environment.
-
Voltage Clamp and Data Acquisition: The cell membrane potential is held at a negative holding potential (e.g., -80 mV). A specific voltage-clamp protocol is then applied to elicit the ionic current of interest. For instance, to measure IKr, a depolarizing pulse is applied to activate and then inactivate the channels, followed by a repolarizing step to measure the characteristic tail current.
-
Compound Application: The test compound (Azimilide or amiodarone) is perfused into the bath solution at incrementally increasing concentrations. The effect of each concentration on the peak or tail current is recorded and measured.
-
IC50 Calculation: The percentage of current inhibition at each concentration is plotted to generate a dose-response curve. The IC50 value, representing the concentration at which 50% of the maximal current is inhibited, is then calculated by fitting the data to the Hill equation.
Figure 3. Experimental workflow for IC50 determination.
Conclusion
Azimilide and amiodarone, while both classified as Class III antiarrhythmics, exhibit distinct mechanisms of action. Azimilide's more selective blockade of IKr and IKs offers a targeted approach to prolonging the cardiac action potential.[1][2] In contrast, amiodarone's multi-channel blockade provides a broader spectrum of antiarrhythmic effects but also necessitates careful monitoring due to its potential for more widespread physiological effects.[5][6] The quantitative data and experimental methodologies presented in this guide provide a foundation for further research and development in the field of antiarrhythmic therapies.
References
- 1. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 6. Amiodarone - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Azimilide's Effect on IKs Current: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azimilide's in vitro effect on the slowly activating delayed rectifier potassium current (IKs), a critical component of cardiac repolarization, against other known modulators. The information presented herein is supported by experimental data from published studies to aid in the evaluation of Azimilide's pharmacological profile.
Executive Summary
Azimilide is a Class III antiarrhythmic agent that uniquely blocks both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current.[1][2][3] This dual-channel blockade distinguishes it from many other Class III agents that selectively target IKr. This guide focuses on the in vitro validation of Azimilide's effect on the IKs current, comparing its potency with a selective IKs inhibitor, HMR 1556, and a selective IKr inhibitor, Dofetilide. The data is presented in a comparative table, followed by detailed experimental protocols for measuring IKs current using the whole-cell patch-clamp technique.
Comparative Analysis of IKs Inhibition
The following table summarizes the in vitro potency of Azimilide and alternative compounds on the IKs current. The data is compiled from separate studies, and direct comparisons should be made with consideration of the different experimental conditions.
| Compound | Target(s) | IC50 / Kd for IKs | Test System | Reference |
| Azimilide | IKs and IKr | 1.8 µM (Kd) | Canine Ventricular Myocytes | |
| HMR 1556 | Selective IKs | 10.5 nM (IC50) | Canine Left Ventricular Myocytes | |
| 34 nM (IC50) | Guinea Pig Ventricular Myocytes | [4] | ||
| Dofetilide | Selective IKr | No significant effect on amplitude; slows deactivation | Guinea Pig Cardiomyocytes |
Key Observations:
-
Azimilide demonstrates a blocking effect on the IKs current in the micromolar range.
-
HMR 1556 is a highly potent and selective IKs inhibitor, with IC50 values in the nanomolar range.
-
Dofetilide , a well-established IKr blocker, does not significantly inhibit the amplitude of the IKs current, highlighting its selectivity.
Experimental Methodologies
The validation of a compound's effect on the IKs current is predominantly carried out using the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel currents in isolated cells.
Detailed Protocol: Whole-Cell Patch-Clamp for IKs Current Measurement
This protocol provides a generalized procedure for measuring IKs current in isolated cardiomyocytes. Specific parameters may need to be optimized based on the cell type and experimental setup.
1. Cell Preparation:
- Isolate ventricular myocytes from the appropriate animal model (e.g., guinea pig, canine) using enzymatic digestion.
- Plate the isolated myocytes onto glass coverslips and allow them to adhere.
2. Solutions:
- External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate IKs, IKr blockers (e.g., Dofetilide or E-4031) and other channel blockers (e.g., nifedipine (B1678770) for L-type Ca2+ current) are typically added.
- Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA; pH adjusted to 7.2 with KOH.
3. Patch-Clamp Recording:
- Mount the coverslip with cardiomyocytes onto the stage of an inverted microscope.
- Pull micropipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Using a micromanipulator, approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
- Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
- Switch the amplifier to voltage-clamp mode.
4. Voltage-Clamp Protocol for IKs Measurement:
- Hold the cell membrane potential at a holding potential of -40 mV to inactivate Na+ channels.
- Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 2-5 seconds to activate the IKs channels.
- Repolarize the membrane to a potential such as -30 mV to record the deactivating "tail" currents. The amplitude of the tail current is proportional to the conductance of the IKs channels that were open at the end of the depolarizing step.
- To determine the effect of a compound, record baseline IKs currents, then perfuse the cell with the external solution containing the test compound at various concentrations and repeat the voltage-clamp protocol.
5. Data Analysis:
- Measure the amplitude of the IKs tail current at a specific repolarization voltage.
- Construct concentration-response curves by plotting the percentage of current inhibition against the logarithm of the compound concentration.
- Fit the data to a Hill equation to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the in vitro validation of a compound's effect on the IKs current.
Caption: Experimental workflow for IKs current measurement.
Caption: IKs channel and Azimilide's mechanism of action.
References
Azimilide vs. Other Class III Antiarrhythmics: A Comparative Guide Based on Canine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological and antiarrhythmic properties of azimilide (B1662471) against other prominent Class III antiarrhythmic drugs—dofetilide (B1670870), amiodarone (B1667116), and sotalol (B1662669)—with a focus on supporting experimental data from canine models.
Overview of Azimilide and its Mechanism of Action
Azimilide is a Class III antiarrhythmic agent that uniquely blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This dual blockade leads to a pronounced prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), the primary mechanisms for its antiarrhythmic effects.[1][3] Canine models have been instrumental in elucidating the efficacy and potential risks of azimilide in treating both supraventricular and ventricular arrhythmias.[1]
Comparative Electrophysiological Effects in Canine Models
The hallmark of Class III antiarrhythmics is their ability to prolong cardiac repolarization. However, the extent and rate-dependence of this effect can differ significantly among agents.
| Parameter | Azimilide | Dofetilide | Amiodarone | Sotalol |
| Action Potential Duration (APD) | Prolongs APD in a reverse frequency-dependent manner.[2] | Prolongs APD.[4] | Prolongs APD.[5] | Prolongs APD, particularly at slower heart rates (reverse use-dependence).[6] |
| Effective Refractory Period (ERP) | Prolongs ERP in both normal and infarcted myocardium.[7] | Prolongs ERP, especially in the slow conduction zone of a reentrant circuit.[8] | Extends ventricular ERP with chronic administration.[5] | Prolongs ERP, with a more pronounced effect in the infarct zone compared to normal tissue.[3] |
| QT Interval | Prolongs the QT interval.[4][9] | Prolongs the QT interval.[4] | Prolongs the QT interval.[10] | Prolongs the QT interval.[3] |
| Interventricular Dispersion of Repolarization | Significantly increases from ~55 ms (B15284909) to 110 ms in a canine AV block model.[4] | Significantly increases from ~55 ms to 110 ms in a canine AV block model.[4] | Data not available from the reviewed studies. | Data not available from the reviewed studies. |
Efficacy in Canine Arrhythmia Models
The antiarrhythmic efficacy of these drugs has been evaluated in various canine models designed to mimic human cardiac arrhythmias.
| Arrhythmia Model | Azimilide | Dofetilide | Amiodarone | Sotalol |
| Atrial Flutter (Right Atrial Enlargement Model) | 100% effective in terminating flutter and preventing reinduction at 10 mg/kg IV.[8] | 100% effective in terminating flutter and preventing reinduction at 3 µg/kg IV.[8] | Data not available from the reviewed studies. | Data not available from the reviewed studies. |
| Ventricular Tachycardia (Post-Myocardial Infarction) | Prevents initiation of sustained VT.[7] | Data not available from the reviewed studies. | Data not available from the reviewed studies. | Prevented or slowed reentrant VT in 58% of dogs.[3] |
| Ventricular Fibrillation (Coronary Ligation/Reperfusion) | Suppresses the incidence of VF.[9] | Data not available from the reviewed studies. | Decreases the number of VF wavefronts by 60% with chronic use.[5] | Data not available from the reviewed studies. |
| Adrenaline-Induced Arrhythmias | Proarrhythmic; hastened the onset and aggravated arrhythmias.[9] | Data not available from the reviewed studies. | Data not available from the reviewed studies. | Data not available from the reviewed studies. |
Proarrhythmic Potential in Canine Models
A critical consideration for Class III antiarrhythmics is their potential to induce proarrhythmic events, most notably Torsade de Pointes (TdP).
| Canine Model | Azimilide | Dofetilide | Amiodarone | Sotalol |
| Chronic Atrioventricular (AV) Block | High incidence of TdP (5/9 dogs).[4] | High incidence of TdP (6/9 dogs).[4] | Did not induce lethal ventricular arrhythmias.[10] | Data not available from the reviewed studies. |
Experimental Protocols
A generalized workflow for the in-vivo evaluation of antiarrhythmic drugs in canine models is depicted below. Specific details vary depending on the arrhythmia model being studied.
Canine Model of Torsade de Pointes: This model involves the surgical creation of a complete atrioventricular block in dogs. The resulting chronic bradycardia leads to electrical remodeling of the ventricles, making them highly susceptible to drug-induced TdP.[4] Electrophysiological parameters are measured before and after drug administration to assess proarrhythmic risk.[4]
Canine Model of Atrial Flutter: In this model, right atrial enlargement is surgically induced, creating a substrate for sustained, reentrant atrial flutter.[8] Programmed electrical stimulation is used to induce the arrhythmia, and the efficacy of drugs in terminating the flutter and preventing its reinduction is evaluated.[8]
Canine Myocardial Infarction Model: Coronary artery ligation is performed to create a myocardial infarction. Several days later, the border zone of the infarct serves as a substrate for reentrant ventricular tachyarrhythmias, which can be induced by programmed electrical stimulation.[7] This model is used to assess the efficacy of drugs in preventing life-threatening ventricular arrhythmias.[7]
Summary
In canine models, azimilide demonstrates potent antiarrhythmic effects against both atrial and ventricular arrhythmias, largely comparable to other Class III agents. Its efficacy in terminating atrial flutter is similar to that of dofetilide. However, this efficacy is counterbalanced by a significant proarrhythmic risk, particularly in models predisposed to Torsade de Pointes, a risk it shares with dofetilide. In contrast, amiodarone, with its multi-channel blocking properties, appears to have a lower propensity for inducing TdP in canine models. Sotalol also shows significant efficacy in suppressing ventricular arrhythmias in post-infarction models. These findings underscore the importance of comprehensive preclinical evaluation in canine models to characterize the full electrophysiological profile of novel antiarrhythmic agents.
References
- 1. dvm360.com [dvm360.com]
- 2. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of sotalol on potential reentrant pathways and ventricular tachyarrhythmias in conscious dogs in the late postmyocardial infarction phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of amiodarone on ventricular fibrillation and defibrillation thresholds in the canine heart under normal and ischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of acute and chronic amiodarone on activation patterns and defibrillation threshold during ventricular fibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The class III antiarrhythmic effect of sotalol exerts a reverse use-dependent positive inotropic effect in the intact canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of azimilide, a new class III antiarrhythmic drug, on reentrant circuits causing ventricular tachycardia and fibrillation in a canine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of azimilide and dofetilide in the dog right atrial enlargement model of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of azimilide, a KV(r) and KV(s) blocker, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, sematilide, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Azimilide and Sotalol on QT Interval: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the effects of Azimilide and sotalol (B1662669) on the QT interval, tailored for researchers, scientists, and drug development professionals. The information is compiled from published clinical trial data and electrophysiological studies.
Executive Summary
Azimilide and sotalol are both antiarrhythmic agents that prolong the QT interval by modulating cardiac potassium channels. However, they exhibit different pharmacological profiles, leading to variations in their efficacy and proarrhythmic risk. This guide details these differences through a review of their mechanisms of action, a summary of comparative clinical trial data, and an outline of the experimental protocols used in these assessments.
Mechanism of Action
The QT interval on an electrocardiogram (ECG) represents the duration of ventricular depolarization and repolarization. Prolongation of the QT interval is primarily due to a delay in ventricular repolarization, which is controlled by the activity of various ion channels, most notably the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.
-
Sotalol: Primarily acts as a blocker of the IKr potassium channel, which is crucial for the repolarization phase of the cardiac action potential. This blockade leads to a prolongation of the action potential duration and, consequently, the QT interval.[1][2]
-
Azimilide: Exhibits a broader mechanism of action by blocking both the IKr and IKs components of the delayed rectifier potassium current.[3] This dual-channel blockade also results in a dose-dependent prolongation of the QT interval.
The differential effects on both IKr and IKs by Azimilide compared to the more selective IKr blockade by sotalol may contribute to differences in their electrophysiological effects and clinical outcomes.
Comparative Clinical Data: The A-COMET-II Trial
The Azimilide-CardiOversion MaintEnance Trial-II (A-COMET-II) was a significant clinical trial that directly compared the efficacy and safety of Azimilide, sotalol, and placebo in patients with persistent atrial fibrillation. Key findings related to QT interval prolongation are summarized below.
| Parameter | Azimilide (125 mg o.d.) | Sotalol (160 mg b.i.d.) | Placebo |
| Number of Patients | 211 | 223 | 224 |
| Withdrawal due to QTc Prolongation | 16 (7.6%) | 8 (3.5%) | 0 |
| Incidence of Torsades de Pointes (TdP) | 5 patients | 0 patients | 0 patients |
Data sourced from the A-COMET-II trial.
These data indicate that while both drugs prolong the QTc interval, Azimilide was associated with a higher rate of study withdrawal due to excessive QTc prolongation and a notable incidence of the potentially life-threatening arrhythmia, Torsades de Pointes, which was not observed with sotalol in this trial.
Experimental Protocols
The methodologies employed in clinical trials assessing QT interval prolongation are critical for the accurate interpretation of the data. The following outlines a general experimental protocol based on the A-COMET-II trial and standard practices for "Thorough QT/QTc Studies".
Study Design
The A-COMET-II trial was a randomized, double-blind, placebo-controlled, parallel-group study. Patients with persistent atrial fibrillation were randomized to receive Azimilide, sotalol, or placebo.
Patient Population
-
Inclusion Criteria: Patients with symptomatic persistent atrial fibrillation who were candidates for electrical cardioversion.
-
Exclusion Criteria: Patients with a history of long QT syndrome, significant electrolyte abnormalities, or those taking other medications known to prolong the QT interval.
Dosing Regimen
-
Azimilide: 125 mg once daily (o.d.).
-
Sotalol: 160 mg twice daily (b.i.d.).
QT Interval Measurement and Monitoring
-
Baseline ECG: A 12-lead ECG is recorded at baseline before the administration of the study drug to establish the individual's baseline QT interval.
-
On-Treatment ECGs: Serial 12-lead ECGs are recorded at predefined time points after drug administration, corresponding to peak and trough plasma concentrations of the drug. In the A-COMET-II trial, ECGs were monitored throughout the study.
-
QT Interval Measurement: The QT interval is measured from the beginning of the QRS complex to the end of the T wave. To minimize variability, a centralized ECG core laboratory is typically used for all measurements. The "tangent method" or "threshold method" are common approaches for determining the end of the T wave.
-
Heart Rate Correction: The measured QT interval is corrected for heart rate (QTc) using a standard formula, most commonly Bazett's formula (QTc = QT / √RR) or Fridericia's formula (QTc = QT / ³√RR).
-
Arrhythmia Monitoring: Continuous or periodic ECG monitoring is performed to detect any cardiac arrhythmias, with a particular focus on ventricular tachyarrhythmias such as Torsades de Pointes.
Visualizations
Signaling Pathway of Ventricular Repolarization
The following diagram illustrates the key ion channels involved in the repolarization phase of the ventricular action potential and the points of action for Azimilide and sotalol.
Caption: Mechanism of action of Azimilide and sotalol on cardiac potassium channels.
Experimental Workflow for QT Interval Assessment
The following diagram outlines a generalized workflow for assessing the impact of a drug on the QT interval in a clinical trial setting.
Caption: Generalized workflow for a clinical trial assessing drug-induced QT prolongation.
References
Cross-Study Validation of Azimilide's IC50 on hERG Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the half-maximal inhibitory concentration (IC50) of Azimilide (B1662471) on the human Ether-à-go-go-Related Gene (hERG) potassium channel. By summarizing quantitative data from multiple studies, detailing experimental protocols, and visualizing the workflow, this document aims to offer an objective comparison for researchers in the field of cardiac safety pharmacology.
Data Presentation: Comparative IC50 Values of Azimilide on hERG Channels
The inhibitory potency of Azimilide on hERG channels exhibits significant variability across different experimental conditions. The following table summarizes the reported IC50 values from various studies, highlighting the influence of the expression system, temperature, and electrophysiological protocol.
| IC50 | Experimental System | Temperature | Stimulation Frequency | Electrophysiology Method | Reference |
| 1.4 µM | Xenopus laevis oocytes | Room Temperature | 0.1 Hz | Two-Electrode Voltage Clamp | (Busch et al., 1999)[1] |
| 5.2 µM | Xenopus laevis oocytes | Room Temperature | 1 Hz | Two-Electrode Voltage Clamp | (Busch et al., 1999)[1] |
| 610 nM | CHO-K1 cells | 22°C | Not Specified | Whole-Cell Patch Clamp | (Comparative effects of azimilide and ambasilide (B1667014) on the human ether-a-go-go-related gene (HERG) potassium channel) |
| 560 nM | CHO-K1 cells | 37°C | Not Specified | Whole-Cell Patch Clamp | (Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel) |
| 0.22 µM | CHO cells (hERG only) | Not Specified | Not Specified | Automated Patch Clamp (Qube®) | (Simultaneous Measurement of Cardiac hERG and Nav1.5 Currents Using an Automated Qube® Patch Clamp Platform)[2] |
| 0.41 µM | CHO cells (Mixed Nav1.5 & hERG) | Not Specified | Not Specified | Automated Patch Clamp (Qube®) | (Simultaneous Measurement of Cardiac hERG and Nav1.5 Currents Using an Automated Qube® Patch Clamp Platform)[2] |
Experimental Protocols
Accurate determination of IC50 values is highly dependent on the specifics of the experimental protocol. Below are detailed methodologies from the cited studies and standardized protocols recommended for hERG assessment.
Two-Electrode Voltage Clamp in Xenopus laevis Oocytes (based on Busch et al., 1999)
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding the hERG channel.
-
Recording Method: Conventional two-electrode voltage clamp.
-
Solutions:
-
External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol: From a holding potential of -80 mV, depolarizing pulses to +20 mV for 2 seconds were applied, followed by a repolarizing step to -60 mV to elicit tail currents. The frequency of these pulses was varied (0.1 Hz and 1 Hz) to assess use-dependency.
-
Data Analysis: The IC50 values were determined by measuring the reduction in the hERG tail current at various concentrations of Azimilide and fitting the data to the Hill equation.
Whole-Cell Patch Clamp in Mammalian Cells (CHO-K1)
While the specific voltage protocol for the cited CHO-K1 cell data was not detailed in the available search results, a typical protocol for assessing hERG currents in mammalian cells involves the following:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the hERG channel.
-
Recording Method: Whole-cell patch-clamp technique.
-
Solutions:
-
External Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2 with KOH.
-
-
Voltage Protocol: A common protocol involves a holding potential of -80 mV, followed by a depolarizing step to a potential between +20 mV and +40 mV to activate the channels, and then a repolarizing step to a negative potential (e.g., -50 mV or -60 mV) to measure the deactivating tail current.
-
Data Analysis: IC50 values are calculated by measuring the concentration-dependent block of the hERG tail current.
Standardized CiPA Step-Ramp Voltage Protocol
The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has proposed standardized voltage protocols to reduce inter-laboratory variability.[3][4][5]
-
Applicability: Manual and automated patch-clamp systems using mammalian cell lines (e.g., HEK293 or CHO).
-
Temperature: Physiological temperature (approximately 37°C) is recommended.[4]
-
Voltage Protocol:
-
Holding potential of -80 mV.
-
Depolarizing step to +40 mV for 500 ms (B15284909).
-
A 100 ms voltage ramp down to -80 mV.
-
The protocol is repeated at a frequency of every 5 seconds (0.2 Hz).
-
-
Current Measurement: The peak tail current is measured during the repolarizing ramp.
-
Data Analysis: The fractional block of the hERG current is determined at various drug concentrations, and the data are fitted to the Hill equation to derive the IC50.
Mandatory Visualization
Experimental Workflow for hERG IC50 Determination
The following diagram illustrates a typical experimental workflow for determining the IC50 of a compound on hERG channels using the whole-cell patch-clamp technique.
Caption: Workflow for determining the IC50 of Azimilide on hERG channels.
References
- 1. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biorxiv.org [biorxiv.org]
- 4. metrionbiosciences.com [metrionbiosciences.com]
- 5. Importance of modelling hERG binding in predicting drug-induced action potential prolongations for drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Azimilide and E-4031: A Comparative Guide to their Effects on Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Azimilide (B1662471) and E-4031, two important pharmacological tools used in cardiovascular research to investigate the roles of specific potassium channels in cardiac electrophysiology. Understanding the distinct mechanisms and effects of these agents is crucial for designing and interpreting experiments aimed at developing novel antiarrhythmic therapies.
Introduction
Azimilide and E-4031 are both classified as Class III antiarrhythmic agents, which primarily exert their effects by blocking potassium channels involved in the repolarization phase of the cardiac action potential. However, their selectivity for different potassium channel subtypes results in distinct electrophysiological profiles. E-4031 is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-à-go-go-Related Gene) gene.[1][2][3] In contrast, Azimilide is a broader spectrum agent that blocks both the rapid (IKr) and the slow (IKs) components of the delayed rectifier potassium current.[4][5][6] This dual-channel blockade gives Azimilide a unique pharmacological profile.[7]
Mechanism of Action: A Tale of Two Blockers
The primary distinction between Azimilide and E-4031 lies in their targets within the complex orchestration of cardiac repolarization.
-
E-4031: The Selective IKr Blocker E-4031 exhibits high selectivity for the IKr current, which plays a critical role in the terminal phase of repolarization of the cardiac action potential.[1][2] By binding to the open state of the hERG channels, E-4031 effectively reduces the outward potassium flux, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).[3] This selective action makes E-4031 an invaluable tool for isolating the function of IKr in cardiac myocytes.
-
Azimilide: The Dual IKr and IKs Blocker Azimilide presents a more complex mechanism of action, inhibiting both IKr and IKs currents.[4][5][8] The IKs current, carried by the KCNQ1/KCNE1 channel complex, is particularly important during sympathetic stimulation and at faster heart rates. By blocking both repolarizing currents, Azimilide produces a more pronounced and potentially more rate-independent prolongation of the action potential compared to selective IKr blockers.[9] At higher concentrations, Azimilide has also been shown to inhibit other cardiac ion channels, including L-type calcium currents (ICa,L) and sodium currents (INa).[10][11]
The differential effects of these two compounds on the cardiac action potential are visualized in the following diagram:
References
- 1. E-4031 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. E-4031 - Wikipedia [en.wikipedia.org]
- 4. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azimilide dihydrochloride: a unique class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azimilide - Wikipedia [en.wikipedia.org]
- 9. Comparison of the rate-dependent properties of the class III antiarrhythmic agents azimilide (NE-10064) and E-4031: considerations on the mechanism of reverse rate-dependent action potential prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Azimilide and Ibutilide for Atrial Arrhythmias
In the landscape of antiarrhythmic drug development, a thorough evaluation of existing therapies is crucial for informing future research and clinical strategies. This guide provides a detailed, data-driven comparison of two Class III antiarrhythmic agents, Azimilide (B1662471) and Ibutilide (B43762), focusing on their efficacy in the management of atrial fibrillation and atrial flutter. This objective analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
Both Azimilide and Ibutilide are Class III antiarrhythmic drugs that primarily exert their effects by prolonging the cardiac action potential and refractory period. Ibutilide is administered intravenously for the acute conversion of atrial fibrillation and flutter to sinus rhythm.[1][2] In contrast, Azimilide was developed as an oral agent for the maintenance of sinus rhythm and prevention of arrhythmia recurrence.[3][4] Direct head-to-head clinical trials comparing the efficacy of Azimilide and Ibutilide are not available in the published literature. Therefore, this guide synthesizes data from separate clinical trials to provide a comparative overview. It is important to note that the efficacy data presented here are from different study populations and protocols, and thus, direct comparisons should be interpreted with caution.
Data Presentation: Efficacy in Atrial Fibrillation and Flutter
The following tables summarize the quantitative efficacy data for Azimilide and Ibutilide from various clinical trials.
Table 1: Efficacy of Ibutilide in the Pharmacological Conversion of Atrial Fibrillation (AF) and Atrial Flutter (AFL)
| Study | Arrhythmia | Patient Population | Dosing Regimen | Conversion Rate | Time to Conversion (Mean) |
| Stambler et al.[1] | AF & AFL | 266 patients with arrhythmia duration of 3 hours to 45 days | Two 10-minute infusions of 1.0 mg ibutilide separated by 10 minutes | Overall: 47% (vs. 2% for placebo) | 27 minutes |
| AF | 31% | ||||
| AFL | 63% | ||||
| VanderLugt et al.[2] | Post-cardiac surgery AF & AFL | 302 patients with arrhythmia duration of 1 hour to 3 days | Two 10-minute infusions of 0.25 mg, 0.5 mg, or 1.0 mg ibutilide | Dose-related: 40% (0.25 mg), 47% (0.5 mg), 57% (1.0 mg) vs. 15% for placebo | Dose-related: 36 min (0.25 mg), 33 min (0.5 mg), 23 min (1.0 mg) |
| Delle Karth et al.[5] | Critically ill patients with recent onset AF/AFL | 37 patients | Up to two 10-minute infusions of 1.0 mg ibutilide | 56.8% | 17.7 ± 12.5 minutes |
| Dewan et al.[6] | AF & AFL | 120 Indian patients | Up to two 10-minute infusions of 1.0 mg ibutilide | 70.8% at 24 hours | 35.12 ± 36.71 minutes |
Table 2: Efficacy of Azimilide in Maintaining Sinus Rhythm and Preventing Recurrence of Atrial Fibrillation (AF) and Atrial Flutter (AFL)
| Study | Patient Population | Dosing Regimen | Primary Efficacy Endpoint | Results |
| Pritchett et al.[7] | 384 patients with a history of symptomatic AF/AFL | Once daily oral doses of 50 mg, 100 mg, or 125 mg | Time to first symptomatic arrhythmia recurrence | Significantly prolonged time to recurrence with 100 mg and 125 mg doses compared to placebo (p=0.005) |
| 125 mg daily | Hazard ratio (placebo:azimilide) of 1.83 (p=0.002) | |||
| Pratt et al.[8] | Post-myocardial infarction patients with depressed left ventricular function and AF | 100 mg once daily | Onset, termination, and prevalence of AF | Fewer patients on azimilide developed new-onset AF (p=0.04). More patients on azimilide converted to sinus rhythm, though not statistically significant (p=0.076). |
| Crijns et al.[9] | 446 patients with symptomatic AF converted to sinus rhythm | 125 mg twice daily for 3 days, then once daily | Time to arrhythmia recurrence in patients with structural heart disease | No significant difference in time to recurrence compared to placebo (median 13 days for both, p=0.4596) |
Experimental Protocols
Key Ibutilide Conversion Study Protocol (Stambler et al.)[1]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 266 patients with sustained atrial fibrillation (n=133) or atrial flutter (n=133) with an arrhythmia duration of 3 hours to 45 days.
-
Inclusion Criteria: Patients with documented AF or AFL.
-
Exclusion Criteria: QTc > 440 ms, serum potassium < 4.0 mEq/L, and previous history of torsade de pointes.[10]
-
Intervention: Patients were randomized to receive up to two 10-minute intravenous infusions of either 1.0 mg of ibutilide fumarate (B1241708) or placebo, separated by a 10-minute interval.
-
Efficacy Assessment: Continuous electrocardiographic (ECG) monitoring to document the time of conversion to sinus rhythm. The primary efficacy endpoint was the termination of the arrhythmia within 1.5 hours of the start of the infusion.
-
Safety Monitoring: Continuous ECG monitoring for at least 4 hours after the infusion, with frequent monitoring of vital signs and electrolytes.
Key Azimilide Maintenance of Sinus Rhythm Study Protocol (Pritchett et al.)[7]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-response trial.
-
Patient Population: 384 patients with a documented history of symptomatic atrial fibrillation, atrial flutter, or both.
-
Inclusion Criteria: Patients who were in sinus rhythm at the time of randomization, either spontaneously or following cardioversion.
-
Intervention: Patients were randomly assigned to receive once-daily oral doses of placebo, or 50 mg, 100 mg, or 125 mg of azimilide.
-
Efficacy Assessment: The primary efficacy endpoint was the time to the first recurrence of symptomatic arrhythmia, which was documented using transtelephonic ECG recordings.
-
Safety Monitoring: Regular clinic visits with 12-lead ECGs to monitor QT interval and adverse events.
Mechanism of Action and Signaling Pathways
Both Azimilide and Ibutilide are classified as Class III antiarrhythmic agents, which act by prolonging the cardiac action potential duration. However, they exhibit different selectivity for cardiac ion channels.
Ibutilide primarily blocks the rapid component of the delayed rectifier potassium current (IKr).[11] Additionally, it is unique in that it also appears to activate a slow inward sodium current (INa-s).[11] This dual action contributes to a significant prolongation of the action potential duration and, consequently, the refractory period of myocardial cells.
Azimilide is a broader spectrum potassium channel blocker, inhibiting both the rapid (IKr) and the slow (IKs) components of the delayed rectifier potassium current.[4] This dual blockade of potassium channels leads to a pronounced prolongation of the action potential duration.
Caption: Mechanisms of action for Ibutilide and Azimilide.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for clinical trials evaluating the efficacy of acute conversion agents like Ibutilide versus maintenance therapies like Azimilide.
Caption: Generalized clinical trial workflows for acute vs. maintenance antiarrhythmic therapies.
Conclusion
Ibutilide has demonstrated efficacy as an intravenous agent for the rapid conversion of atrial fibrillation and, particularly, atrial flutter.[1][11] Its primary role is in the acute care setting for rhythm control. Azimilide, investigated as a once-daily oral medication, has shown some efficacy in prolonging the time to recurrence of symptomatic atrial arrhythmias.[7] However, its efficacy has not been consistently demonstrated across all studies, particularly in patients with structural heart disease.[9]
The choice between an acute conversion agent and a long-term maintenance therapy depends on the clinical scenario and treatment goals. For drug development professionals, the distinct mechanisms of action and clinical applications of Ibutilide and Azimilide highlight different strategies for managing atrial arrhythmias. Future research could explore the development of agents with the rapid conversion properties of Ibutilide and the convenience of an oral formulation for long-term maintenance, potentially with an improved safety profile.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Azimilide for atrial fibrillation: clinical trial results and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibutilide for rapid conversion of atrial fibrillation or flutter in a mixed critically ill patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiarrhythmic effects of azimilide in atrial fibrillation: efficacy and dose-response. Azimilide Supraventricular Arrhythmia Program 3 (SVA-3) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy of azimilide in the treatment of atrial fibrillation in the presence of left ventricular systolic dysfunction: results from the Azimilide Postinfarct Survival Evaluation (ALIVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic efficacy of azimilide in patients with atrial fibrillation. Maintenance of sinus rhythm after conversion to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
Unveiling Azimilide's Cardiac Ion Channel Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Azimilide's performance against other key antiarrhythmic agents, supported by experimental data. Understanding the selectivity of a drug for its intended target over other ion channels is paramount in predicting its efficacy and potential for adverse effects.
Azimilide is a Class III antiarrhythmic agent known for its unique mechanism of action, which involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This contrasts with other drugs in its class that may exhibit more selective IKr blockade. To comprehensively evaluate its selectivity, this guide compares the inhibitory potency of Azimilide on key cardiac ion channels—hERG (mediating IKr), Nav1.5 (cardiac sodium channel), and Cav1.2 (L-type calcium channel)—with that of other widely used antiarrhythmics: Amiodarone (B1667116), Sotalol, and Dofetilide.
Comparative Inhibitory Potency on Cardiac Ion Channels
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Azimilide and comparator drugs on essential cardiac ion channels. Lower IC50 values indicate higher potency.
| Drug | hERG (IKr) IC50 (µM) | Nav1.5 (Peak) IC50 (µM) | Cav1.2 (ICa,L) IC50 (µM) |
| Azimilide | 0.41[3] | High concentration inhibition reported[4] | High concentration inhibition reported[4] |
| Amiodarone | 0.8 ± 0.1[5] | 178.1 ± 17.2 (tonic block)[5] | 0.27 (Ki)[1] |
| Sotalol | 78 - 343[6] | >100 | >100 |
| Dofetilide | 0.007 - 0.013[6] | No significant block | No significant block |
Experimental Protocols
The data presented in this guide are predominantly derived from whole-cell patch-clamp electrophysiology studies, the gold standard for characterizing the effects of compounds on ion channel function.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
This protocol outlines the general methodology used to determine the IC50 values of a test compound on a specific cardiac ion channel expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA encoding the human cardiac ion channel of interest (e.g., hERG, Nav1.5, or Cav1.2) are cultured in appropriate media.
-
On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic method and plated onto glass coverslips.
2. Solutions:
-
Internal (Pipette) Solution (in mM): Composition is designed to mimic the intracellular environment. A typical solution may contain: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): Composition is designed to mimic the extracellular environment. A typical solution may contain: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Test Compound Solutions: The test compound is prepared as a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then diluted to final working concentrations in the external solution.
3. Electrophysiological Recording:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
Under microscopic visualization, the pipette tip is brought into contact with a single cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the entire cell membrane.
4. Voltage-Clamp Protocols and Data Acquisition:
-
The cell membrane potential is controlled ("clamped") at a specific holding potential using a patch-clamp amplifier.
-
Specific voltage-clamp protocols are applied to elicit the ionic current of interest. For example:
-
hERG (IKr): A depolarizing step to +20 mV from a holding potential of -80 mV is applied to activate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.
-
Nav1.5 (Peak INa): From a holding potential of -120 mV, a series of depolarizing steps are applied to elicit the fast-inactivating sodium current.
-
Cav1.2 (ICa,L): From a holding potential of -80 mV, depolarizing steps are applied to activate the L-type calcium current.
-
-
Currents are recorded before and after the application of increasing concentrations of the test compound.
5. Data Analysis and IC50 Calculation:
-
The peak amplitude of the specific ionic current is measured at each compound concentration.
-
The percentage of current inhibition is calculated relative to the control (vehicle) recording.
-
A concentration-response curve is generated by plotting the percent inhibition against the compound concentration.
-
The IC50 value, the concentration at which the compound produces 50% inhibition, is determined by fitting the data to the Hill equation.
Visualizations
The following diagrams illustrate the key signaling pathway affected by these antiarrhythmic drugs and the general workflow for assessing ion channel selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sophion.com [sophion.com]
- 4. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Azimilide's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects across different experimental systems is paramount. This guide provides a comparative analysis of the electrophysiological effects of Azimilide (B1662471), a Class III antiarrhythmic agent, in various cell lines and experimental models. The data presented here, summarized from multiple studies, offers insights into the consistency of Azimilide's actions and the experimental factors that may influence its potency and effects.
Azimilide is known to primarily block the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current, which are crucial for cardiac repolarization.[1][2][3][4][5] Its effects on these and other ion channels have been characterized in a variety of models, including native cardiac myocytes from different species and heterologous expression systems. This guide synthesizes the available quantitative data to facilitate a clearer understanding of its activity profile.
Comparative Analysis of Azimilide's Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for Azimilide's effects on various ion channels in different cell lines and expression systems. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions such as temperature, stimulation frequency, and external ion concentrations.
| Target Ion Channel | Cell Line / System | IC50 (µM) | Stimulation Frequency (Hz) | Noteworthy Conditions |
| hERG (IKr) | Xenopus oocytes | 1.4 | 0.1 | --- |
| 5.2 | 1 | --- | ||
| CHO-K1 cells | 0.61 (at 22°C) | Not specified | Temperature dependency noted[6] | |
| 0.56 (at 37°C) | Not specified | Temperature dependency noted[6] | ||
| Mouse AT-1 cells | Decreased block with high [K+]e | Not specified | Blockade is sensitive to external potassium concentration[7][8] | |
| IKs | Xenopus oocytes (minK) | Not specified | Not specified | Blockade not affected by changes in external potassium concentration[7][8] |
| Canine ventricular myocytes | 0.59 | Not specified | --- | |
| Na+/Ca2+ Exchanger (INCX) | Guinea pig ventricular myocytes | 45 (outward current) | Not specified | Considered supratherapeutic concentrations[9][10] |
| 40 (inward current) | Not specified | Considered supratherapeutic concentrations[9][10] | ||
| L-type Ca2+ Current (ICa) | Canine ventricular myocytes | 7.5 | Not specified | --- |
| Na+ Current (INa) | Canine ventricular myocytes | Not specified | Rate-dependent depression of Vmax | Use-dependent block[11] |
Key Observations on Reproducibility and Influencing Factors:
-
Reverse Use-Dependence: A consistent finding across multiple studies is the reverse use-dependent blockade of hERG channels by Azimilide.[7][8] This means that the blocking effect is more pronounced at slower stimulation frequencies. This is a critical factor for reproducibility and for interpreting data from different experimental setups.
-
Voltage-Dependence: Azimilide exhibits a dual, voltage-dependent effect on the hERG channel, acting as an antagonist at more depolarized potentials and an agonist at lower voltages.[6][12] This complex behavior should be considered when designing voltage protocols.
-
Temperature and External Potassium: The potency of Azimilide can be influenced by experimental conditions. For instance, its blockade of hERG channels shows some temperature dependence, and its effect on IKr is sensitive to the extracellular potassium concentration.[6][7][8]
-
Cell System Variability: While the primary mechanism of IKr and IKs blockade is consistent, the absolute IC50 values for hERG blockade vary between expression systems (Xenopus oocytes and CHO cells) and native myocytes. This highlights the importance of considering the specific cellular context when evaluating the drug's effects.
-
Multi-Channel Effects: At higher concentrations, Azimilide also affects other ion channels, including ICa, INa, and the Na+/Ca2+ exchanger.[2][9][10][11] This broader activity profile is important for understanding its overall cellular effects and potential off-target actions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing scientific findings. While full protocols are often found within the materials and methods sections of published papers, this section summarizes the key methodologies cited in the literature for assessing Azimilide's effects.
1. Cell Preparation and Culture:
-
Heterologous Expression Systems:
-
Native Cardiac Myocytes:
2. Electrophysiological Recordings:
-
Two-Electrode Voltage Clamp (for Xenopus oocytes): This technique is used to control the membrane potential of the large oocyte and measure the resulting ion channel currents.
-
Whole-Cell Patch-Clamp (for isolated myocytes and cultured cell lines): This is the standard technique for recording ion currents from single cells.[6] A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the intracellular solution and measurement of whole-cell currents.
-
Action Potential Recordings (for isolated cardiac tissue/myocytes): Standard microelectrode techniques are used to record action potentials to assess the effects of Azimilide on action potential duration (APD) and other parameters.[11]
3. Experimental Solutions:
-
External (Superfusion) Solution: Typically contains a buffered physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) with controlled concentrations of ions (Na+, K+, Ca2+, Mg2+, Cl-) and a buffering agent (e.g., HEPES). The pH is adjusted to physiological levels (e.g., 7.4).
-
Internal (Pipette) Solution (for patch-clamp): Contains a specific ionic composition designed to isolate the current of interest and maintain cell health. This often includes a high concentration of potassium, a buffering agent, and ATP.
-
Drug Application: Azimilide is typically dissolved in an appropriate solvent (e.g., water or DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the external solution and applied to the cells via superfusion.
Visualizing Pathways and Workflows
Signaling Pathway: Azimilide's Primary Effects on Cardiac Ion Channels
References
- 1. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide - Wikipedia [en.wikipedia.org]
- 3. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of azimilide on Na+/Ca2+ exchange current in guinea-pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Azimilide Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Azimilide dihydrochloride (B599025), a potent ion channel blocker used in cardiovascular research, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of Azimilide dihydrochloride.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including research compounds like Azimilide dihydrochloride, is governed by a framework of federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2][3] State regulations may impose even more stringent requirements.[1]
Disposal Procedures for Azimilide Dihydrochloride
According to its Safety Data Sheet (SDS), Azimilide dihydrochloride is classified as toxic if swallowed and requires specific handling and disposal procedures.[4][5] The recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[4] An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
It is crucial to avoid creating dust during handling and disposal.[4] Spills should be swept up and shoveled into suitable, closed containers for disposal.[4]
Key Disposal Steps:
-
Consult the Safety Data Sheet (SDS): Always refer to the most current SDS for Azimilide dihydrochloride for detailed safety and disposal information.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or a face shield, and chemical-resistant gloves.[4] All PPE should be inspected before use and disposed of properly after handling the compound.[4]
-
Segregation and Labeling: Ensure that waste containing Azimilide dihydrochloride is properly segregated from other laboratory waste and is clearly labeled in accordance with institutional and regulatory standards.
-
Engage a Licensed Disposal Company: The primary recommended method for disposal is to use a licensed and qualified hazardous waste disposal company.[4] These companies are equipped to handle and transport chemical waste in compliance with all regulations.
-
Incineration (if applicable): If incineration is the chosen method, it must be performed in a chemical incinerator with an afterburner and scrubber to ensure complete and environmentally sound destruction of the compound.[4] This should only be carried out by trained personnel in a facility designed for such procedures.
-
Avoid Improper Disposal: Never dispose of Azimilide dihydrochloride down the drain or in the regular trash.[2][6] Improper disposal can lead to environmental contamination and potential harm to public health.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione, dihydrochloride | [7] |
| CAS Number | 149888-94-8 | [4][7] |
| Molecular Formula | C23H28ClN5O3 · 2HCl | [7] |
| Molecular Weight | 530.9 g/mol | [7] |
| Physical State | Crystalline solid | [7] |
| Hazard Statement | H301: Toxic if swallowed | [4][5] |
Experimental Protocol: General Handling and Spill Cleanup
While a detailed experimental protocol for disposal is dependent on the specific capabilities of the licensed disposal facility, the following outlines the general procedure for handling and cleaning up small spills of Azimilide dihydrochloride in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat.
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Sealable, labeled waste container.
-
Scoop and dustpan.
-
Decontamination solution (e.g., 10% bleach solution, followed by water).
Procedure:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Before attempting to clean the spill, put on all required PPE.
-
Contain the Spill: Cover the spill with an absorbent material to prevent it from spreading. Avoid raising dust.
-
Collect the Waste: Carefully scoop the absorbed material and spilled compound into a designated, sealable waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by a water rinse.
-
Dispose of Waste: The sealed container with the collected waste must be disposed of as hazardous waste through a licensed disposal company.
-
Wash Hands: Thoroughly wash hands with soap and water after handling is complete.[4]
Logical Workflow for Azimilide Dihydrochloride Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of Azimilide dihydrochloride.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. caymanchem.com [caymanchem.com]
Personal protective equipment for handling Azimilide (Dihydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Azimilide Dihydrochloride in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance. Azimilide Dihydrochloride is classified as toxic if swallowed, necessitating careful handling to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Azimilide Dihydrochloride, based on safety data sheet recommendations and general best practices for handling potent compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For extended contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Nitrile provides good resistance to a range of chemicals and offers a clear indication of tears or punctures.[1] |
| Eye Protection | Chemical safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.[2] | Protects eyes from accidental splashes and airborne particles. A face shield offers a broader area of protection for the entire face. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. In cases of potential dust formation or inadequate ventilation, a NIOSH-approved N99 or P2 full-face particle respirator is recommended.[2] | Prevents inhalation of the toxic compound, especially when handling the solid form which can become airborne. |
| Protective Clothing | A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown resistant to chemical permeation is advised. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a procedural workflow for the safe handling of Azimilide Dihydrochloride from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat and nitrile gloves) during unpacking.
-
Store Azimilide Dihydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.
2. Preparation and Weighing:
-
All handling of solid Azimilide Dihydrochloride should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. During Experimentation:
-
Always wear the recommended PPE.
-
Avoid eating, drinking, or smoking in the laboratory.[3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
In case of accidental skin contact, immediately wash the affected area with soap and plenty of water.[3] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Keep containers of Azimilide Dihydrochloride closed when not in use.
4. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of Azimilide Dihydrochloride and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste Azimilide Dihydrochloride is considered hazardous waste. It should be collected in a clearly labeled, sealed container. Disposal must be carried out by a licensed hazardous waste disposal company.[2][3] One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Materials: All disposable items that have come into contact with Azimilide Dihydrochloride, such as gloves, weighing boats, and paper towels, must be disposed of as hazardous waste. Place these items in a designated, sealed waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to local regulations.
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling of Azimilide Dihydrochloride.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
